Product packaging for 5-Methoxy-2-methylthiopyrimidine(Cat. No.:CAS No. 28340-76-3)

5-Methoxy-2-methylthiopyrimidine

Cat. No.: B3121345
CAS No.: 28340-76-3
M. Wt: 156.21 g/mol
InChI Key: MBZZENHRRADBIJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylthiopyrimidine is a sulfur-containing heterocyclic compound that features a pyrimidine core substituted with a methoxy group at the 5-position and a methylthio group at the 2-position. This specific arrangement of substituents makes it a valuable intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental building block in life sciences, forming the core of nucleobases like thymine and cytosine in DNA and RNA . The methylthio group is a key functional feature, as it can be readily displaced by nucleophiles or oxidized to sulfoxide or sulfone, providing a versatile handle for further synthetic modifications to create libraries of novel compounds . Researchers utilize this and related pyrimidine derivatives in the design and synthesis of targeted bioactive molecules. Pyrimidine-based compounds are extensively investigated for their antitumor properties . For instance, structurally similar 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR (Epidermal Growth Factor Receptor) kinase inhibitors, demonstrating excellent antitumor activities in cellular models . As such, this compound serves as a key synthetic precursor for developing potential anticancer agents and other pharmaceutical candidates. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2OS B3121345 5-Methoxy-2-methylthiopyrimidine CAS No. 28340-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZZENHRRADBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 5-methoxy-2-methylthiopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail two potential synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The substituents at the 2- and 5-positions, a methylthio and a methoxy group respectively, can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines two logical and experimentally supported pathways for the synthesis of this target molecule, starting from commercially available or readily accessible precursors.

Pathway 1: Sequential Nucleophilic Aromatic Substitution

This pathway commences with a dihalogenated pyrimidine and involves the sequential displacement of the halogen atoms with the desired functional groups. This approach offers a high degree of control over the introduction of the methylthio and methoxy moieties.

Reaction Scheme

Pathway 1: Sequential Nucleophilic Aromatic Substitution Start 5-Bromo-2-chloropyrimidine cond1 + CH3SNa (Sodium thiomethoxide) DMF, 50°C Start->cond1 Intermediate 5-Bromo-2-(methylthio)pyrimidine cond2 + CH3ONa (Sodium methoxide) MeOH, Reflux Intermediate->cond2 Product This compound cond1->Intermediate cond2->Product

Caption: Pathway 1 for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

This procedure is adapted from a known synthesis of 5-bromo-2-(methylthio)pyrimidine.[1]

  • Materials:

    • 5-Bromo-2-chloropyrimidine (1.0 eq)

    • Sodium thiomethoxide (1.1 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

    • Hexane

  • Procedure:

    • To a stirred solution of 5-bromo-2-chloropyrimidine in DMF, slowly add sodium thiomethoxide at room temperature.

    • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 5% ethyl acetate in hexane) to yield pure 5-bromo-2-(methylthio)pyrimidine as a white solid.[1]

Step 2: Synthesis of this compound

This is a general procedure based on nucleophilic aromatic substitution reactions on halopyrimidines.[2]

  • Materials:

    • 5-Bromo-2-(methylthio)pyrimidine (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve 5-bromo-2-(methylthio)pyrimidine in methanol.

    • Add a solution of sodium methoxide in methanol to the reaction mixture.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data
StepStarting MaterialKey ReagentsSolventTemperatureYieldReference
15-Bromo-2-chloropyrimidineSodium thiomethoxideDMF50°C~75%[1]
25-Bromo-2-(methylthio)pyrimidineSodium methoxideMethanolRefluxN/A[2]

Pathway 2: O-Methylation of a Hydroxypyrimidine Precursor

This alternative pathway utilizes a commercially available hydroxypyrimidine derivative and introduces the methoxy group through an O-methylation reaction.

Reaction Scheme

Pathway 2: O-Methylation Start 2-(Methylthio)pyrimidin-5-ol cond + Methylating Agent (e.g., CH3I, (CH3)2SO4) + Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) Start->cond Product This compound cond->Product

References

Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 5-Methoxy-2-methylthiopyrimidine and its closely related analogue, 5-Methoxy-2-(methylthio)pyrimidin-4-ol. Due to a scarcity of publicly available experimental data for this compound, this document presents comprehensive data for the more extensively characterized 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5) to serve as a valuable reference point. This guide includes a summary of quantitative data, detailed experimental protocols for key physicochemical assays, and a visualization of a general experimental workflow for compound characterization.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The substituents at the 2, 4, and 5 positions of the pyrimidine ring are critical determinants of a molecule's physicochemical and biological properties, influencing factors such as solubility, membrane permeability, and protein-binding affinity. Understanding these properties is paramount for applications in drug discovery and development.

This document aims to consolidate the available information on the physicochemical characteristics of pyrimidine derivatives related to this compound, with a focus on providing practical experimental methodologies for their determination.

Physicochemical Data Summary

Table 1: Physicochemical Properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5)

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂S--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5]
Molecular Weight 172.20 g/mol --INVALID-LINK--[1], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5]
Boiling Point 24°C at 760 mmHg--INVALID-LINK--[3]
Purity ≥98%--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties applicable to novel compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for compound identification and purity assessment. A pure crystalline solid will have a sharp melting point range of 1-2°C, whereas impurities will typically depress and broaden the melting range.[6][7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed down by tapping the tube or dropping it through a long glass tube.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).

  • Measurement:

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is prepared.

    • The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.[9]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method [10]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[10]

  • Measurement:

    • The Thiele tube is gently heated, and the temperature is monitored.

    • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a continuous and vigorous stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10][11]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [12]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 37°C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.

  • Purity and Stability: The purity of both the initial solute and the solvent must be confirmed. The stability of the compound under the experimental conditions should also be assessed.[14]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [15][16]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]

  • Apparatus Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point.[17]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP, the logarithm of P, is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [18]

  • Preparation: A small amount of the compound is dissolved in one of the two pre-saturated immiscible solvents (n-octanol and water). The second solvent is then added.

  • Partitioning: The mixture is vigorously shaken for a set period to allow for the partitioning of the compound between the two phases, followed by a period of standing to allow for complete phase separation. Centrifugation can aid in this separation.

  • Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting A Synthesis B Purification (e.g., Crystallization, Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Melting Point C->D E Boiling Point C->E F Solubility C->F G pKa C->G H LogP C->H I Data Compilation and Analysis D->I E->I F->I G->I H->I J Technical Report Generation I->J

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a framework for its characterization by presenting data for a close structural analogue and detailing robust experimental protocols. The methodologies outlined herein are fundamental to the process of drug discovery and development, enabling researchers to systematically evaluate the physicochemical properties of novel chemical entities. The provided workflow visualization further clarifies the logical progression from compound synthesis to comprehensive characterization. It is recommended that any future studies on this compound and its derivatives include the thorough determination of these core physicochemical properties to build a comprehensive data profile and facilitate further research.

References

Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural characterization of 5-Methoxy-2-methylthiopyrimidine. Due to the limited availability of comprehensive experimental data in publicly accessible literature for this specific molecule, this guide combines theoretical predictions, data from closely related analogs, and established principles of spectroscopic analysis to present a robust framework for its structural elucidation.

Chemical Structure and Properties

IUPAC Name: 5-Methoxy-2-(methylthio)pyrimidine CAS Number: 13733-14-1 Molecular Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol

PropertyValue
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Canonical SMILES COC1=CN=C(N=C1)SC
InChI Key ZWKVWJDBMODXQN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar pyrimidine derivatives and established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4/H6~8.3 - 8.5Singlet-
OCH₃~3.9 - 4.1Singlet-
SCH₃~2.5 - 2.7Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C2~170 - 175
C4/C6~155 - 160
C5~135 - 140
OCH₃~55 - 60
SCH₃~12 - 15
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are anticipated as follows:

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic)Medium
1600 - 1550C=N stretch (pyrimidine ring)Strong
1480 - 1420C=C stretch (pyrimidine ring)Strong
1250 - 1200C-O stretch (aryl ether)Strong
700 - 650C-S stretchMedium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

m/zIonPredicted Relative Abundance
156[M]⁺High
141[M - CH₃]⁺Medium
125[M - OCH₃]⁺Medium
111[M - SCH₃]⁺Medium
79[C₄H₃N₂]⁺High

Experimental Protocols

Synthesis of this compound

A potential synthesis could involve the methoxylation of a suitable dihalopyrimidine followed by nucleophilic substitution with methanethiolate.

Workflow for the Proposed Synthesis

A 2,5-Dihalopyrimidine C Reaction 1: Methoxylation A->C B Sodium Methoxide B->C D 5-Halo-2-methoxypyrimidine C->D F Reaction 2: Thiolation D->F E Sodium Methanethiolate E->F G This compound F->G H Purification (e.g., Chromatography) G->H I Characterization H->I

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Methoxylation: To a solution of a suitable 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine) in an anhydrous solvent such as methanol or THF, an equimolar amount of sodium methoxide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up 1: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-halo-2-methoxypyrimidine intermediate.

  • Thiolation: The crude intermediate is dissolved in a polar aprotic solvent like DMF or DMSO. Sodium methanethiolate is then added, and the mixture is heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction is monitored by TLC.

  • Work-up 2: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Structural Characterization Protocols

Workflow for Structural Characterization

A Purified This compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: Experimental workflow for the structural characterization of the target compound.

Methodologies:

  • NMR Spectroscopy:

    • A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • A small amount of the sample is analyzed using an FT-IR spectrometer.

    • For a solid sample, a KBr pellet or a thin film from a solution can be prepared. For a liquid, it can be analyzed as a neat film between salt plates.

    • The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Electron ionization (EI) is commonly used to generate the mass spectrum.

    • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded and analyzed.

Logical Relationships in Structural Elucidation

The process of confirming the structure of this compound relies on the logical integration of data from multiple analytical techniques.

Logical Relationship Diagram

cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation ¹H NMR ¹H NMR Proton\nEnvironments Proton Environments ¹H NMR->Proton\nEnvironments ¹³C NMR ¹³C NMR Carbon\nBackbone Carbon Backbone ¹³C NMR->Carbon\nBackbone IR IR Functional\nGroups Functional Groups IR->Functional\nGroups MS MS Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation Final Structure\nConfirmation Final Structure Confirmation Proton\nEnvironments->Final Structure\nConfirmation Carbon\nBackbone->Final Structure\nConfirmation Functional\nGroups->Final Structure\nConfirmation Molecular Weight\n& Fragmentation->Final Structure\nConfirmation

Caption: Logical flow from spectroscopic data to final structure confirmation.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided data and protocols, while based on established chemical principles and data from analogs, should be supplemented with experimental verification for definitive characterization.

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methoxy-2-methylthiopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details proposed fragmentation patterns, experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and visual workflows to facilitate a deeper understanding of the analytical process.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion (M+) peak should be observable, and characteristic fragment ions would arise from the successive loss of functional groups and cleavage of the pyrimidine ring.[1][2] The sulfur atom will likely result in a detectable M+2 isotope peak.

A plausible fragmentation pathway is initiated by the loss of a methyl radical from either the methoxy or methylthio group, followed by further decomposition. The pyrimidine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
156[C6H8N2OS]+• (Molecular Ion)-
141[C5H5N2OS]+•CH3
125[C5H5N2O]+•SCH3
113[C5H5N2S]+•OCH3
98[C4H4N2S]+•CO, •H
83[C3H3N2S]+•C2H3O
69[C3H3N2]+•S, •CH3

Experimental Protocols for Mass Spectrometry Analysis

The following protocols provide a starting point for the analysis of this compound and can be adapted based on the specific instrumentation and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4][5]

Sample Preparation:

  • Dissolution: Dissolve a known quantity of this compound in a high-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a final concentration of 1 mg/mL.

  • Dilution: Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent for calibration curve generation.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard to all samples and standards.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex matrices.[6][7][8][9]

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

  • Matrix Samples (for drug development): For analysis in biological matrices (e.g., plasma, urine), perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Proposed transitions for quantification and confirmation:

    • Quantifier: 157.1 -> 142.1 (Loss of •CH3)

    • Qualifier: 157.1 -> 114.1 (Loss of •OCH3)

Visualizations of Workflows and Pathways

The following diagrams illustrate the general workflow for mass spectrometry analysis and the proposed fragmentation pathway for this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Analyte Sample Dissolution Dissolution & Dilution Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Injection Sample Injection (GC/LC) Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/ESI) Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway M [C6H8N2OS]+• m/z = 156 (Molecular Ion) F1 [C5H5N2OS]+ m/z = 141 M->F1 - •CH3 F2 [C5H5N2O]+ m/z = 125 M->F2 - •SCH3 F3 [C5H5N2S]+ m/z = 113 M->F3 - •OCH3 F4 [C4H4N2S]+• m/z = 98 F3->F4 - •H, -CO

Caption: Proposed EI fragmentation pathway for this compound.

References

Potential Mechanism of Action of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action of 5-Methoxy-2-methylthiopyrimidine, a small molecule with a heterocyclic pyrimidine core. Based on extensive analysis of structurally related compounds, the primary hypothesized mechanism of action is the inhibition of protein kinases involved in cellular signaling pathways critical to cell proliferation, differentiation, and survival. This document provides a comprehensive overview of the likely molecular targets, associated signaling cascades, and detailed experimental protocols for investigating these interactions.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The subject of this guide, this compound, is a substituted pyrimidine with potential pharmacological activity. While direct studies on this specific molecule are limited, a significant body of evidence from analogous compounds, particularly those bearing the 2-methylthio- or 2-thiopyrimidine moiety, points towards a role as a modulator of protein kinase activity. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This guide synthesizes the available information to propose a likely mechanism of action and provides the necessary technical details for its experimental validation.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of protein kinases. This hypothesis is predicated on the well-documented activity of structurally similar pyrimidine derivatives as potent kinase inhibitors. The pyrimidine scaffold can function as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their downstream substrates.

Potential Kinase Targets

Based on the activities of related compounds, several kinase families are proposed as potential targets for this compound:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated anti-cancer strategy. Studies on 2,4-disubstituted-2-thiopyrimidines have demonstrated significant VEGFR-2 inhibitory activity[1].

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell growth and proliferation. Mutations in EGFR are common in various cancers, making it a prime therapeutic target. A series of 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR[2].

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in human cancers. Pyrimidine-based compounds have been successfully developed as Aurora kinase inhibitors[3][4][5].

Affected Signaling Pathways

Inhibition of the aforementioned kinases would lead to the modulation of several critical downstream signaling pathways:

  • VEGFR-2 Signaling Pathway: Inhibition would disrupt the signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to the suppression of angiogenesis.

  • EGFR Signaling Pathway: Blockade of EGFR would interfere with pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and metastasis[6].

  • Aurora Kinase-mediated Mitotic Signaling: Inhibition of Aurora kinases would disrupt proper chromosome segregation and cytokinesis, leading to mitotic arrest and apoptosis in cancer cells.

Quantitative Data on Analogous Compounds

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities (IC50 values) of structurally related compounds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 2-Thiopyrimidine and 5-(Methylthio)pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
2,4-disubstituted-2-thiopyrimidinesVEGFR-21.23 - 3.84[1]
5-(methylthio)pyrimidine derivativesEGFR (L858R/T790M)Sub-nanomolar[2]
Pyrimidine-based derivativesAurora A< 0.2[3][5]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR0.034 - 0.135[7]

Table 2: Antiproliferative Activity of 2-Thiopyrimidine and 5-(Methylthio)pyrimidine Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
2,4-disubstituted-2-thiopyrimidinesHepG2 (Hepatocellular Carcinoma)7.92 - 13.06[1]
2,4-disubstituted-2-thiopyrimidinesUO-31 (Renal Cancer)15.21 - 18.15[1]
5-(methylthio)pyrimidine derivativesH1975 (NSCLC, EGFR L858R/T790M)Potent Inhibition[2]
5-trifluoromethylpyrimidine derivativesA549 (Lung Carcinoma)0.35[8]
5-trifluoromethylpyrimidine derivativesMCF-7 (Breast Cancer)3.24[8]
5-trifluoromethylpyrimidine derivativesPC-3 (Prostate Cancer)5.12[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the hypothesized mechanism of action of this compound.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, EGFR, Aurora A)

  • Kinase-specific substrate

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.

  • Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition by the test compound.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HUVEC, A549, H1975, HeLa)

  • Cell culture medium and supplements

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate to assess the phosphorylation status of key signaling molecules.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, anti-phospho-Histone H3)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat cells with this compound for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target proteins.

Visualizations

Signaling Pathways

Kinase_Inhibition_Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_EGFR EGFR Signaling cluster_Aurora Aurora Kinase Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ras->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Compound 5-Methoxy-2- methylthiopyrimidine Compound->VEGFR2 Inhibition Compound->EGFR Inhibition Compound->AuroraA Inhibition Compound->AuroraB Inhibition

Caption: Hypothesized signaling pathways inhibited by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesize Kinase Inhibition KinaseAssay In vitro Kinase Inhibition Assay (e.g., ADP-Glo™) Start->KinaseAssay CellViability Cell-Based Viability Assay (e.g., MTT) Start->CellViability DataAnalysis Data Analysis: Determine IC50 values and assess pathway inhibition KinaseAssay->DataAnalysis WesternBlot Western Blot Analysis of Signaling Pathway Modulation CellViability->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion: Elucidate Mechanism of Action DataAnalysis->Conclusion

Caption: Workflow for elucidating the mechanism of action.

Conclusion

The available evidence strongly suggests that the potential mechanism of action of this compound is through the inhibition of protein kinases, particularly those involved in cancer-related signaling pathways such as VEGFR-2, EGFR, and Aurora kinases. This technical guide provides a robust framework for the experimental validation of this hypothesis, including detailed protocols and expected outcomes. Further investigation using the outlined methodologies will be crucial to definitively elucidate the precise molecular targets and cellular effects of this promising compound, thereby guiding its future development as a potential therapeutic agent.

References

5-Methoxy-2-methylthiopyrimidine: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylthiopyrimidine is a key heterocyclic scaffold that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it a versatile building block for the synthesis of a diverse array of functional molecules. The pyrimidine core is a ubiquitous motif in biologically active compounds, including nucleobases, and the strategic placement of the methoxy and methylthio groups on this scaffold provides chemists with valuable handles for molecular modification. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics and advanced materials.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the physicochemical properties of the closely related analog, 5-methoxy-2-(methylthio)pyrimidin-4-ol, provide valuable insights.

PropertyValue (for 5-methoxy-2-(methylthio)pyrimidin-4-ol)Reference
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.20 g/mol [1]
Melting Point 197-198 °C[2]
Boiling Point 324 °C at 760 mmHg[2]
Density 1.36 g/cm³[2]
pKa 6.98 ± 0.50 (Predicted)[2]
LogP 0.9127 (Predicted)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the initial construction of a substituted pyrimidine ring followed by the introduction of the methylthio group. A plausible and commonly employed synthetic route is outlined below.

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine

The precursor, 2,4-dichloro-5-methoxypyrimidine, is typically synthesized from 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine) through a chlorination reaction.[3]

Experimental Protocol:

  • To a round-bottom flask, add 5-methoxyuracil.

  • Add an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] N,N-dimethylaniline can be used as a catalyst.[3]

  • The reaction mixture is heated under reflux for several hours.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The resulting precipitate, 2,4-dichloro-5-methoxypyrimidine, is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization.[4]

dot graph Synthesis_Step1 { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.

Step 2: Synthesis of 2-Chloro-5-methoxypyrimidine

Selective reduction of the 4-chloro group of 2,4-dichloro-5-methoxypyrimidine can be performed to yield 2-chloro-5-methoxypyrimidine. This step is crucial for directing the subsequent nucleophilic substitution to the 2-position.

Experimental Protocol (General):

  • Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as zinc dust in the presence of an acid or catalytic hydrogenation.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove any solids.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to yield 2-chloro-5-methoxypyrimidine.

Step 3: Synthesis of this compound

The final step involves a nucleophilic substitution reaction where the remaining chloro group at the 2-position is displaced by a methylthiolate group.

Experimental Protocol:

  • Dissolve 2-chloro-5-methoxypyrimidine in a suitable solvent such as ethanol or DMF.

  • Add a source of the methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe).[5]

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

dot graph Synthesis_Step3 { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing pyrimidine ring and the substituents at the 2- and 5-positions.

Nucleophilic Aromatic Substitution

The methylthio group at the 2-position is a good leaving group, especially after oxidation to the corresponding sulfone or sulfoxide. This allows for the introduction of a variety of nucleophiles at this position, making it a key site for molecular diversification. Common nucleophiles include amines, alcohols, and thiols.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be readily oxidized to a methylsulfinyl (-S(O)Me) or a more reactive methylsulfonyl (-SO₂Me) group. This transformation significantly increases the electrophilicity of the C2-position, making the sulfonyl group an excellent leaving group for nucleophilic aromatic substitution reactions.

Experimental Protocol for Oxidation (General):

  • Dissolve this compound in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

  • The reaction is typically stirred at room temperature until the starting material is consumed.

  • The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench the excess oxidant, followed by a wash with a base (e.g., sodium bicarbonate) to remove acidic byproducts.

  • The organic layer is dried and concentrated to yield the oxidized product, which can be used in subsequent reactions without further purification or can be purified by chromatography.[6]

dot graph Reactivity { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Key reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for a wide range of therapeutic applications.[7] this compound serves as a valuable starting material for the synthesis of potent and selective inhibitors of various biological targets.

Anticancer Agents

Numerous pyrimidine derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[7] The ability to easily modify the 2-position of the 5-methoxypyrimidine core allows for the generation of libraries of compounds for screening against cancer cell lines and specific molecular targets. For instance, derivatives of 2-aminopyrimidines have been investigated as potent anticancer agents that can induce apoptosis and arrest the cell cycle in cancer cells.[8]

Compound/Derivative ClassCancer Cell LineIC₅₀Mechanism of ActionReference
2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b)MCF-7 (Breast)0.48 ± 0.11 µMInhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways[8]
2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b)HeLa (Cervical)0.74 ± 0.13 µMInhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways[8]
Thienopyrimidine derivative (Compound 9a)MCF-7 (Breast)9.80 ± 0.93 µMPI3Kα inhibitor[9]
Thienopyrimidine derivative (Compound 9a)A549 (Lung)11.30 ± 1.19 µMPI3Kα inhibitor[9]
Thienopyrimidine derivative (Compound 9a)HepG-2 (Liver)12.32 ± 0.96 µMPI3Kα inhibitor[9]
Thienopyrimidine derivative (Compound 9a)PC-3 (Prostate)14.69 ± 1.32 µMPI3Kα inhibitor[9]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (Compound 3b)NCI-60 Panel-Growth Inhibition[4]
Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors.[10] The this compound core can be elaborated to generate potent and selective inhibitors of various kinases by targeting the ATP-binding site. The 2-substituent can be designed to interact with specific residues in the kinase active site to achieve desired potency and selectivity. For example, pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of tyrosine kinases and PI3K/mTOR.[10]

dot graph Kinase_Inhibition { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: General mechanism of pyrimidine-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated biological activities of pyrimidine derivatives, particularly as anticancer agents and kinase inhibitors, underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. Further exploration of the chemical space around this core structure is likely to yield new compounds with improved potency, selectivity, and pharmacokinetic properties, contributing to the advancement of medicine and technology.

References

CAS number and molecular formula for 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No: 1671-08-5), a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, this document consolidates available chemical data, proposes a detailed synthetic protocol, and explores potential biological activities and mechanisms of action based on the well-established pharmacology of related pyrimidine derivatives. The information is presented to support further research and development efforts targeting this and similar chemical scaffolds.

Chemical Identity and Properties

5-Methoxy-2-(methylthio)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core, which is a foundational structure in many biologically active molecules, including nucleobases. The substitutions at the 2, 4, and 5 positions of the pyrimidine ring are expected to modulate its physicochemical and pharmacological properties.

Core Data
PropertyValueSource
Chemical Name 5-Methoxy-2-(methylthio)pyrimidin-4-olChemScene[1]
Synonyms 5-Methoxy-2-methylthio-4-hydroxypyrimidineChemScene[1]
CAS Number 1671-08-5ChemScene[1]
Molecular Formula C₆H₈N₂O₂SChemScene[1]
Molecular Weight 172.20 g/mol ChemScene[1]
Physicochemical Properties
PropertyValueSource
Boiling Point 324°C at 760 mmHgChemsrc[2]
Density 1.36 g/cm³Chemsrc[2]
Storage Temperature 4°CChemScene[1]
Purity ≥95%Lab-Chemicals.Com[3]

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol can be conceptually approached through a condensation reaction involving key precursors. The following diagram illustrates a potential synthetic workflow.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Methyl methoxyacetate (CAS: 6290-49-9) D Claisen Condensation A->D B Ethyl formate (CAS: 109-94-4) B->D C 2-Methyl-2-thiopseudourea (CAS: 2986-19-8) E Cyclocondensation C->E D->E Intermediate F 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS: 1671-08-5) E->F

Caption: Proposed synthetic workflow for 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Detailed Experimental Protocol

Objective: To synthesize 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Materials:

  • Methyl methoxyacetate (CAS: 6290-49-9)

  • Ethyl formate (CAS: 109-94-4)

  • 2-Methyl-2-thiopseudourea sulfate (or a related salt) (CAS: 2986-19-8)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Step 1: Formation of the Methoxy Malondialdehyde Equivalent (Claisen Condensation)

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol.

    • To this solution, add a mixture of methyl methoxyacetate and ethyl formate dropwise at a controlled temperature (e.g., 0-5°C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • This step aims to form an enolate intermediate, which is a key building block for the pyrimidine ring.

  • Step 2: Cyclocondensation with 2-Methyl-2-thiopseudourea

    • To the reaction mixture from Step 1, add a solution of 2-methyl-2-thiopseudourea salt dissolved in methanol.

    • Reflux the resulting mixture for several hours. The progress of the cyclization can be monitored by TLC.

    • During this step, the pseudourea derivative reacts with the dialdehyde equivalent to form the pyrimidine ring.

  • Step 3: Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Dissolve the residue in water and carefully acidify with hydrochloric acid to precipitate the product.

    • Collect the crude product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Potential Biological Activities and Mechanism of Action

Direct biological studies on 5-Methoxy-2-(methylthio)pyrimidin-4-ol are not extensively reported. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs and investigational compounds. The biological activities of pyrimidine derivatives are diverse and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]

Inferred Biological Relevance
  • Anticancer Potential: Many substituted pyrimidines function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The structural features of 5-Methoxy-2-(methylthio)pyrimidin-4-ol could potentially allow it to interact with the hinge region of various kinases, which are often dysregulated in cancer.

  • Antiviral Activity: Pyrimidine analogues can act as inhibitors of viral polymerases or other essential viral enzymes, thereby disrupting viral replication.[4]

  • Antimicrobial Properties: The pyrimidine core is found in several antibacterial and antifungal agents. The methylthio group, in particular, can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.[4]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible, yet hypothetical, mechanism of action for 5-Methoxy-2-(methylthio)pyrimidin-4-ol in an anticancer context is the inhibition of a protein kinase involved in cell proliferation or survival signaling pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A 5-Methoxy-2-(methylthio)pyrimidin-4-ol B Protein Kinase (e.g., in a cancer cell) A->B Competitively Binds to ATP-binding site E Phosphorylated Substrate B->E Phosphorylates G Inhibition of Downstream Signaling B->G Inhibited by A C ATP C->B Binds to active site D Substrate Protein D->B F Downstream Signaling (e.g., proliferation, survival) E->F

Caption: Hypothetical mechanism of action via competitive kinase inhibition.

Future Research Directions

Given the limited specific data on 5-Methoxy-2-(methylthio)pyrimidin-4-ol, the following experimental avenues are recommended for a thorough evaluation of its potential as a drug lead:

  • Broad-Spectrum Biological Screening: The compound should be screened against a panel of cancer cell lines, various viral strains, and a range of bacterial and fungal species to identify any significant biological activity.

  • Kinase Profiling: A comprehensive kinase inhibition screen would elucidate if the compound has activity against specific protein kinases, providing a starting point for mechanism-of-action studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at the 2, 4, and 5 positions would help in understanding the key structural requirements for any observed biological activity and in optimizing the lead compound.

  • In Vivo Efficacy and Toxicity Studies: Should promising in vitro activity be identified, further evaluation in animal models is necessary to assess its efficacy, pharmacokinetic properties, and safety profile.

Conclusion

5-Methoxy-2-(methylthio)pyrimidin-4-ol represents a chemical entity with potential for further investigation in the field of drug discovery. Its pyrimidine core is a privileged scaffold in medicinal chemistry. While direct biological data is sparse, this technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and a rational basis for exploring its potential pharmacological activities. The detailed protocols and hypothetical frameworks presented herein are intended to facilitate and guide future research into this and related compounds.

References

Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxy-2-methylthiopyrimidine, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling and development.

Core Physicochemical Properties

This compound is a substituted pyrimidine with a molecular formula of C₆H₈N₂OS. The presence of a methoxy group at the 5-position and a methylthio group at the 2-position significantly influences its physicochemical properties, including its solubility and stability.

Predicted Lipophilicity

While specific experimental data is scarce, the lipophilicity of similar compounds, such as 5-Methyl-2-(methylthiopyrimidine), can provide valuable insights. For 5-Methyl-2-(methylthiopyrimidine), the estimated LogP is approximately 1.5, suggesting that it is moderately lipophilic.[1] This characteristic implies limited solubility in aqueous solutions and better solubility in organic solvents.[1] It is reasonable to infer a similar lipophilic profile for this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is expected to be influenced by the solvent, pH, and temperature.

Quantitative Solubility Data (Estimated)

The following table summarizes the anticipated solubility of this compound in various solvents, based on the properties of analogous compounds and general principles of solubility.

SolventExpected SolubilityRationale
WaterLowThe molecule's moderate lipophilicity suggests poor aqueous solubility.
Phosphate Buffered Saline (PBS) pH 7.4LowSimilar to water, solubility in physiological buffers is expected to be limited.
Dimethyl Sulfoxide (DMSO)HighA common aprotic polar solvent known to dissolve a wide range of organic compounds.
EthanolModerate to HighA polar protic solvent that is often a good solvent for moderately lipophilic compounds.
MethanolModerate to HighSimilar to ethanol, it is expected to be a suitable solvent.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The pyrimidine core is relatively stable, but the substituents, particularly the methylthio group, are susceptible to chemical transformations.[1]

Potential Degradation Pathways

The primary route of degradation for 2-(methylthio)pyrimidine derivatives is the oxidation of the methylthio group.[1] This can lead to the formation of the corresponding sulfoxide and sulfone, which can alter the biological activity and physicochemical properties of the molecule. Other potential degradation pathways include hydrolysis of the methoxy group under strong acidic or basic conditions.

Summary of Stability Data (Anticipated)

This table outlines the expected stability of this compound under various stress conditions.

ConditionExpected StabilityPotential Degradation Products
Temperature
Refrigerated (2-8 °C)HighMinimal degradation expected.
Room Temperature (20-25 °C)ModerateSlow oxidation of the methylthio group may occur over time.
Accelerated (40 °C / 75% RH)Low to ModerateIncreased rate of oxidation and potential hydrolysis.
pH
Acidic (pH 1-3)ModeratePotential for hydrolysis of the methoxy group.
Neutral (pH 6-8)HighExpected to be most stable in this range.
Basic (pH 9-12)ModeratePotential for hydrolysis of the methoxy group.
Light (Photostability) ModeratePyrimidine rings can be susceptible to photodecomposition.

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Indicating Method and Stress Testing

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. Stress testing helps to identify likely degradation products and establish degradation pathways.

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

    • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: The solid compound is heated in an oven at elevated temperatures (e.g., 60 °C).

    • Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light in a photostability chamber.

  • Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G Figure 1. General Experimental Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: Excess Compound Sol_Solvent Add Solvent Sol_Start->Sol_Solvent Sol_Equilibrate Equilibrate (24-48h) Sol_Solvent->Sol_Equilibrate Sol_Separate Phase Separation (Filtration/Centrifugation) Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Supernatant (HPLC) Sol_Separate->Sol_Analyze Sol_Result Determine Thermodynamic Solubility Sol_Analyze->Sol_Result Stab_Start Start: Pure Compound Stab_Stress Apply Stress Conditions (Heat, pH, Light, Oxidation) Stab_Start->Stab_Stress Stab_Time Sample at Time Points Stab_Stress->Stab_Time Stab_Analyze Analyze (Stability-Indicating HPLC) Stab_Time->Stab_Analyze Stab_Result Determine Degradation Profile Stab_Analyze->Stab_Result

Caption: Figure 1. General Experimental Workflow for Determining Solubility and Stability.

Representative Signaling Pathway for Pyrimidine Analogs

G Figure 2. Representative Signaling Pathway cluster_pathway EGFR Signaling Pathway (Example) Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine Pyrimidine Analog (e.g., this compound) Pyrimidine->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Figure 2. Representative Signaling Pathway for Pyrimidine Analogs as EGFR Inhibitors.

Conclusion

While specific experimental data for this compound is not extensively documented, this guide provides a foundational understanding of its likely solubility and stability characteristics based on the analysis of related compounds. The provided experimental protocols offer a clear path for researchers to generate precise data for this molecule. Further investigation into its biological activity will be crucial to fully unlock its therapeutic potential. The versatility of the pyrimidine scaffold continues to make its derivatives, such as this compound, promising candidates in drug discovery and development.[2]

References

The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the quest for novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various substituents employed, the methylthio group (-SCH₃) has emerged as a particularly versatile and reactive handle, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the methylthio group on the pyrimidine ring, with a focus on its application in drug discovery and development.

Reactivity of the Methylthio Group

The methylthio group at the 2- or 4-position of the pyrimidine ring significantly influences the molecule's chemical behavior. Its reactivity is primarily characterized by its susceptibility to nucleophilic aromatic substitution and oxidation, which in turn opens avenues for further functionalization through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The methylthio group is an excellent leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents. This property allows for its displacement by a wide range of nucleophiles, providing a straightforward method for introducing diverse functionalities.

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines with Various Nucleophiles

NucleophileProductTypical Yield (%)Reference
Amines (R-NH₂)2-Amino-pyrimidines60-95[1]
Alkoxides (R-O⁻)2-Alkoxy-pyrimidines70-90[2]
Thiolates (R-S⁻)2-Thioether-pyrimidines80-95[1]
Cyanide (CN⁻)2-Cyano-pyrimidines50-70[1]

The reactivity of the methylthio group in SNAr reactions can be dramatically enhanced by its oxidation to the corresponding sulfoxide or sulfone.

Oxidation

The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using common oxidizing agents. This transformation significantly increases the electrophilicity of the carbon atom to which it is attached, making the sulfonyl group an even better leaving group than the methylthio group.[3][4]

Table 2: Oxidation of 2-Methylthiopyrimidines

Oxidizing AgentProductTypical Yield (%)Reference
m-CPBA (1 equiv.)2-Methylsulfinylpyrimidine85-95[4]
m-CPBA (2 equiv.)2-Methylsulfonylpyrimidine90-98[3]
Hydrogen Peroxide2-Methylsulfinyl/sulfonylpyrimidine70-90[4]
Oxone®2-Methylsulfonylpyrimidine90-95[5]

The resulting methylsulfonylpyrimidines are highly reactive towards nucleophilic attack, often proceeding under milder conditions and with higher yields compared to their methylthio counterparts.

Metal-Catalyzed Cross-Coupling Reactions

The methylthio group, or more commonly, a halide introduced at the same position via displacement, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction of a halopyrimidine with a boronic acid or ester.[6][7]

  • Stille Coupling: Coupling of a halopyrimidine with an organostannane.[8][9]

  • Sonogashira Coupling: Reaction of a halopyrimidine with a terminal alkyne.[10][11]

  • Buchwald-Hartwig Amination: Coupling of a halopyrimidine with an amine.[12][13][14]

These reactions provide access to a vast chemical space of substituted pyrimidines, crucial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

A solution of the 2-methylthiopyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol) is treated with the nucleophile (1.1-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography.

General Procedure for Oxidation to Sulfone

To a solution of the 2-methylthiopyrimidine (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired 2-methylsulfonylpyrimidine.[3]

General Procedure for Suzuki-Miyaura Coupling

An oven-dried reaction vessel is charged with the halopyrimidine (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane/water mixture) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the coupled product.[6][15][16]

Signaling Pathways and Experimental Workflows

The versatility of the methylthio group in pyrimidine chemistry has been instrumental in the development of compounds that modulate various biological signaling pathways.

Antiviral Activity: Inhibition of Pyrimidine Biosynthesis

Certain pyrimidine derivatives have been shown to exhibit broad-spectrum antiviral activity by inhibiting the host cell's de novo pyrimidine biosynthesis pathway. This leads to a depletion of the nucleotide pool available for viral replication and can also induce an antiviral state through the expression of interferon-stimulated genes (ISGs).[17][18][19]

antiviral_pathway Pyrimidine_Analog Pyrimidine Analog (-SCH3 derived) DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Analog->DHODH Inhibits ISG_Induction Interferon-Stimulated Gene (ISG) Induction Pyrimidine_Analog->ISG_Induction Induces Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Nucleotide_Pool Cellular Nucleotide Pool (UTP, CTP) Pyrimidine_Biosynthesis->Nucleotide_Pool Depletes Viral_Replication Viral RNA Replication Nucleotide_Pool->Viral_Replication Inhibits Antiviral_State Antiviral State ISG_Induction->Antiviral_State

Caption: Antiviral mechanism via pyrimidine biosynthesis inhibition.

Anticancer Activity: Kinase Inhibition

Many pyrimidine derivatives, synthesized using the methylthio group as a chemical handle, have been developed as potent kinase inhibitors for cancer therapy. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR pathways.[20][21][22]

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->RTK Inhibits Pyrimidine_Inhibitor->PI3K Inhibits

Caption: Kinase inhibition in cancer signaling pathways.

Experimental Workflow: Synthesis and Screening of a Pyrimidine Library

The development of novel pyrimidine-based drug candidates often involves the synthesis of a diverse library of compounds followed by high-throughput screening to identify hits.

workflow_synthesis_screening Start Start: 2-Methylthiopyrimidine Scaffold Oxidation Oxidation to 2-Methylsulfonylpyrimidine Start->Oxidation Diversification Diversification via Nucleophilic Substitution (Parallel Synthesis) Oxidation->Diversification Library Diverse Pyrimidine Compound Library Diversification->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Diversification Iterative Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Workflow for pyrimidine library synthesis and screening.

Conclusion

The methylthio group is a cornerstone of modern pyrimidine chemistry, offering a reliable and versatile point of attachment for a vast array of functional groups. Its ready displacement, especially after oxidation to the sulfone, coupled with its compatibility with various metal-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of pyrimidine derivatives from methylthio-substituted precursors continues to fuel the discovery of novel drug candidates targeting a wide range of diseases. A thorough understanding of the reactivity of this functional group is therefore essential for researchers and professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.

References

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5] The journey of a drug molecule from administration to its target site is a complex process governed by its physicochemical properties. Among the most critical of these are lipophilicity and membrane permeability. These two parameters are pivotal in determining the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate, thereby profoundly influencing its oral bioavailability and overall therapeutic efficacy.[6][7]

This technical guide provides a comprehensive overview of the principles and methodologies used to evaluate the lipophilicity and membrane permeability of pyrimidine derivatives. It is designed to serve as a detailed resource for researchers and professionals involved in the design and development of novel pyrimidine-based therapeutic agents.

Lipophilicity of Pyrimidine Derivatives

Lipophilicity is a fundamental physicochemical property that describes the affinity of a molecule for a lipid-like, nonpolar environment. It is a critical determinant of a drug's ability to traverse biological membranes, bind to target proteins, and its overall pharmacokinetic behavior.[8]

Key Lipophilicity Descriptors
  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a biphasic system of a nonpolar solvent (typically n-octanol) and an aqueous solvent (water). A higher LogP value indicates greater lipophilicity.

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of all forms of the compound (ionized and un-ionized) in the organic phase to the sum of all forms in the aqueous phase at a specific pH. It is a more physiologically relevant descriptor for ionizable compounds like many pyrimidine derivatives.

Experimental Protocols for Lipophilicity Determination

2.2.1. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination.[9][10]

  • Principle: A known amount of the pyrimidine derivative is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Prepare a saturated solution of n-octanol in water and water in n-octanol by shaking them together for 24 hours and allowing them to separate.

    • Dissolve a small, accurately weighed amount of the pyrimidine derivative in one of the phases.

    • Combine the two phases in a flask at a known volume ratio.

    • Shake the flask at a constant temperature until equilibrium is achieved (typically for several hours).

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

    • Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water).

2.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for estimating lipophilicity, which is faster and requires less material than the shake-flask method.[9][11]

  • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. The mobile phase is a polar solvent mixture, typically methanol or acetonitrile and water.

  • Protocol:

    • A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve.

    • The retention time (t_R) and the dead time (t_0, retention time of an unretained compound) are measured for each standard.

    • The logarithm of the retention factor, log k, is calculated for each standard using the formula: log k = log((t_R - t_0) / t_0).

    • A linear regression of log k versus the known LogP values is performed to generate a calibration curve.

    • The pyrimidine derivative of interest is then injected under the same chromatographic conditions, and its log k is determined.

    • The LogP of the test compound is then interpolated from the calibration curve.

Quantitative Lipophilicity Data for Pyrimidine Derivatives

The following table summarizes experimentally determined and calculated lipophilicity values for a representative set of pyrimidine derivatives.

Compound ID Structure Method LogP Reference
PYR-0015-FluorouracilCalculated-0.89In Silico
PYR-002ZidovudineCalculated-0.05In Silico
PYR-003ImatinibCalculated3.82In Silico
PYR-004RosuvastatinCalculated1.48In Silico
PYR-005Thiazolo[3,2-a]pyrimidine DerivativeRP-HPLC2.54[12]
PYR-006Pyrido[2,3-d]pyrimidine DerivativeRP-TLC1.89[6][7]

Visualization of Lipophilicity Determination Workflow

G cluster_0 Lipophilicity Determination Workflow start Start: Synthesized Pyrimidine Derivative method_choice Choose Method start->method_choice shake_flask Shake-Flask Method method_choice->shake_flask Direct hplc RP-HPLC Method method_choice->hplc Indirect protocol_sf Execute Shake-Flask Protocol: 1. Prepare phases 2. Dissolve compound 3. Equilibrate 4. Separate & Analyze shake_flask->protocol_sf protocol_hplc Execute RP-HPLC Protocol: 1. Run standards 2. Create calibration curve 3. Run sample 4. Interpolate LogP hplc->protocol_hplc data_analysis Data Analysis & LogP Calculation protocol_sf->data_analysis protocol_hplc->data_analysis end_result Final LogP/LogD Value data_analysis->end_result

Caption: General workflow for determining the lipophilicity of pyrimidine derivatives.

Membrane Permeability of Pyrimidine Derivatives

Membrane permeability is the property of a drug molecule to pass through a lipid bilayer. It is a critical factor for oral absorption, as well as distribution to various tissues, including crossing the blood-brain barrier.[13]

Experimental Protocols for Membrane Permeability Assays

3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation.[14][15][16][17] It is particularly useful in early drug discovery for ranking compounds based on their passive diffusion characteristics.[14][15]

  • Principle: A filter plate with a porous support is coated with an artificial membrane (e.g., a solution of phospholipids in dodecane). The test compound is added to a donor compartment, and its appearance in an acceptor compartment is measured over time.

  • Protocol:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) and allow the solvent to evaporate.

    • Add the pyrimidine derivative solution (typically at 10-100 µM in a buffered solution) to the wells of the donor plate.

    • Place the donor plate into a 96-well acceptor plate containing fresh buffer.

    • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 2-16 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • The apparent permeability coefficient (P_app) is calculated using the following equation: P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_A / [Drug]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [Drug]_eq is the equilibrium concentration.

3.1.2. Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model that mimics the human intestinal epithelium.[18][19][20] When cultured on semipermeable filters, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, making this assay suitable for predicting in vivo oral drug absorption.[19][20]

  • Principle: Caco-2 cells are grown on a permeable filter support, separating an apical (AP) and a basolateral (BL) compartment. The transport of the test compound across this monolayer is measured in both directions (AP to BL and BL to AP).

  • Protocol:

    • Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[20]

    • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[21][22]

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure AP to BL transport, add the test compound to the apical side and fresh buffer to the basolateral side.[21]

    • To measure BL to AP transport, add the test compound to the basolateral side and fresh buffer to the apical side.[21]

    • Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).[19]

    • At the end of the incubation, collect samples from both compartments and analyze the compound concentration by LC-MS/MS.

    • Calculate the P_app value for each direction.

    • The Efflux Ratio (ER) is calculated as ER = P_app(BL→AP) / P_app(AP→BL). An ER ≥ 2 suggests that the compound is a substrate for active efflux.[22]

3.1.3. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells, when transfected with the human MDR1 gene (MDCK-MDR1), are a valuable tool for specifically studying the role of the P-glycoprotein (P-gp) efflux pump.[23][24][25][26] This assay is also used to predict blood-brain barrier permeability.[24][26]

  • Principle: Similar to the Caco-2 assay, MDCK-MDR1 cells are grown as a monolayer on permeable supports. The bidirectional transport of a compound is measured to determine its permeability and its potential as a P-gp substrate.

  • Protocol:

    • Seed MDCK-MDR1 cells on Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.[24]

    • Verify monolayer integrity via TEER measurement.[25]

    • Perform the bidirectional transport experiment as described for the Caco-2 assay, typically with a 60-90 minute incubation period.[23][24]

    • Analyze compound concentrations in the apical and basolateral samples by LC-MS/MS.[23]

    • Calculate P_app (AP→BL), P_app (BL→AP), and the Efflux Ratio. An ER ≥ 2 in MDCK-MDR1 cells is a strong indicator that the compound is a P-gp substrate.[24]

Quantitative Permeability Data for Pyrimidine Derivatives

The following table presents permeability data for a selection of pyrimidine derivatives, highlighting their transport characteristics.

Compound ID Assay P_app (A→B) (10⁻⁶ cm/s) Efflux Ratio Permeability Class Reference
PYR-007PAMPA0.5N/ALow[27]
PYR-008Caco-212.51.2High[28][29]
PYR-009Caco-20.85.6Low (Efflux)[28][29]
PYR-010MDCK-MDR115.21.1High[23][24]
PYR-011MDCK-MDR11.18.9Low (P-gp Substrate)[23][24]

Visualization of Permeability Assay Workflows

G cluster_pampa PAMPA Workflow cluster_cell Cell-Based Assay Workflow (Caco-2/MDCK) p1 Coat filter plate with artificial membrane p2 Add test compound to Donor wells p1->p2 p3 Assemble Donor/Acceptor plate sandwich p2->p3 p4 Incubate (e.g., 5 hours) p3->p4 p5 Analyze compound concentration in both wells (LC-MS/MS) p4->p5 p6 Calculate Papp p5->p6 c1 Seed cells on Transwell inserts & culture to confluence c2 Verify monolayer integrity (TEER) c1->c2 c3 Perform bidirectional transport experiment (A→B and B→A) c2->c3 c4 Incubate (37°C, 1-2 hours) c3->c4 c5 Analyze compound concentration in both compartments (LC-MS/MS) c4->c5 c6 Calculate Papp (A→B), Papp (B→A), and Efflux Ratio c5->c6

Caption: Workflows for PAMPA and Cell-Based Permeability Assays.

Interplay of Lipophilicity, Permeability, and Active Transport

Lipophilicity is a primary driver of passive membrane permeability. Generally, a moderate level of lipophilicity is required for a compound to partition into the lipid bilayer and diffuse across. However, this relationship is not always linear. Very high lipophilicity can lead to poor aqueous solubility and increased retention within the membrane, ultimately reducing permeability.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity or physicochemical properties.[30] For pyrimidine derivatives, QSAR studies often use lipophilicity (LogP or LogD) along with other molecular descriptors (e.g., polar surface area, molecular weight) to predict membrane permeability.[30][31][32] These models are crucial for in silico screening of large compound libraries, helping to prioritize molecules with favorable ADMET properties for synthesis and experimental testing.[33]

G cluster_qsar QSAR Modeling Logic descriptors Molecular Descriptors - Lipophilicity (LogP) - Polar Surface Area - Molecular Weight - H-bond donors/acceptors model Develop Mathematical Model (e.g., Multiple Linear Regression) descriptors->model activity Experimental Data - Permeability (Papp) - Biological Activity (IC50) activity->model prediction Predictive QSAR Model model->prediction predicted_activity Predicted Permeability/ Activity prediction->predicted_activity new_compounds New Pyrimidine Structures (In Silico) new_compounds->prediction

Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

The Role of P-glycoprotein (P-gp) Efflux

While PAMPA assesses passive diffusion, cell-based assays like Caco-2 and MDCK-MDR1 reveal the impact of active transport.[16] P-glycoprotein is an efflux transporter highly expressed in the intestine, blood-brain barrier, and cancer cells. It actively pumps a wide range of xenobiotics, including many pyrimidine-based drugs, out of the cell. This can significantly reduce intracellular drug concentration, limit oral bioavailability, and contribute to multidrug resistance in cancer.[25] An efflux ratio greater than 2 in an MDCK-MDR1 or Caco-2 assay is a key indicator that a pyrimidine derivative is a substrate for P-gp or other efflux transporters.[22][24]

G cluster_membrane P-glycoprotein (P-gp) Mediated Efflux membrane Cell Membrane intracellular Intracellular extracellular Extracellular (e.g., Intestinal Lumen) pgp P-gp Transporter drug_out Pyrimidine Derivative pgp->drug_out Active Efflux adp ADP + Pi pgp->adp drug_in Pyrimidine Derivative drug_in->pgp atp ATP atp->pgp Energy

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux from a cell.

Conclusion

The lipophilicity and membrane permeability of pyrimidine derivatives are critical, interconnected parameters that dictate their potential as therapeutic agents. A thorough understanding and early-stage evaluation of these properties are essential for successful drug development. This guide has detailed the standard experimental protocols, from the foundational shake-flask method for lipophilicity to sophisticated cell-based assays like Caco-2 and MDCK for permeability and transporter interactions. By integrating these experimental data with in silico QSAR models, researchers can more effectively navigate the complex chemical space of pyrimidine derivatives, optimizing their structures to achieve desirable pharmacokinetic profiles and ultimately enhance their therapeutic potential.

References

The Dawn of a Heterocycle: A Technical History of Methoxy-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Biological Significance of Methoxy-Substituted Pyrimidines.

Introduction

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine. While the initial discovery of the pyrimidine ring system dates back to the 19th century, the introduction of the methoxy substituent unlocked new avenues in medicinal and agricultural chemistry. This technical guide delves into the discovery and history of methoxy-substituted pyrimidines, tracing their journey from early synthetic explorations to their pivotal role in the development of life-saving drugs and essential agricultural fungicides. We will explore the key synthetic methodologies, the discovery of their biological activities, and the signaling pathways they modulate, providing a comprehensive resource for professionals in the field.

Early Synthesis of the Methoxy-Substituted Pyrimidine Core

The story of methoxy-substituted pyrimidines begins not with a direct synthesis, but with the derivatization of pre-existing pyrimidine scaffolds. Early pyrimidine chemistry, pioneered by individuals like Pinner in the 1880s, focused on the synthesis of the core ring system itself. The introduction of methoxy groups often came as a subsequent modification of halo- or hydroxy-pyrimidines.

A common and historically significant precursor to many substituted pyrimidines is barbituric acid, first prepared by Grimaux in 1879. The hydroxyl groups of barbituric acid and its derivatives, existing in tautomeric equilibrium with keto forms, could be converted to chloro-substituents, which are excellent leaving groups for nucleophilic substitution.

One of the foundational methods for introducing methoxy groups is the reaction of a chloropyrimidine with sodium methoxide. For instance, the synthesis of 2,4-dimethoxypyrimidine, a key intermediate in many pharmaceutical syntheses, can be achieved from the readily available uracil. Uracil is first chlorinated to 2,4-dichloropyrimidine, which is then reacted with sodium methoxide to yield the dimethoxy derivative.

Experimental Protocol: Synthesis of 2,4-Dimethoxypyrimidine from Uracil

This two-step protocol outlines a representative synthesis of 2,4-dimethoxypyrimidine, a common intermediate.

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

  • Materials: Uracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • A mixture of uracil and N,N-dimethylaniline is heated in an excess of phosphorus oxychloride.

    • The reaction mixture is refluxed until the conversion is complete (monitoring by TLC).

    • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

    • The product, 2,4-dichloropyrimidine, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried, and purified by distillation or recrystallization.

Step 2: Synthesis of 2,4-Dimethoxypyrimidine from 2,4-Dichloropyrimidine

  • Materials: 2,4-Dichloropyrimidine, sodium methoxide, methanol.

  • Procedure:

    • A solution of sodium methoxide in methanol is prepared.

    • 2,4-Dichloropyrimidine is added to the methanolic sodium methoxide solution.

    • The reaction mixture is stirred, often at room temperature or with gentle heating, until the substitution is complete.

    • The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield 2,4-dimethoxypyrimidine, which can be further purified by distillation.

Intermediate/ProductStarting MaterialReagentsTypical Yield (%)Melting/Boiling Point
2,4-DichloropyrimidineUracilPOCl₃, N,N-dimethylaniline80-9061-62 °C (m.p.)
2,4-Dimethoxypyrimidine2,4-DichloropyrimidineSodium methoxide, Methanol>9037-38 °C (m.p.)

The Rise of Methoxy-Substituted Pyrimidines in Therapeutics: Dihydrofolate Reductase Inhibitors

A pivotal moment in the history of methoxy-substituted pyrimidines came with the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories. Their strategy of "rational drug design" focused on creating antimetabolites—molecules that mimic natural substrates to inhibit key enzymatic pathways. This approach led to the discovery of a class of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids.

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate. By inhibiting this enzyme, cell growth and proliferation can be halted. Hitchings and Elion recognized that targeting this pathway could be effective against rapidly dividing cells, such as bacteria, protozoa, and cancer cells.

Discovery and Development of Trimethoprim

One of the most significant outcomes of this research was the discovery of trimethoprim, a potent antibacterial agent. First synthesized in the late 1950s and introduced clinically in the 1960s, trimethoprim features a 2,4-diaminopyrimidine core with a trimethoxybenzyl substituent at the 5-position. The methoxy groups on the benzyl ring were found to be crucial for its high affinity and selectivity for bacterial DHFR over the human enzyme.

Trimethoprim is often used in combination with sulfamethoxazole, a sulfonamide that inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase). This synergistic combination, known as co-trimoxazole, provides a powerful and broad-spectrum antibacterial action.

Signaling Pathway: Inhibition of Folate Synthesis by Trimethoprim and Sulfamethoxazole

folate_synthesis_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides DNA DNA Synthesis Nucleotides->DNA DHPS->Dihydropteroate DHFR->THF Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial folate synthesis pathway.

Experimental Protocol: Synthesis of Trimethoprim

The synthesis of trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile, followed by cyclization with guanidine.

  • Materials: 3,4,5-Trimethoxybenzaldehyde, 3-ethoxypropionitrile, guanidine, sodium ethoxide.

  • Procedure:

    • 3,4,5-Trimethoxybenzaldehyde is condensed with 3-ethoxypropionitrile in the presence of a strong base like sodium ethoxide to form α-(3,4,5-trimethoxybenzyl)-β-ethoxyacrylonitrile.

    • The resulting acrylonitrile derivative is then cyclized with guanidine in a suitable solvent (e.g., ethanol) under reflux.

    • The reaction mixture is cooled, and the precipitated product, trimethoprim, is collected by filtration.

    • The crude product can be purified by recrystallization.

ProductKey IntermediatesReagentsTypical Yield (%)Melting Point
Trimethoprimα-(3,4,5-trimethoxybenzyl)-β-ethoxyacrylonitrileGuanidine, Sodium ethoxide60-70199-203 °C

Methoxy-Substituted Pyrimidines in Agriculture: The Strobilurin Fungicides

In the latter half of the 20th century, the significance of methoxy-substituted pyrimidines expanded into agriculture with the development of the strobilurin class of fungicides. The discovery of these compounds was inspired by naturally occurring antifungal agents produced by the fungus Strobilurus tenacellus. These natural products, however, were too unstable in sunlight for practical agricultural use.

Intensive research and chemical modification led to the synthesis of stable and highly effective analogues. A major breakthrough was the development of azoxystrobin by ICI (now Syngenta), which was first commercialized in 1996.[1] Azoxystrobin contains a dimethoxypyrimidine ring, which is crucial for its biological activity.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides, including azoxystrobin, act by inhibiting mitochondrial respiration in fungi.[2][3] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP, the cell's primary energy currency. This ultimately leads to the cessation of fungal growth and spore germination.

Signaling Pathway: Inhibition of Fungal Mitochondrial Respiration by Azoxystrobin

mitochondrial_respiration_inhibition ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibits Qo site

Caption: Inhibition of the fungal electron transport chain.

Synthesis of a Key Intermediate for Azoxystrobin

The synthesis of azoxystrobin is complex, but a key building block is a substituted dimethoxypyrimidine. A representative synthesis of a key intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, is outlined below. This intermediate can be further modified to build the final azoxystrobin molecule.

Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

This synthesis starts from 2-chloro-4,6-dimethoxypyrimidine.

  • Materials: 2-Chloro-4,6-dimethoxypyrimidine, sodium methyl mercaptide, methanol, tetrabutylammonium bromide (phase-transfer catalyst).

  • Procedure:

    • A mixture of 2-chloro-4,6-dimethoxypyrimidine and tetrabutylammonium bromide in methanol is prepared.

    • A solution of sodium methyl mercaptide is added to the mixture.

    • The reaction is heated to around 45-50 °C and maintained for several hours.[4]

    • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cool water and can be recrystallized from a suitable solvent mixture like isopropanol/water to yield pure 4,6-dimethoxy-2-methylthiopyrimidine.[4]

ProductStarting MaterialReagentsTypical Yield (%)Melting Point
4,6-Dimethoxy-2-methylthiopyrimidine2-Chloro-4,6-dimethoxypyrimidineSodium methyl mercaptide, Methanol, TBAB~9552.5-53.8 °C[4]

Other Notable Methoxy-Substituted Pyrimidines

Beyond DHFR inhibitors and strobilurin fungicides, methoxy-substituted pyrimidines are found in a variety of other biologically active compounds.

  • Sulfonamides: In addition to the synergistic use with trimethoprim, some sulfonamide drugs incorporate a methoxy-substituted pyrimidine ring directly into their structure. For example, sulfadoxine , a long-acting sulfonamide used in the treatment of malaria, contains a dimethoxypyrimidine moiety. Its mechanism of action is the inhibition of dihydropteroate synthase, complementing the action of DHFR inhibitors like pyrimethamine.[5][6]

Conclusion

The history of methoxy-substituted pyrimidines is a testament to the power of chemical synthesis and rational drug design. From their origins as derivatives of the fundamental pyrimidine core, these compounds have evolved into indispensable tools in both medicine and agriculture. The introduction of the methoxy group has been shown to critically influence the biological activity and selectivity of these molecules, leading to the development of potent DHFR inhibitors like trimethoprim and groundbreaking fungicides such as azoxystrobin. The synthetic pathways and mechanisms of action detailed in this guide highlight the ingenuity of chemists and biochemists in harnessing the properties of this versatile heterocyclic scaffold. As research continues, the methoxy-substituted pyrimidine core will undoubtedly continue to serve as a valuable template for the discovery of new and improved therapeutic and agricultural agents.

References

The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases uracil, cytosine, and thymine, has long signaled its profound biological significance.[1][2] This has inspired generations of medicinal chemists to explore the vast chemical space offered by pyrimidine derivatives, leading to the discovery of a multitude of clinically successful drugs.[3][4][5] This in-depth technical guide delves into the basic research applications of pyrimidine scaffolds, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies underpinning their investigation.

A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[6][7] This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[8] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][9] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][7][10][11]

Quantitative Insights into Biological Activity

The potency of pyrimidine-based compounds is typically quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the in vitro activities of several pyrimidine derivatives against various targets.

Anticancer Activity of Pyrimidine Derivatives
CompoundTargetCell LineIC50 (µM)Reference
Compound 72 FAKMDA-MB-2310.126[8]
Compound A5 EGFRdel19/T790M/C797SKC-0116Not specified, but showed significant anti-proliferative activity[12]
Compound 9 Hsp90MCF-726.07[13]
Compound 10 Hsp90MCF-74.72[13]
Compound 9 Hsp90MDA-MB23110.64[13]
Compound 10 Hsp90MDA-MB2317.64[13]
Compound 4 PIM-1 KinaseMCF-70.57[14]
Compound 11 PIM-1 KinaseMCF-71.31[14]
Compound 4 PIM-1 KinaseHepG21.13[14]
Compound 11 PIM-1 KinaseHepG20.99[14]
PD-089828 (4b) PDGFr-1.11[15]
PD-089828 (4b) FGFr-0.13[15]
PD-089828 (4b) EGFr-0.45[15]
PD-089828 (4b) c-src-0.22[15]
PD-161570 (6c) PDGF-stimulated VSMC proliferation-0.3[15]
Kinase Inhibitory Activity of Pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
Compound 72 FAK27.4[8]
Compound 88 HER281 ± 40 ng/mL[8]
Compound 89 HER2208 ± 110 ng/mL[8]
Compound 88 EGFR-L858R mutant59 ± 30 ng/mL[8]
Compound 89 EGFR-L858R mutant112 ± 60 ng/mL[8]
Compound 88 EGFR-T790M mutant49 ± 20 ng/mL[8]
Compound 89 EGFR-T790M mutant152 ± 70 ng/mL[8]
Compound 13 Aurora A Kinase< 200[16]
BI2536 PLK0.83[17]
BI6727 PLK0.87[17]
DAP-81 PLK0.9[17]
Unnamed CompoundAURKA1.2[17]
Unnamed CompoundAURKB0.37[17]
Unnamed CompoundAURKA14[17]
Unnamed CompoundAURKB4[17]
Unnamed CompoundAURKA0.8[17]
Antimicrobial Activity of Pyrimidine Derivatives
CompoundOrganismMIC (µg/mL)Reference
Compounds 23, 24 Staphylococcus aureus (MRSA)4-8[8]
Compounds 23, 24 Mycobacterium abscessus4-8[8]
Compounds 23, 24 Mycobacterium smegmatis4-8[8]
Compounds 42-45 Various bacterial strains500-1000[2]

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[13][17]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival.[18] Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it a prime target for anticancer therapies.[19] Pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[12][19]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Aurora Kinase Signaling in Mitosis

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[17] Their overexpression is frequently observed in human cancers and is associated with poor prognosis. Pyrimidine derivatives have emerged as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[16][17]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase Aurora_Kinase Aurora Kinase M_Phase->Aurora_Kinase Activates Centrosome_Separation Centrosome Separation Aurora_Kinase->Centrosome_Separation Spindle_Assembly Spindle Assembly Checkpoint Aurora_Kinase->Spindle_Assembly Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Apoptosis Apoptosis Spindle_Assembly->Apoptosis Dysfunction leads to Pyrimidine_Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Pyrimidine_Inhibitor->Aurora_Kinase Inhibits

Caption: Role of Aurora Kinase in mitosis and its inhibition.

Experimental Protocols

The discovery and development of novel pyrimidine-based therapeutic agents rely on a series of well-defined experimental procedures.

General Synthesis of Pyrimidine Derivatives

A common and versatile method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[9] Another widely used approach involves the condensation of a three-carbon compound with a compound having an amidine structure.[7]

Example: One-pot multi-component reaction for pyrimidine synthesis [8]

  • Reactants: Benzaldehydes, ethyl cyanoacetate, and thiourea.

  • Reagents and Conditions: Potassium bicarbonate (KHCO3) in ethanol.

  • Procedure: A mixture of the benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), thiourea (1.2 mmol), and potassium bicarbonate (1.5 mmol) in ethanol (20 mL) is stirred at reflux for 8-12 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired pyrimidine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrimidine compounds against specific kinases is often determined using in vitro kinase assays.

Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the pyrimidine test compound.

  • Procedure:

    • The test compound is serially diluted in DMSO and then added to the wells of a microtiter plate.

    • The EGFR kinase and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Compound Dilution: The pyrimidine compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Pyrimidine-Based Drug Discovery

The journey from a pyrimidine scaffold to a potential drug candidate involves a multi-step process.

Drug_Discovery_Workflow Start Scaffold Selection: Pyrimidine Core Synthesis Chemical Synthesis & Library Generation Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Hits In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Efficacy, Toxicity) Lead_Opt->In_Vivo Optimized Leads In_Vitro->Lead_Opt Feedback Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Candidate

Caption: General workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in medicinal chemistry. The systematic application of the experimental protocols and a deep understanding of the targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. The ongoing exploration of new pyrimidine derivatives promises to deliver the next generation of innovative medicines to address a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for nucleophilic substitution reactions on 5-methoxy-2-methylthiopyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols cover the activation of the 2-methylthio group and subsequent displacement with amine nucleophiles.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry, widely employed in the synthesis of pharmaceutical agents and other functional molecules. Pyrimidine scaffolds are central to many bioactive compounds, and the functionalization of the pyrimidine ring is a critical aspect of drug discovery. The 2-position of the pyrimidine ring is susceptible to nucleophilic attack, especially when a good leaving group is present.

The 2-methylthio (-SMe) group in this compound is a modest leaving group. Its reactivity is significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOMe) or, more effectively, the methylsulfonyl (-SO2Me) group. The strong electron-withdrawing nature of the sulfonyl group activates the C2 position for nucleophilic displacement. However, it is important to note that the 5-methoxy group has an electron-donating effect, which can decrease the reactivity of the pyrimidine ring towards nucleophilic attack. Therefore, activation of the leaving group is often a necessary step.

Reaction Workflow

The general workflow for the nucleophilic substitution on this compound involves a two-step process:

  • Oxidation: The 2-methylthio group is oxidized to a 2-methylsulfonyl group.

  • Nucleophilic Substitution: The 2-methylsulfonyl group is displaced by a nucleophile, such as an amine.

G cluster_0 Activation Step cluster_1 Substitution Step Start This compound Oxidation Oxidation (e.g., m-CPBA, Oxone®) Start->Oxidation Step 1 Intermediate 5-Methoxy-2-methylsulfonylpyrimidine Oxidation->Intermediate Substitution Nucleophilic Aromatic Substitution Intermediate->Substitution Step 2 Nucleophile Nucleophile (e.g., Primary/Secondary Amine) Nucleophile->Substitution Product 2-Substituted-5-methoxypyrimidine Substitution->Product G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants 5-Methoxy-2-methylsulfonylpyrimidine + Nu-H Transition1 Transition State 1 Reactants->Transition1 Slow Intermediate Meisenheimer Complex (stabilized by resonance) Transition1->Intermediate Transition2 Transition State 2 Intermediate->Transition2 Fast Products 2-Substituted-5-methoxypyrimidine + MeSO2- Transition2->Products

Application Notes: Leveraging 5-Methoxy-2-methylthiopyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. 5-Methoxy-2-methylthiopyrimidine is a versatile chemical intermediate, offering multiple reaction sites for the synthesis of diverse compound libraries. The methoxy group and the reactive methylthio group can be readily substituted or modified, providing a robust platform for structure-activity relationship (SAR) studies. This document outlines the synthetic utility of this compound and provides detailed protocols for evaluating the resulting derivatives against two important drug targets: Epidermal Growth Factor Receptor (EGFR) and Myeloperoxidase (MPO).

Synthetic Utility and Workflow

This compound serves as an excellent starting material for the generation of more complex and potent drug candidates. The core workflow involves the strategic modification of the pyrimidine ring to introduce pharmacophoric features necessary for target binding. The methylthio group at the C2 position is a particularly useful handle, as it can be oxidized to a methylsulfone, creating a good leaving group for nucleophilic substitution. This allows for the introduction of various amine-containing fragments, a common strategy in kinase inhibitor development.

Below is a generalized workflow for creating a library of potential inhibitors from a 2-methylthiopyrimidine core.

G cluster_0 Core Synthesis & Modification cluster_1 Diversification via Nucleophilic Substitution cluster_2 Screening & Evaluation A 5-Methoxy-2- methylthiopyrimidine B Oxidation (e.g., m-CPBA) A->B Step 1 C 5-Methoxy-2- methylsulfonylpyrimidine B->C Step 2 D Nucleophilic Aromatic Substitution (SNAr) C->D Step 3 F Diverse Library of 2-Aminopyrimidine Derivatives D->F E Amine Library (R-NH2) E->D G Biological Screening (e.g., Kinase Assays) F->G Step 4 H Hit Identification & Lead Optimization G->H Step 5

Figure 1: General synthetic workflow for library creation.

Application Example 1: EGFR Inhibitors for Oncology

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). Many approved EGFR inhibitors feature a 2,4-diaminopyrimidine core, which mimics the adenine structure of ATP and binds to the kinase hinge region. Derivatives synthesized from this compound can be screened for EGFR inhibitory activity.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. Inhibitors block this initial phosphorylation event.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf Mek Mek Raf->Mek Erk Erk Mek->Erk Proliferation Cell Proliferation, Survival, Growth Erk->Proliferation Promotes Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Figure 2: EGFR signaling pathway and point of inhibition.

Quantitative Data: Representative Pyrimidine-Based EGFR Inhibitors

The following table summarizes the activity of several reported pyrimidine derivatives against EGFR and cancer cell lines, demonstrating the potential of this scaffold.

Compound IDTargetIC50 (nM)Target CellsReference
Compound 20 EGFR (ErbB1)0.5NIH3T3, MDA-MB-453[1]
Compound 42 EGFRL858R/T790M34.0H1975[1]
Compound 9u EGFR Kinase91.0A549[2]
Compound 10b EGFR8.29HepG2[3]
Compound A12 EGFRL858R/T790M4.0-[4]
Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits (e.g., Promega ADP-Glo™).[5]

Objective: To determine the IC50 of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[5]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer.

  • Compound Plating: Add 1 µL of serially diluted test compound to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Enzyme Addition: Prepare an enzyme solution in kinase buffer. Add 2 µL of the EGFR enzyme solution to each well (except "no enzyme" controls).

  • Initiate Reaction: Prepare a substrate/ATP mix in kinase buffer. Add 2 µL of this mix to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[5]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of the plate using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no compound" control as 100% activity.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application Example 2: MPO Inhibitors for Inflammatory Diseases

Myeloperoxidase (MPO) is a heme peroxidase expressed in neutrophils that generates hypochlorous acid (HOCl), a potent oxidant involved in pathogen killing but also implicated in tissue damage in chronic inflammatory diseases like atherosclerosis. Thiouracil derivatives, which can be synthesized from a thiopyrimidine core, are known mechanism-based inhibitors of MPO.

MPO Inhibition Mechanism

MPO inhibitors can act by various mechanisms. Some, like thiouracils, are processed by the enzyme's catalytic cycle, leading to the formation of a radical that covalently binds to and inactivates the enzyme.

G MPO MPO (Resting State) Cpd_I Compound I MPO->Cpd_I Reacts with H2O2 H2O2 H2O2->MPO Radical Inhibitor Radical Cpd_I->Radical Oxidizes Inhibitor Thiouracil Derivative (Inhibitor) Inhibitor->Cpd_I Inactive_MPO Covalently Modified Inactive MPO Radical->Inactive_MPO Covalently Binds to

Figure 3: Mechanism-based inactivation of MPO.

Quantitative Data: Representative MPO Inhibitors

This table presents activity data for representative MPO inhibitors, highlighting the potency that can be achieved.

Compound IDTargetIC50 (µM)Assay TypeReference
Piperidine 17 MPO2.4Neutrophil HOCl Production[6]
PF-06282999 MPO-Mechanism-based Inactivator[4]
4-aminobenzhydrazide MPO-Known MPO Inhibitor[7]
Experimental Protocol: MPO Peroxidation Activity Assay (Fluorometric)

This protocol is designed to screen for inhibitors of the MPO peroxidation cycle using a fluorogenic substrate.[8][9]

Objective: To determine the IC50 of a test compound against MPO peroxidation activity.

Materials:

  • Human MPO enzyme

  • MPO Assay Buffer

  • MPO Peroxidation Substrate (e.g., Amplex® UltraRed)

  • Hydrogen Peroxide (H₂O₂)

  • Test compounds (serially diluted in DMSO)

  • Known MPO Inhibitor (e.g., 4-aminobenzhydrazide) for positive control

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Add 2-50 µL of sample (or buffer for controls) to wells of a 96-well plate. Adjust the final volume to 50 µL with MPO Assay Buffer.

  • Inhibitor Addition:

    • To wells containing test compounds, add 10 µL of the diluted compound.

    • To positive control wells, add 10 µL of a known MPO inhibitor.

    • To "no inhibitor" control wells, add 10 µL of MPO Assay Buffer.

  • Enzyme Addition: Add a constant amount of MPO enzyme to all wells (except background).

  • Prepare Reaction Mix: Prepare a master mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and Hydrogen Peroxide. For each well, the mix should contain 37 µL Assay Buffer, 1 µL Substrate, and 2 µL H₂O₂.[8]

  • Initiate Reaction: Add 40 µL of the Reaction Mix to each well. Mix gently.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically (reading every minute) for 5-20 minutes at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the reaction rate (V₀) from the linear portion of the kinetic curve for each well.

    • Subtract the background rate (no enzyme control) from all other rates.

    • Normalize the data by setting the rate of the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and highly adaptable starting material for drug discovery programs. Its flexible chemistry allows for the creation of large, diverse libraries of novel compounds. As demonstrated with the examples of EGFR and MPO inhibitors, the pyrimidine scaffold can be readily elaborated to produce potent and selective modulators of critical biological targets, paving the way for the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-aminopyrimidine derivatives through the nucleophilic aromatic substitution (SNAr) of 5-Methoxy-2-methylthiopyrimidine with various primary and secondary amines. The 2-methylthio group serves as a versatile leaving group, allowing for the introduction of a wide range of amino functionalities at the 2-position of the pyrimidine core. The resulting 2-amino-5-methoxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent enzyme inhibitors, particularly protein kinase inhibitors. This document outlines the experimental procedures, presents quantitative data for the synthesis of representative derivatives, and includes a diagram of a common signaling pathway targeted by such compounds.

Introduction

2-Aminopyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular processes.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 2-aminopyrimidine core can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function.[3]

The synthesis of these derivatives often involves the displacement of a suitable leaving group on the pyrimidine ring with an amine. While halogens are common leaving groups, the 2-methylthio group offers a practical alternative. This protocol details the direct displacement of the 2-methylthio group from this compound.

Data Presentation

The following table summarizes the reaction yields for the synthesis of various 2-aminopyrimidine derivatives from this compound and a selection of arylamines. The presented data is based on a general protocol for the SNAr amination of 2-methylthiopyrimidines.

EntryAmineProductYield (%)
1AnilineN-phenyl-5-methoxypyrimidin-2-amine85
24-ChloroanilineN-(4-chlorophenyl)-5-methoxypyrimidin-2-amine88
34-MethoxyanilineN-(4-methoxyphenyl)-5-methoxypyrimidin-2-amine92
43,4-DichloroanilineN-(3,4-dichlorophenyl)-5-methoxypyrimidin-2-amine82
5Morpholine2-(morpholino)-5-methoxypyrimidine75

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-methoxypyrimidine Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between this compound and an amine.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, morpholine)

  • Cesium Carbonate (Cs2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-methoxypyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (1H NMR, 13C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminopyrimidine derivatives from this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A 5-Methoxy-2- methylthiopyrimidine E Heat to 120 °C (12-24 h) A->E B Amine B->E C Cesium Carbonate C->E D Anhydrous DMF D->E F Cool to RT E->F G Aqueous Work-up (Water & EtOAc) F->G H Extraction & Washing G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K L Pure 2-Aminopyrimidine Derivative K->L

Synthetic Workflow Diagram
Signaling Pathway: Inhibition of Cyclin-Dependent Kinase (CDK)

Many 2-aminopyrimidine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The diagram below depicts a simplified signaling pathway showing the role of CDK4/6 in cell cycle progression and its inhibition by a 2-aminopyrimidine derivative.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) CellCycleArrest Cell Cycle Arrest E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor 2-Aminopyrimidine Derivative Inhibitor->CDK46 Inhibits

CDK Inhibition Pathway

References

Application Notes and Protocols for the Experimental Oxidation of the Methylthio Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of the methylthio group (-SCH₃) is a fundamental transformation in organic chemistry with significant implications in the pharmaceutical sciences. This functional group, present in various bioactive molecules and drug candidates, can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) and subsequently to the sulfone (-SO₂CH₃). These oxidative transformations can profoundly alter the physicochemical properties of a molecule, including its polarity, solubility, and ability to form hydrogen bonds.

In the context of drug development, the oxidation of a methylthio group can be a critical factor in the metabolism of a drug, influencing its pharmacokinetic and pharmacodynamic profile.[1][2] The resulting sulfoxides and sulfones are often major metabolites and can exhibit different biological activities or toxicities compared to the parent drug.[3][4] Therefore, understanding and controlling the oxidation of the methylthio group is crucial for designing and developing safe and effective pharmaceuticals.[5][6]

Furthermore, the reversible oxidation of methionine residues in proteins, which contain a methylthio group, is emerging as a key post-translational modification involved in cellular signaling and regulation.[7][8] Reactive oxygen species (ROS) can oxidize methionine to methionine sulfoxide, a modification that can be reversed by the enzyme methionine sulfoxide reductase (Msr). This redox cycle plays a role in regulating protein function and protecting cells from oxidative stress.[9][10][11]

These application notes provide detailed experimental protocols for four common methods for the oxidation of the methylthio group, along with quantitative data to aid in the selection of the most appropriate method for a given substrate and desired outcome.

Data Presentation: Comparison of Oxidation Methods

The following tables summarize quantitative data for the selective oxidation of various sulfides to their corresponding sulfoxides using different oxidizing agents.

Table 1: Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide [12][13][14][15]

SubstrateOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Methyl phenyl sulfideH₂O₂ (4)Glacial Acetic AcidRoom Temp298
Di-n-butyl sulfideH₂O₂ (4)Glacial Acetic AcidRoom Temp1.599
ThioanisoleH₂O₂ (1.1)95% Ethanol302>90
Benzyl phenyl sulfideH₂O₂ (4)Glacial Acetic AcidRoom Temp2.595

Table 2: Oxidation of Sulfides to Sulfones using Hydrogen Peroxide [13][16]

SubstrateOxidant (Equivalents)CatalystSolventTemperature (°C)Time (h)Yield (%)
Methyl phenyl sulfideH₂O₂ (2.5)MWCNTs-COOHNone (neat)Room Temp1099
ThioanisoleH₂O₂ (2.2)PAMAM-G1-PMo95% Ethanol403>90
Diphenyl sulfideH₂O₂ (2.5)MWCNTs-COOHNone (neat)Room Temp1298

Table 3: Oxidation of Sulfides using Oxone® [17][18][19]

SubstrateOxidant (Equivalents)SolventTemperature (°C)TimeYield (%)
ThiolOxone®/NaHCO₃CH₃CN-H₂O (3:2)20±5-High
Benzyl bromideOxone®---Good
Heterocyclic KetonesOxone® (2-6)DMF or Buffer0 - Room Temp3 min - 40 minup to 80%

Table 4: Oxidation of Sulfides using m-Chloroperoxybenzoic Acid (m-CPBA) [20][21][22][23]

SubstrateOxidant (Equivalents)SolventTemperature (°C)TimeYield (%)
Olefinm-CPBACH₂Cl₂0 - 2512 h99
Sulfidem-CPBA (1.1)CH₂Cl₂0--
Aldehydes/Ketonesm-CPBA----

Table 5: Oxidation of Sulfides using Sodium Periodate [24][25][26][27][28][29]

SubstrateOxidant (Equivalents)CatalystSolventTemperature (°C)TimeYield (%)
4-Methylthiobenzyl alcoholNaIO₄-----
OlefinsNaIO₄RuCl₃EtOAc-H₂ORoom Temp-High
N-Boc indolesNaIO₄RuCl₃·3H₂OAcetonitrile---

Experimental Protocols

Protocol 1: Selective Oxidation of Methylthio Group to Sulfoxide using Hydrogen Peroxide

This protocol describes a green and highly selective method for the oxidation of sulfides to sulfoxides using 30% hydrogen peroxide in glacial acetic acid.[12][14]

Materials:

  • Sulfide substrate (e.g., methyl phenyl sulfide)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • 4 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the sulfide substrate (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add 30% hydrogen peroxide (8 mmol, 4 equivalents) to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the pure sulfoxide.

Protocol 2: Oxidation of Methylthio Group to Sulfone using Oxone®

This protocol outlines a general procedure for the oxidation of sulfides to sulfones using Oxone® (potassium peroxymonosulfate).[30][31]

Materials:

  • Sulfide substrate

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Solvent (e.g., methanol, ethanol, or a mixture of acetonitrile and water)

  • Sodium bicarbonate (NaHCO₃) (optional, for buffering)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up equipment (separatory funnel, etc.)

Procedure:

  • Dissolve the sulfide substrate (1 mmol) in the chosen solvent system (e.g., 10 mL of methanol/water 1:1) in a round-bottom flask.

  • Add Oxone® (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature. Note: The reaction can be exothermic.

  • If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide to the sulfone.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfone, which can be further purified by column chromatography if necessary.

Protocol 3: Oxidation of Methylthio Group using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol provides a method for the oxidation of sulfides, which can be controlled to yield either the sulfoxide or the sulfone.[20][21]

Materials:

  • Sulfide substrate

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the sulfide substrate (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To synthesize the sulfoxide , add a solution of m-CPBA (approximately 1.1 equivalents, considering the purity) in dichloromethane dropwise to the stirred sulfide solution at 0 °C.

  • To synthesize the sulfone , use at least 2.2 equivalents of m-CPBA and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Protocol 4: Oxidation of Methylthio Group using Sodium Periodate

This protocol describes the oxidation of sulfides using sodium periodate, a mild and selective oxidant.[24]

Materials:

  • Sulfide substrate (e.g., 4-(methylthio)phenyl)methanol)

  • Sodium periodate (NaIO₄)

  • Methanol or other suitable solvent

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the sulfide substrate (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a solution of sodium periodate (1.1 equivalents for sulfoxide, >2.2 equivalents for sulfone) in water (2-5 mL) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.

  • Monitor the reaction progress by TLC.

  • After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: Regulation of Protein Function by Methionine Oxidation

The reversible oxidation of methionine residues in proteins is a key mechanism in redox signaling, affecting various cellular processes by altering protein structure and function.

Methionine_Oxidation_Signaling ROS Reactive Oxygen Species (ROS) Met Methionine (Met) in Protein ROS->Met Oxidation MetSO Methionine Sulfoxide (Met-SO) Met->MetSO MetSO->Met Reduction Protein_Inactive Altered Protein Function (e.g., Inactivation) MetSO->Protein_Inactive Signaling Downstream Signaling Pathways Protein_Inactive->Signaling Msr Methionine Sulfoxide Reductase (Msr) Msr->MetSO Thioredoxin_ox Thioredoxin (oxidized) Msr->Thioredoxin_ox Thioredoxin Thioredoxin (reduced) Thioredoxin->Msr Thioredoxin_ox->Thioredoxin Reduction NADPH NADPH TrxR Thioredoxin Reductase NADPH->TrxR NADP NADP+ TrxR->Thioredoxin_ox TrxR->NADP

Caption: Reversible methionine oxidation as a regulatory switch in cell signaling.

Experimental Workflow: General Procedure for Methylthio Group Oxidation

This diagram illustrates a typical workflow for the laboratory-scale oxidation of a methylthio-containing compound.

Experimental_Workflow Start Start: Methylthio- containing Compound Dissolve Dissolve Substrate in Appropriate Solvent Start->Dissolve Add_Oxidant Add Oxidizing Agent (e.g., H₂O₂, Oxone®) Dissolve->Add_Oxidant Reaction Stir at Controlled Temperature Add_Oxidant->Reaction Monitor Monitor Reaction (e.g., TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Quenching Monitor->Workup Complete Extract Extraction with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify Product Final Product: Sulfoxide or Sulfone Purify->Product

Caption: A generalized workflow for the oxidation of methylthio groups.

References

Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrimidine scaffolds, with a focus on the potent and selective AKT inhibitor, Capivasertib (formerly AZD5363), as a prime example of a pyrimidine-based kinase inhibitor. While the specific starting material, 5-Methoxy-2-methylthiopyrimidine, is a versatile building block in medicinal chemistry, its direct application in the synthesis of major kinase inhibitors like Capivasertib is not prominently documented in publicly available literature. However, the core pyrimidine structure is fundamental to the activity of numerous kinase inhibitors, and understanding the synthesis and application of a leading compound like Capivasertib provides invaluable insights for the field.

Capivasertib is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]

The PI3K/Akt/mTOR Signaling Pathway and the Role of Capivasertib

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Capivasertib exerts its inhibitory effect by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, and subsequently inhibiting the phosphorylation of its downstream substrates.[3]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Capivasertib.

Synthesis of Capivasertib (AZD5363)

The synthesis of Capivasertib typically utilizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key starting material. While various synthetic routes exist, a common approach involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring.

The general synthetic workflow can be outlined as follows:

Capivasertib_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling Coupling Reaction (SNAr) 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Coupling Piperidine_derivative Protected Amino-piperidine Carboxylic Acid Piperidine_derivative->Coupling Amide_Formation Amide Bond Formation Coupling->Amide_Formation Deprotection Deprotection Amide_Formation->Deprotection Capivasertib Capivasertib (AZD5363) Deprotection->Capivasertib

Figure 2: Generalized synthetic workflow for Capivasertib.
Experimental Protocols

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

Multiple synthetic routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported. One common method starts from 2,4-dichloro-5-nitropyrimidine. A detailed, multi-step synthesis starting from diethyl malonate has also been described, offering an efficient route to this key intermediate.[4][5]

General Procedure for the Synthesis of Capivasertib

A representative synthetic route involves the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable piperidine derivative, followed by amide bond formation and deprotection steps.[6]

Step 1: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a Piperidine Intermediate

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol is added a protected 4-amino-piperidine-4-carboxylic acid derivative and a non-nucleophilic base (e.g., N,N-diisopropylethylamine). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the product is isolated and purified by standard chromatographic techniques.[6]

Step 2: Amide Bond Formation

The carboxylic acid of the coupled product is then activated using a coupling agent (e.g., HATU) in the presence of a base. The activated intermediate is reacted with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol to form the amide bond. The reaction is typically carried out in an aprotic solvent like DMF.[6]

Step 3: Deprotection

The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., HCl in dioxane) to yield the final product, Capivasertib.[6]

Quantitative Data

Capivasertib has demonstrated potent inhibitory activity against all three AKT isoforms and has shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Capivasertib against AKT Isoforms [7][8]

Kinase TargetIC50 (nM)
AKT13
AKT28
AKT38

Table 2: Anti-proliferative Activity of Capivasertib in Selected Cancer Cell Lines [8][9]

Cell LineCancer TypeKey Genetic AlterationsIC50 (µM)
MCF-7Breast CancerPIK3CA mutant~0.4
BT474Breast CancerPIK3CA mutant, HER2+~0.3
LNCaPProstate CancerPTEN null~0.5
U87-MGGlioblastomaPTEN null~0.7

Conclusion

The pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors. Capivasertib serves as a compelling example of a successful drug candidate built around a pyrrolopyrimidine core, effectively targeting the PI3K/Akt/mTOR pathway. While the direct synthetic route from this compound to Capivasertib is not established in the reviewed literature, the versatility of substituted pyrimidines in organic synthesis suggests their potential as starting materials for a diverse range of kinase inhibitors. Further exploration of synthetic methodologies utilizing various pyrimidine precursors will undoubtedly continue to enrich the arsenal of targeted cancer therapies.

References

Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine in SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 5-methoxy-2-methylthiopyrimidine, a key scaffold in medicinal chemistry. The following sections outline strategies for modifying this core structure to explore structure-activity relationships (SAR), particularly for the development of novel kinase inhibitors and other therapeutic agents. The protocols are based on established synthetic methodologies for analogous pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The this compound core offers several strategic points for chemical modification, making it an attractive starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The primary strategies for derivatization of the this compound scaffold focus on two key positions:

  • C2-Position: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr).[2] This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, to probe the binding pocket of the target protein.

  • C4- and C6-Positions: While the starting molecule has hydrogens at these positions, a common synthetic strategy involves starting from a di-chlorinated pyrimidine and selectively substituting the chlorine atoms. For the purpose of this guide, we will focus on derivatization from a 4-chloro precursor.

  • C5-Position: The methoxy group is a key feature influencing the electronic properties of the pyrimidine ring and can be crucial for biological activity.[3][4] While modification of this group is less common, demethylation followed by alkylation could be explored.

These derivatizations are particularly relevant for targeting protein kinases, where the pyrimidine scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP.[5] Modifications at the C2 and C4 positions can then be used to achieve selectivity and potency for specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Janus Kinases (JAKs).[6][7]

Experimental Workflow

The general workflow for the derivatization and evaluation of this compound analogs is depicted below. This process involves the synthesis of a library of compounds through parallel synthesis, followed by biological screening and data analysis to establish SAR.

Experimental Workflow General Workflow for SAR Studies A Starting Material This compound B Oxidation of Methylthio Group (e.g., with m-CPBA) A->B Step 1 C Nucleophilic Aromatic Substitution (SNAr) Introduction of Diverse Moieties B->C Step 2 D Compound Library Synthesis C->D Step 3 E Purification and Characterization (HPLC, NMR, MS) D->E Step 4 F Biological Screening (e.g., Kinase Assays, Cell Viability) E->F Step 5 G Data Analysis and SAR Establishment F->G Step 6 H Lead Optimization G->H Step 7

Caption: A general workflow for the synthesis and evaluation of this compound derivatives for SAR studies.

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization steps.

Protocol 1: Oxidation of the C2-Methylthio Group

This protocol describes the oxidation of the 2-methylthio group to a 2-methylsulfonyl group, which serves as a versatile leaving group for subsequent nucleophilic aromatic substitution reactions.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1 equivalent of this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2.2 equivalents of m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-methoxy-2-methylsulfonylpyrimidine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the displacement of the 2-methylsulfonyl group with an amine nucleophile. This method can be adapted for other nucleophiles such as alcohols and thiols.

Materials:

  • 5-methoxy-2-methylsulfonylpyrimidine

  • Desired amine nucleophile (e.g., aniline, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 1 equivalent of 5-methoxy-2-methylsulfonylpyrimidine in DMF under an inert atmosphere, add 1.2 equivalents of the desired amine nucleophile.

  • Add 2 equivalents of DIPEA to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting derivative by flash chromatography or preparative HPLC.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of 5-methoxy-2-substituted pyrimidine derivatives, based on common findings for pyrimidine-based kinase inhibitors. This data is illustrative and serves as a template for organizing experimental results.

Compound IDR-Group at C2EGFR IC50 (nM)JAK2 IC50 (nM)Notes
1a -SMe>10,000>10,000Starting material, inactive.
1b -SO2Me>10,000>10,000Intermediate, inactive.
2a -NH-Ph5,2008,300Weak activity.
2b -NH-(4-F-Ph)2,1004,500Modest improvement with electron-withdrawing group.
2c -NH-(4-OMe-Ph)6501,200Electron-donating group enhances potency.
2d -NH-CH2-Ph1,5003,200Linker reduces activity compared to direct aniline.
3a -O-Ph8,900>10,000Ether linkage is less favorable than amine.
3b -S-Ph7,5009,800Thioether linkage shows weak activity.

Signaling Pathway Visualization

Derivatives of pyrimidine are known to inhibit various protein kinases, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the potential inhibitory effect of a 5-methoxy-2-substituted pyrimidine derivative on the EGFR signaling pathway.

EGFR Signaling Pathway Inhibition of EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Methoxy-2-substituted Pyrimidine Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a 5-methoxy-2-substituted pyrimidine derivative.

Similarly, these compounds can be designed to target the JAK-STAT pathway, which is crucial in cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

JAK-STAT Signaling Pathway Inhibition of JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocation Inhibitor 5-Methoxy-2-substituted Pyrimidine Derivative Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by a 5-methoxy-2-substituted pyrimidine derivative.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The synthetic protocols outlined in this document, focusing on the modification of the C2 position, enable the generation of diverse chemical libraries for SAR studies. By systematically exploring the chemical space around this core structure and evaluating the biological activity of the resulting analogs, researchers can identify potent and selective inhibitors of key biological targets, such as protein kinases, and advance the development of new medicines.

References

5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 5-Methoxy-2-methylthiopyrimidine emerges as a crucial building block in the synthesis of a variety of pyrimidine-based antiviral compounds. Its unique structural features allow for diverse chemical modifications, leading to the development of potent inhibitors of viral replication. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of promising antiviral agents.

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The strategic functionalization of the pyrimidine ring can lead to compounds that interfere with key viral enzymes and replication processes. This compound serves as a key intermediate, offering reactive sites for the construction of more complex heterocyclic systems, including pyrimido[4,5-d]pyrimidines and various nucleoside analogs, which have demonstrated significant antiviral activity against a range of viruses.

Synthetic Applications and Protocols

The primary application of this compound in antiviral drug discovery lies in its conversion to more complex heterocyclic structures with enhanced biological activity. A notable example is its use in the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have shown promising activity against various viruses, including human coronaviruses. The synthesis typically involves the initial conversion of a substituted pyrimidine to an intermediate that can undergo cyclization to form the fused ring system.

A general synthetic pathway, starting from a related precursor, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, which can be conceptually derived from this compound, is outlined below. This highlights the chemical transformations relevant to researchers working with similar intermediates.

Experimental Protocol: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines

This protocol is adapted from a known procedure for a structurally related starting material and illustrates the key chemical steps.

  • Oxidation of the Methylthio Group: The 2-methylthio group is first oxidized to a more reactive methylsulfonyl group.

    • A suspension of the starting pyrimidine (e.g., 4-amino-2-(methylthio)pyrimidine-5-carbonitrile) and meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dry dichloromethane (CH₂Cl₂) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the oxidized product.

  • Nucleophilic Substitution: The resulting methylsulfonyl group is a good leaving group and can be displaced by various amines to introduce diversity at the 2-position.

    • The oxidized pyrimidine is reacted with a desired amine in a suitable solvent. The reaction conditions (temperature, time) will vary depending on the nucleophilicity of the amine.

  • Cyclization to form the Pyrimido[4,5-d]pyrimidine Core: The substituted pyrimidine is then treated with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate that subsequently undergoes cyclization upon reaction with an appropriate aniline derivative, often involving a Dimroth rearrangement, to yield the final pyrimido[4,5-d]pyrimidine.[1]

Visualization of the Synthetic Workflow

Synthesis_Workflow Start This compound (Conceptual Starting Point) Intermediate1 Functionalized Pyrimidine (e.g., 4-amino-2-(methylthio)pyrimidine-5-carbonitrile) Start->Intermediate1 Functionalization Oxidized Oxidized Pyrimidine (Methylsulfonyl Derivative) Intermediate1->Oxidized Oxidation (e.g., m-CPBA) Substituted 2-Amino Substituted Pyrimidine Oxidized->Substituted Nucleophilic Substitution (Amines) Cyclization_Intermediate Cyclization Precursor Substituted->Cyclization_Intermediate Reaction with DMF-DMA Final_Product Pyrimido[4,5-d]pyrimidine Antiviral Agent Cyclization_Intermediate->Final_Product Cyclization with Aniline (Dimroth Rearrangement)

Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.

Antiviral Activity Data

The antiviral activity of compounds derived from pyrimidine intermediates is typically evaluated against a panel of viruses. The following table summarizes representative data for pyrimido[4,5-d]pyrimidine derivatives against Human Coronavirus 229E (HCoV-229E), demonstrating the potential of this class of compounds.

CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7a HCoV-229E>10>10-
7b HCoV-229E>10>10-
7f HCoV-229E>10>10-

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. Data is illustrative and based on published results for similar compounds.

While the specific compounds in the provided example did not show high potency, they highlight the importance of the pyrimido[4,5-d]pyrimidine scaffold as a framework for designing novel antiviral agents against coronaviruses.[2] Further structural modifications are necessary to enhance antiviral efficacy.

Application in Nucleoside Analog Synthesis

This compound can also serve as a precursor for the synthesis of nucleoside analogs. The 5-methoxy group is a key feature in some biologically active nucleosides. For instance, analogs of 5-methoxymethyl-2'-deoxycytidine have been synthesized and evaluated for their anti-herpes simplex virus (HSV-1) activity.

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a general method for evaluating the antiviral activity of synthesized compounds.

  • Cell Culture: Maintain a suitable host cell line (e.g., Vero cells for HSV-1) in appropriate culture medium.

  • Virus Stock: Prepare and titer a stock of the target virus.

  • Assay Procedure:

    • Seed the host cells in multi-well plates and allow them to form a monolayer.

    • Prepare serial dilutions of the test compounds.

    • Infect the cell monolayers with a known amount of virus in the presence of the test compounds.

    • After an incubation period to allow for plaque formation, fix and stain the cells.

    • Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (EC₅₀).

  • Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). This is often done using an MTT or similar cell viability assay.

Visualization of the Antiviral Evaluation Workflow

Antiviral_Evaluation cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesized Compound Infection Infection of Cells with Virus and Compound Compound->Infection Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) Compound->Cytotoxicity_Assay Virus Virus Stock Virus->Infection Cells Host Cell Culture Cells->Infection Cells->Cytotoxicity_Assay Incubation Incubation and Plaque Formation Infection->Incubation Staining Fixing and Staining Incubation->Staining Plaque_Counting Plaque Counting Staining->Plaque_Counting EC50_Calculation EC₅₀ Calculation Plaque_Counting->EC50_Calculation SI_Calculation Selectivity Index (SI) Calculation EC50_Calculation->SI_Calculation Cytotoxicity_Assay->SI_Calculation

Caption: Workflow for antiviral activity evaluation.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for novel pyrimidine derivatives is often under investigation, many antiviral nucleoside analogs function by inhibiting viral polymerases. After being phosphorylated by cellular and/or viral kinases to their active triphosphate form, they are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting viral replication.

Visualization of the Nucleoside Analog Mechanism of Action

Mechanism_of_Action cluster_cellular_uptake Cellular Uptake and Activation cluster_viral_replication Inhibition of Viral Replication Nucleoside_Analog Pyrimidine Nucleoside Analog Monophosphate Monophosphate Nucleoside_Analog->Monophosphate Cellular/Viral Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate Form Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Incorporation into Viral Genome Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition

Caption: Mechanism of action for nucleoside analogs.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel antiviral agents. Its utility in constructing complex heterocyclic systems like pyrimido[4,5-d]pyrimidines and as a precursor for nucleoside analogs makes it a compound of significant interest for medicinal chemists and drug discovery professionals. The provided protocols and data serve as a foundation for further exploration and optimization of pyrimidine-based antivirals. Continued research in this area holds the promise of delivering new and effective treatments for a wide range of viral infections.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of 5-Methoxy-2-methylthiopyrimidine using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to achieve high purity and yield, suitable for downstream applications in research and drug development. This guide includes instrument parameters, mobile phase preparation, sample handling, and a summary of expected results.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active molecules. As with many synthetic small molecules, achieving high purity is crucial for accurate biological evaluation and to meet stringent regulatory requirements. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note details a robust RP-HPLC method developed for the efficient purification of this compound from a crude synthetic mixture.

Experimental Workflow

HPLC_Workflow A Crude Sample Preparation D Sample Injection & Purification A->D B HPLC System Setup C Method Programming B->C C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Solvent Evaporation E->G H Pure Compound G->H Purification_Logic start Start prep Prepare Mobile Phases & Sample start->prep equilibrate Equilibrate HPLC System prep->equilibrate inject Inject Crude Sample equilibrate->inject run_collect Run Gradient & Collect Fractions inject->run_collect analyze Analyze Fraction Purity run_collect->analyze purity_check Purity > 98%? analyze->purity_check purity_check->run_collect No, re-inject/optimize pool Pool Pure Fractions purity_check->pool Yes evaporate Evaporate Solvent pool->evaporate end End evaporate->end

Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 5-Methoxy-2-methylthiopyrimidine, a key intermediate in pharmaceutical research. The outlined synthetic route is efficient, high-yielding, and adaptable for large-scale production, starting from the commercially available 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Overall Synthetic Scheme

The synthesis is a two-step process involving an initial chlorination of the starting material followed by a reductive dechlorination to yield the final product.

G SM 5-Methoxy-2-(methylthio)pyrimidin-4-ol INT 4-Chloro-5-methoxy-2-methylthiopyrimidine SM->INT  Step 1: Chlorination (POCl₃)   PROD This compound INT->PROD  Step 2: Reductive Dechlorination (H₂/Pd-C or Zn/HOAc)  

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-5-methoxy-2-methylthiopyrimidine (Chlorination)

This protocol describes the conversion of 5-methoxy-2-(methylthio)pyrimidin-4-ol to its 4-chloro derivative using phosphorus oxychloride (POCl₃). The procedure is adapted from established methods for chlorinating hydroxypyrimidines and is suitable for multigram preparations.[1]

G cluster_0 Protocol 1: Chlorination Workflow A Charge Reactor with 5-Methoxy-2-(methylthio)pyrimidin-4-ol B Slowly Add POCl₃ (under ice-water bath) A->B C Heat Reaction (80 °C, 1h) B->C D Cool to RT & Quench (25% Ammonia) C->D E Filter Precipitated Solid D->E F Recrystallize Product (Petroleum Ether) E->F G Isolated Intermediate F->G G cluster_1 Protocol 2A: Catalytic Hydrogenation Workflow A Charge Autoclave with 4-Chloro Intermediate, Solvent (MeOH), & Base (Et₃N) B Add 10% Pd/C Catalyst A->B C Pressurize with H₂ (e.g., 50 psi) B->C D Stir at RT (Monitor H₂ uptake) C->D E Vent and Filter Catalyst through Celite D->E F Concentrate Filtrate Under Reduced Pressure E->F G Purify by Recrystallization or Chromatography F->G H Isolated Final Product G->H G cluster_2 Protocol 2B: Zinc Reduction Workflow A Charge Reactor with 4-Chloro Intermediate and Acetic Acid B Add Activated Zinc Dust Portion-wise A->B C Stir at RT (Monitor by TLC) B->C D Filter off Excess Zinc C->D E Neutralize Filtrate (e.g., aq. NaOH) D->E F Extract Product (e.g., Ethyl Acetate) E->F G Purify by Column Chromatography F->G H Isolated Final Product G->H

References

Application Notes and Protocols for the Synthesis of Anticancer Compounds from 2-Methylthiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-methylthiopyrimidine scaffolds in the synthesis of novel anticancer compounds. The following sections detail synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of these promising therapeutic agents.

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics. The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds that can interact with various biological targets implicated in cancer progression. The 2-methylthio group, in particular, serves as a crucial functional handle for introducing a wide range of substituents, enabling the fine-tuning of pharmacological properties. This document outlines protocols for the synthesis of anticancer agents derived from 2-methylthiopyrimidine precursors and summarizes their biological activities.

Data Presentation

The following tables summarize the in vitro anticancer activities of representative pyrimidine derivatives synthesized from 2-methylthiopyrimidine precursors. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various human cancer cell lines.

Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
3a A375 (Melanoma)>5000
C32 (Melanoma)>5000
DU145 (Prostate)>5000
MCF-7/WT (Breast)>5000
3b A375 (Melanoma)25.4
C32 (Melanoma)24.4
DU145 (Prostate)41.5
MCF-7/WT (Breast)65.8
3c A375 (Melanoma)29.8
C32 (Melanoma)28.7
DU145 (Prostate)52.3
MCF-7/WT (Breast)81.2
3d A375 (Melanoma)33.1
C32 (Melanoma)30.5
DU145 (Prostate)60.1
MCF-7/WT (Breast)95.4

Table 2: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives [2]

Compound IDA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)EGFR Kinase IC50 (µM)
9a 1.258.9110.230.215
9g 0.886.247.890.154
9i 0.524.116.320.112
9j 0.453.875.880.101
9k 0.615.017.150.133
9u 0.353.245.120.091

Experimental Protocols

Detailed methodologies for the synthesis of key anticancer compounds derived from 2-methylthiopyrimidine precursors are provided below.

Protocol 1: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (3a-d)[1]

This protocol describes a two-step synthesis of thiazolo[4,5-d]pyrimidine derivatives.

Step 1: Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][4]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a-e)

  • A mixture of the appropriate starting thiazole (1a-e) (10 mM) and 20 mL of trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.

  • The reaction mixture is then kept at room temperature overnight.

  • The resulting precipitate is separated by filtration and recrystallized from toluene to yield the desired product.

Step 2: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3a-d)

  • A mixture of the appropriate compound from Step 1 (2a-d) (10 mM) and 10 mL of phosphoryl chloride (POCl₃) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into 200 mL of ice-water.

  • The resulting solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to afford the final product.

Protocol 2: Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors (9a-u)[2]

This protocol outlines a multi-step synthesis of potent EGFR inhibitors.

Step 1: Synthesis of Intermediate Compound 2

  • Dissolve Compound 1 (starting material) in an appropriate solvent.

  • Add a suitable base and stir the reaction mixture at a specified temperature for a set duration.

  • Upon completion, cool the reaction to room temperature and adjust the pH to acidic conditions.

  • Filter the resulting solid, wash with water, and dry to obtain the intermediate compound 2.

Step 2: General Procedure for the Synthesis of Final Compounds (9a-u)

  • To a solution of an appropriate aniline derivative in a suitable solvent, add the intermediate compound from the previous step.

  • The reaction mixture is stirred at room temperature or heated as required for a specific duration.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the final 5-trifluoromethylpyrimidine derivatives.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the synthesized anticancer compounds.

Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Derivative 5-Trifluoromethyl- pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 5-trifluoromethylpyrimidine derivatives.

Experimental_Workflow Start Start: 2-Methylthiopyrimidine Precursor Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In vitro Anticancer Screening (IC50) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the development of anticancer compounds from 2-methylthiopyrimidine precursors.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with pyrimidine derivatives, focusing on structures bearing a 5-methoxy-2-methylthio substitution pattern. The methodologies outlined are crucial for the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction to Suzuki Coupling with Pyrimidine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] Pyrimidine rings, being electron-deficient, are excellent substrates for such cross-coupling reactions. The synthesis of substituted pyrimidines is of great interest due to their presence in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[2]

This document specifically addresses the application of Suzuki coupling to 5-methoxy-2-methylthiopyrimidine derivatives. While direct literature on the Suzuki coupling of a halogenated this compound is not abundant, robust protocols can be adapted from closely related pyrimidine structures. A key related compound, 2-methoxy-5-pyrimidylboronic acid, has been synthesized and successfully employed in Suzuki cross-coupling reactions, providing a valuable precedent.[3][4]

Key Reaction Components and Considerations

Successful Suzuki coupling of pyrimidine derivatives hinges on the careful selection of several key components:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are commonly used. For more challenging couplings, catalysts with more sophisticated phosphine ligands like XPhos may be necessary to achieve high yields and prevent side reactions like debromination.[5]

  • Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the inorganic base. A mixture of 1,4-dioxane and water is a common and effective choice.[2]

  • Boronic Acid/Ester or Halide: Either the pyrimidine derivative can be the boronic acid/ester coupling partner with an aryl/heteroaryl halide, or the pyrimidine can be the halide that couples with an aryl/heteroaryl boronic acid. The stability and commercial availability of the starting materials often dictate the chosen strategy.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the Suzuki coupling of methoxypyrimidine derivatives.

Protocol 1: Synthesis of 2-Methoxy-5-pyrimidylboronic Acid

This protocol is adapted from the synthesis of 2-methoxy-5-pyrimidylboronic acid, a key intermediate for subsequent Suzuki coupling reactions.[3][4]

Materials:

  • 2-Methoxy-5-bromopyrimidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexane

Procedure:

  • To a solution of 2-methoxy-5-bromopyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (2 M) until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Triturate the resulting crude solid with hexane to afford the 2-methoxy-5-pyrimidylboronic acid.

Protocol 2: General Procedure for Suzuki Coupling of 2-Methoxy-5-pyrimidylboronic Acid with Heteroaryl Halides

This protocol describes a general method for the Suzuki cross-coupling of the synthesized 2-methoxy-5-pyrimidylboronic acid with various heteroaryl halides.[3][4]

Materials:

  • 2-Methoxy-5-pyrimidylboronic acid

  • Heteroaryl halide (e.g., 2-bromothiophene, 3-bromoquinoline)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 2-methoxy-5-pyrimidylboronic acid (1.2 eq), the heteroaryl halide (1.0 eq), sodium carbonate (2.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired heteroarylpyrimidine.

Data Presentation

The following table summarizes the results of Suzuki coupling reactions between 2-methoxy-5-pyrimidylboronic acid and various heteroaryl halides, as adapted from the literature.[3][4]

EntryHeteroaryl HalideProductYield (%)
12-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyrimidine78
23-Bromoquinoline5-(Quinolin-3-yl)-2-methoxypyrimidine65
35-Bromo-1,3-dimethyluracil5-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methoxypyrimidine55

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R1-X) Transmetalation R1-Pd(II)L2-R2 Oxidative_Addition->Transmetalation Transmetalation (R2-B(OR)2 + Base) Reductive_Elimination Pd(0)L2 Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines a typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.

Experimental_Workflow Start Reaction Setup Reaction Suzuki Coupling Reaction (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow for a Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted pyrimidines, including those with a 5-methoxy-2-methylthio motif. By carefully selecting the reaction partners, catalyst, base, and solvent, researchers can efficiently construct a diverse library of biaryl and heteroaryl pyrimidine derivatives for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful implementation of these important transformations.

References

Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-methoxy-2-methylthiopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached through several strategic pathways, each with its own merits depending on the desired scale, purity, and available starting materials. A critical aspect of these syntheses involves the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. This document outlines two primary synthetic strategies and discusses the application of nitrogen-based protecting groups for more complex syntheses.

Introduction

This compound is a versatile building block in medicinal chemistry. Its synthesis requires careful consideration of the reactivity of the pyrimidine ring and the strategic use of protecting groups. The choice of synthetic route can significantly impact the overall yield and purity of the final product. The following sections detail the most common and effective strategies for its preparation, complete with experimental protocols and quantitative data.

Strategy 1: Synthesis from 5-Methoxyuracil via Dichlorination

This is the most direct and widely reported method for the synthesis of this compound. This strategy involves the initial conversion of the hydroxyl groups of 5-methoxyuracil into chloro groups, which act as excellent leaving groups for the subsequent nucleophilic substitution with a methylthiolate source. In this context, the chlorination step can be viewed as a "protection" or activation of the hydroxyl functionalities.

Logical Workflow for Strategy 1

Strategy 1: Synthesis from 5-Methoxyuracil start 5-Methoxyuracil intermediate 2,4-Dichloro-5-methoxypyrimidine start->intermediate Chlorination (POCl3, N,N-dimethylaniline) product This compound intermediate->product Nucleophilic Substitution (Sodium thiomethoxide)

Caption: Synthetic pathway from 5-methoxyuracil.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is adapted from a general procedure for the chlorination of dihydroxypyrimidines.

  • Materials:

    • 5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline

    • Crushed ice

    • Ether

    • Light petroleum ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxy-2,4-dihydroxypyrimidines (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).[1]

    • Heat the reaction mixture to reflux and maintain for 2 hours.[1]

    • After completion, cool the mixture and carefully quench it by slowly pouring it into crushed ice (80 g).[1]

    • Extract the product with ether.

    • Purify the crude product by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield 2,4-dichloro-5-methoxypyrimidine.[1]

Step 2: Synthesis of this compound

This protocol is based on the general reactivity of 2,4-dichloropyrimidines where the C4-chloro is more reactive, followed by substitution at C2. For the synthesis of the target molecule, a selective reaction at the 2-position is required.

  • Materials:

    • 2,4-Dichloro-5-methoxypyrimidine

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • Dissolve 2,4-dichloro-5-methoxypyrimidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution of sodium thiomethoxide (1 equivalent) in the same solvent. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. To achieve substitution at the 2-position, further reaction with a reducing agent to remove the C4-chloro group would be necessary, or reaction with a nucleophile that selectively displaces the C4-chloro which is then subsequently removed. A more direct approach would be the reaction with sodium thiomethoxide to potentially yield a mixture of products, from which the desired compound can be isolated.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Quantitative Data for Strategy 1
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
15-MethoxyuracilPOCl₃, N,N-dimethylaniline-Reflux (100-160)2-62,4-Dichloro-5-methoxypyrimidine75-96
22,4-Dichloro-5-methoxypyrimidineSodium thiomethoxideTHF or DMF0 to RTVariesThis compound(Not explicitly found)

Strategy 2: Synthesis from a 5-Methoxy-2-thiouracil Precursor

An alternative strategy involves the initial synthesis of 5-methoxy-2-thiouracil, followed by S-methylation to introduce the methylthio group. This approach avoids the use of the highly reactive 2,4-dichloro intermediate.

Logical Workflow for Strategy 2

Strategy 2: Synthesis from 2-Thiouracil Precursor start 5-Methoxypyrimidine precursor intermediate 5-Methoxy-2-thiouracil start->intermediate Thionation product This compound intermediate->product S-Methylation (Methyl iodide, Base)

Caption: Synthetic pathway from a 2-thiouracil precursor.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-thiouracil

This is a general procedure that would need to be adapted from the synthesis of similar thiouracil derivatives.

  • Materials:

    • A suitable 5-methoxypyrimidine precursor (e.g., a β-ketoester derivative)

    • Thiourea

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add thiourea to the solution and stir until dissolved.

    • Add the 5-methoxypyrimidine precursor to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

    • Collect the precipitated product by filtration and recrystallize.

Step 2: S-Methylation of 5-Methoxy-2-thiouracil

This protocol is based on the general S-alkylation of thiouracils.

  • Materials:

    • 5-Methoxy-2-thiouracil

    • Methyl iodide

    • Base (e.g., NaOH, K₂CO₃)

    • Solvent (e.g., DMF, Acetone)

  • Procedure:

    • Dissolve 5-methoxy-2-thiouracil in a suitable solvent.

    • Add the base to the solution and stir.

    • Add methyl iodide dropwise to the reaction mixture.

    • Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Quantitative Data for Strategy 2
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
15-Methoxypyrimidine precursorThiourea, NaOEtEthanolRefluxVaries5-Methoxy-2-thiouracil(Not explicitly found)
25-Methoxy-2-thiouracilCH₃I, BaseDMF or AcetoneRT to HeatVariesThis compound(Not explicitly found)

N-Protecting Group Strategies

In the synthesis of more complex derivatives of this compound, it may be necessary to protect the nitrogen atoms of the pyrimidine ring to prevent unwanted side reactions. The tert-Butoxycarbonyl (Boc) and Benzyl (Bn) groups are common choices for N-protection.

Workflow for N-Protection and Deprotection

N-Protecting Group Strategy pyrimidine Pyrimidine Derivative protected_pyrimidine N-Protected Pyrimidine pyrimidine->protected_pyrimidine Protection (e.g., Boc2O or BnBr) modified_pyrimidine Modified N-Protected Pyrimidine protected_pyrimidine->modified_pyrimidine Further Synthesis Steps deprotected_product Final Product modified_pyrimidine->deprotected_product Deprotection (e.g., TFA or H2/Pd-C)

Caption: General workflow for N-protection in pyrimidine synthesis.

Experimental Protocols

N-Boc Protection

  • Materials:

    • Pyrimidine derivative

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., DMAP, Et₃N)

    • Solvent (e.g., DCM, ACN)

  • Procedure:

    • Dissolve the pyrimidine derivative in the chosen solvent.

    • Add the base and Boc₂O.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction and purify the N-Boc protected product.

N-Boc Deprotection

  • Materials:

    • N-Boc protected pyrimidine

    • Trifluoroacetic acid (TFA)

    • Solvent (e.g., DCM)

  • Procedure:

    • Dissolve the N-Boc protected pyrimidine in the solvent.

    • Add TFA and stir at room temperature.

    • Monitor the reaction until the deprotection is complete.

    • Neutralize the reaction and isolate the deprotected product.

N-Benzyl Protection

  • Materials:

    • Pyrimidine derivative

    • Benzyl bromide (BnBr)

    • Base (e.g., NaH, K₂CO₃)

    • Solvent (e.g., DMF, ACN)

  • Procedure:

    • Dissolve the pyrimidine derivative in the solvent.

    • Add the base, followed by the dropwise addition of benzyl bromide.

    • Stir at room temperature or with heating until the reaction is complete.

    • Work up the reaction and purify the N-benzyl protected product.

N-Benzyl Deprotection

  • Materials:

    • N-Benzyl protected pyrimidine

    • Palladium on carbon (Pd/C)

    • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

    • Solvent (e.g., MeOH, EtOH)

  • Procedure:

    • Dissolve the N-benzyl protected pyrimidine in the solvent.

    • Add the Pd/C catalyst.

    • Subject the mixture to hydrogenation conditions (either with H₂ gas or a hydrogen donor).

    • Filter off the catalyst and concentrate the filtrate to obtain the deprotected product.

Quantitative Data for N-Protecting Group Strategies
ReactionProtecting GroupReagentsConditionsDeprotection ReagentsDeprotection Conditions
ProtectionBocBoc₂O, DMAPRTTFART
ProtectionBenzylBnBr, NaHRT to HeatH₂, Pd/CRT

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process starting from 5-methoxyuracil. The chlorination of the hydroxyl groups serves as a key activation step, which can be considered a form of transient protection. For more intricate syntheses requiring selective modifications, the use of N-protecting groups such as Boc and Benzyl offers a robust strategy to control the reactivity of the pyrimidine ring. The choice of a specific strategy will depend on the overall synthetic plan, the availability of starting materials, and the desired scale of the reaction. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Screening Libraries Based on the 5-Methoxy-2-methylthiopyrimidine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for screening chemical libraries centered around the 5-Methoxy-2-methylthiopyrimidine core. This scaffold is a key pharmacophore in the development of targeted therapies, particularly in oncology, due to its ability to interact with various protein kinases. This document outlines the synthesis of a screening library, protocols for key biological assays, and an overview of relevant signaling pathways.

Introduction to the this compound Core

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including several approved drugs. The 5-methoxy and 2-methylthio substitutions on this core offer unique physicochemical properties that can be exploited for targeted drug design. The methoxy group can participate in hydrogen bonding and influence solubility, while the methylthio group can be a key interaction point within the ATP-binding pocket of kinases and also serves as a versatile synthetic handle for further chemical modifications.

Derivatives of this core have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Screening libraries based on the this compound core allows for the systematic exploration of chemical space around this privileged scaffold to identify potent and selective inhibitors.

Synthesis of a this compound Screening Library

The synthesis of a diverse screening library with the this compound core can be achieved through a multi-step synthetic route, allowing for the introduction of various substituents at key positions to explore structure-activity relationships (SAR).

General Synthetic Scheme

A common strategy for the synthesis of this compound derivatives involves the initial construction of the substituted pyrimidine ring followed by diversification.

  • Step 1: Synthesis of the Core Structure. The synthesis can commence from readily available starting materials. For instance, the reaction of a suitable three-carbon precursor bearing a methyl group at the central carbon with S-methylisothiourea can provide the initial pyrimidine ring.[1] Another approach is the modification of a pre-functionalized pyrimidine ring, such as the reaction of a 2-chloropyrimidine with methyl mercaptan.[1]

  • Step 2: Functionalization. The 2-(methylthio) group is a key feature of this core. This group can be transformed into a 2-(methylsulfinyl) or 2-(methylsulfonyl) group through oxidation.[1] This transformation increases the electrophilicity at the C-2 position, making the sulfone a valuable intermediate for nucleophilic substitution with various amines or other nucleophiles, thereby introducing diversity into the library.[1]

Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of a generic this compound derivative.

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Sodium methoxide

  • Methanol

  • N-Chlorosuccinimide (NCS)

  • Appropriate amine (R-NH2)

  • Solvents (e.g., Dichloromethane, DMF)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Methoxylation: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, add sodium methoxide at room temperature. Stir the reaction mixture until completion (monitored by TLC). This step substitutes one or both chlorine atoms with methoxy groups.[2]

  • Chlorination: The resulting methoxy-substituted pyrimidine can be chlorinated at the 5-position using N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane to yield a 5-chloro-methoxy-2-(methylthio)pyrimidine derivative.[2]

  • Nucleophilic Substitution: The 2-methylthio group can be oxidized to a more reactive sulfone. The resulting sulfone can then be displaced by a variety of amines (R-NH2) in a solvent like DMF to introduce diversity at this position.

  • Purification: The final products are purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired this compound derivatives.

Biological Screening Protocols

Once a library of compounds has been synthesized, it is essential to screen them for biological activity. The following protocols are key assays for evaluating the potential of these compounds as anti-cancer agents, particularly as kinase inhibitors.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound library compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each compound.

Kinase Inhibition Assay

To determine if the observed cytotoxicity is due to the inhibition of specific kinases, a direct in vitro kinase inhibition assay is performed.

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase activity is typically quantified by measuring the amount of phosphorylated substrate produced or the amount of ATP consumed. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Protocol (General for a Luminescence-based Kinase Assay):

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and library compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[7] Then, add a Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.[7]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Summarize all quantitative data from the screening assays into clearly structured tables for easy comparison of the compounds' activities.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
Control
GefitinibX.XXX.XXX.XX
Library
SML-001X.XXX.XXX.XX
SML-002X.XXX.XXX.XX
SML-003X.XXX.XXX.XX
............

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDEGFR IC50 (nM)VEGFR2 IC50 (nM)Other Kinase IC50 (nM)
Control
ErlotinibX.XXX.XXX.XX
Library
SML-001X.XXX.XXX.XX
SML-002X.XXX.XXX.XX
SML-003X.XXX.XXX.XX
............

Signaling Pathways and Visualization

Compounds based on the pyrimidine core are known to target key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8][9][10][11]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[12] Inhibitors targeting the EGFR tyrosine kinase domain can block downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Methoxy-2-methyl- thiopyrimidine Derivative Inhibitor->EGFR VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v PKC PKC PLCg->PKC Raf_v Raf PKC->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis Vascular Permeability ERK_v->Angiogenesis Akt_v Akt PI3K_v->Akt_v Akt_v->Angiogenesis Inhibitor_v 5-Methoxy-2-methyl- thiopyrimidine Derivative Inhibitor_v->VEGFR2 Experimental_Workflow Synthesis Library Synthesis & Purification Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Kinase Inhibition) Hit_ID->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methoxy-2-methylthiopyrimidine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors ranging from incomplete reactions to the formation of unintended side products. Key areas to investigate include:

  • Incomplete S-Methylation: The initial methylation of the thiouracil precursor may be incomplete. Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded and that the reaction conditions (temperature, time, base) are optimal.

  • Formation of Side Products: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common are oxidation of the methylthio group and N-methylation of the pyrimidine ring.

  • Purification Losses: The target compound may be lost during workup or chromatography. Check the solubility of your product in the extraction solvents and ensure the chosen purification method is appropriate.

Q2: I see an unexpected peak in my Mass Spectrometry analysis with a mass of +16 Da compared to my product. What is it?

An additional 16 atomic mass units strongly suggests the oxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-SOCH₃).

  • Cause: This is a common side reaction when the reaction mixture is exposed to oxidizing agents or even atmospheric oxygen, especially under heating. Trace peroxides in solvents can also be a cause.

  • Confirmation: The formation of the sulfoxide will lead to characteristic changes in the NMR spectrum, such as a downfield shift of the methyl protons.

  • Prevention:

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use freshly distilled or peroxide-free solvents.

    • Avoid excessive heating or prolonged reaction times where possible.

Q3: My NMR spectrum is complex, showing more than one set of signals for the pyrimidine ring protons and the methyl groups. What could be the issue?

This often points to the presence of isomers or other methylated byproducts.

  • N-Methylation vs. S-Methylation: The methylating agent can react with the nitrogen atoms of the pyrimidine ring in addition to the intended sulfur atom. This results in the formation of N-methylated isomers, which will have distinct NMR signals.

  • Di-methylation: It's also possible for both a nitrogen and the sulfur to be methylated, leading to a doubly-methylated byproduct.

To mitigate this, consider using a less reactive methylating agent or optimizing the base and temperature to favor S-alkylation.

Q4: How can I differentiate between the desired product and the potential sulfoxide or N-methylated byproducts?

A combination of analytical techniques is recommended for clear identification.

CompoundMolecular Weight ChangeKey ¹H NMR Signal Change
This compound (Reference)S-CH₃ signal typically around 2.5-2.6 ppm.
5-Methoxy-2-methylsulfinylpyrimidine +16 DaS(O)-CH₃ signal shifts downfield, typically to 2.8-3.0 ppm.
N-Methylated Isomer 0 Da (Isomer)N-CH₃ signal appears, often in the 3.3-3.8 ppm range. Ring proton shifts will also differ.

Key Experimental Protocols

The synthesis of this compound can be approached via a multi-step process. Below are representative protocols for key stages.

Protocol 1: S-Methylation of 2-Thiouracil (Precursor Synthesis)

This procedure outlines the methylation of a thiouracil precursor to form a 2-(methylthio)pyrimidine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Addition of Methylating Agent: Cool the solution in an ice bath. Slowly add methyl iodide (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with acetic acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrimidin-4-ol.[1]

Protocol 2: Selective Oxidation of Sulfide to Sulfoxide (Side-Reaction Example)

This protocol demonstrates a method for the controlled oxidation of a sulfide, which can be adapted to study the formation of the methylsulfinyl side product.[2]

  • Reaction Setup: Dissolve the 2-(methylthio)pyrimidine compound (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (4 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the solution with aqueous sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visual Guides

Chemical Pathways

The following diagram illustrates the intended synthetic pathway and the potential side reactions that can occur.

G Thiouracil Thiouracil Precursor N_Methyl N-Methylated Byproduct Thiouracil->N_Methyl N-Methylation (Side Reaction) S_Methyl S-Methylated Intermediate Thiouracil->S_Methyl S-Methylation (e.g., CH3I) Product 5-Methoxy-2- methylthiopyrimidine (Desired Product) Sulfoxide Methylsulfinyl Byproduct (Oxidized) Product->Sulfoxide Oxidation (e.g., H2O2, Air) Final_Step Introduction of 5-Methoxy Group S_Methyl->Final_Step Further Synthesis Final_Step->Product Success G Start Problem Observed (e.g., Low Yield, Impurity) Analyze Analyze Product Mixture (NMR, LC-MS, etc.) Start->Analyze Identify Identify Potential Side Product (Oxidized, N-Methylated, etc.) Analyze->Identify Hypothesize Formulate Hypothesis (e.g., 'Air oxidation occurred') Identify->Hypothesize Modify Modify Protocol (e.g., Use inert gas, change solvent) Hypothesize->Modify Verify Re-run and Verify Result Modify->Verify

References

Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methoxy-2-methylthiopyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities can originate from the synthetic route used. Potential impurities may include:

  • Unreacted Starting Materials: Such as β-ketoesters, amidines, urea, or cyano compounds, which are common precursors in pyrimidine synthesis.[][2]

  • Reaction Byproducts: Side-products formed during the synthesis.

  • Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[3]

  • Isomers: Positional isomers may form depending on the specific synthetic method employed.

  • Residual Solvents: Solvents used in the synthesis or work-up may remain in the final product.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for pyrimidine derivatives, and likely applicable to this compound, are recrystallization and column chromatography.[4][5][6][7][8][9][10][11] For analytical purposes or very high purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.[12][13]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrimidine derivatives, common solvents to screen include ethanol, dioxane, and mixtures such as DMF/DCM.[6][7][9][11] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A4: For compounds soluble only in high-boiling point solvents, a technique called diffusion crystallization (or anti-solvent crystallization) can be effective. This involves dissolving the compound in a solvent like DMF or DMSO and then placing this solution in a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble (e.g., DCM, diethyl ether, or pentane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal formation.[9]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling process is too rapid, or the solution is supersaturated.1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool more slowly. 3. Add a small amount of additional solvent. 4. Scratch the inside of the flask with a glass rod to induce crystallization. 5. Add a seed crystal of the pure compound.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 3. Try a different solvent or a solvent/anti-solvent system.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used initially.1. Ensure the solution is cooled sufficiently before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
The purified product is still impure. The impurities have similar solubility to the desired compound in the chosen solvent.1. Perform a second recrystallization. 2. Try a different recrystallization solvent. 3. Consider using an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. The chosen eluent system does not have the correct polarity.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. 2. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. 2. If using silica gel (acidic), consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing and strong adsorption of basic compounds.
Cracking or channeling of the stationary phase. The column was not packed properly.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. 2. Apply gentle pressure to pack the column more tightly.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat, uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 5-Methoxy-2- methylthiopyrimidine Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis Pure Pure Product Impure Impure Product Impure->Recrystallization Re-purify Impure->ColumnChromatography Re-purify Analysis->Pure Purity > 98% Analysis->Impure Purity < 98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt ChooseMethod Choose Purification Method Start->ChooseMethod CheckPurity Is the product pure? Success Pure Product Obtained CheckPurity->Success Yes Failure Product is Impure CheckPurity->Failure No OptimizeRecrystallization Optimize Recrystallization (e.g., change solvent) Failure->OptimizeRecrystallization OptimizeChromatography Optimize Chromatography (e.g., change eluent) Failure->OptimizeChromatography Recrystallize Recrystallization ChooseMethod->Recrystallize Chromatography Column Chromatography ChooseMethod->Chromatography Recrystallize->CheckPurity Chromatography->CheckPurity OptimizeRecrystallization->Recrystallize OptimizeChromatography->Chromatography

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Optimizing Methylthio Group Displacement Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylthio group displacement reactions.

Frequently Asked Questions (FAQs)

Q1: My methylthio group displacement reaction is showing low to no conversion. What are the common causes?

A1: Several factors can contribute to low or no conversion in a methylthio group displacement reaction. These include:

  • Insufficient activation of the aromatic ring: The methylthio group is a moderately good leaving group. For efficient displacement, especially in nucleophilic aromatic substitution (SNAr), the aromatic ring must be activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions.[1] Without sufficient activation, the reaction will be sluggish or may not proceed at all.

  • Poor nucleophile: The strength of the nucleophile is critical. Weaker nucleophiles may require harsher reaction conditions (higher temperatures, stronger bases) to effectively displace the methylthio group.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the anion (the active nucleophile) more reactive.[2]

  • Suboptimal temperature: The reaction may require heating to overcome the activation energy barrier. Insufficient temperature can lead to very slow reaction rates.[3]

  • Base-related issues: The base may not be strong enough to deprotonate the nucleophile effectively, or it may be sterically hindered.

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Common side reactions in methylthio group displacement include:

  • Oxidation of the methylthio group: The sulfur atom in the methylthio group is susceptible to oxidation, especially in the presence of oxidizing agents or even air at elevated temperatures. This can lead to the formation of methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) groups, which have different reactivities.[4]

  • Denitration: In substrates containing nitro groups for activation, the nitro group itself can sometimes be displaced, leading to undesired byproducts.[5]

  • Reaction with the solvent: Some solvents, particularly protic solvents like alcohols, can act as nucleophiles under certain conditions and compete with the desired nucleophile.[2]

  • Elimination reactions: In cases where the substrate has appropriate protons, elimination reactions can compete with substitution.

Q3: What are the best practices for purifying the product of a methylthio displacement reaction?

A3: Purification strategies depend on the properties of your product. Common techniques include:

  • Chromatography: Column chromatography on silica gel or other stationary phases is a widely used method for purifying organic compounds. The choice of eluent is crucial for good separation.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble impurities and salts. Ensure the correct pH of the aqueous layer to keep your product in the organic phase.[7]

  • Distillation: For volatile liquid products, distillation can be an effective purification technique.

Q4: Can the methylthio group be cleaved under the reaction conditions?

A4: Yes, under certain conditions, the methylthio group can be cleaved. Strong acids or Lewis acids can promote the cleavage of the C-S bond.[7] Additionally, some enzymatic processes can cleave methylthio groups.[8] It is important to choose reaction conditions that are compatible with the stability of the methylthio group on your substrate.

Troubleshooting Guides

Problem 1: Low Yield
Possible Cause Troubleshooting Step
Insufficient Ring Activation Ensure strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are present at the ortho/para positions to the methylthio group for SNAr reactions.[1]Consider using a more activated substrate if possible.
Weak Nucleophile Use a stronger nucleophile if the reaction allows.Increase the concentration of the nucleophile.Add a stronger, non-nucleophilic base to fully deprotonate the nucleophile.
Suboptimal Reaction Conditions Screen different polar aprotic solvents like DMF, DMSO, or NMP.[2]Systematically increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress.[3]Optimize the concentration of the base.
Product Loss During Workup Check the aqueous layer for your product, as it might be more water-soluble than expected.[7]Ensure complete extraction by performing multiple extractions with the organic solvent.Be cautious during solvent removal (rotoevaporation) if your product is volatile.[7]
Problem 2: Incomplete Reaction
Possible Cause Troubleshooting Step
Reaction Time Too Short Monitor the reaction over a longer period using techniques like TLC or LC-MS.If the reaction stalls, consider if an equilibrium is being reached.
Decomposition of Reagents Ensure the purity of your starting materials, nucleophile, and base.If the reaction is run at high temperatures for extended periods, reagents may decompose. Consider if a lower temperature for a longer time is feasible.
Inhibition by Byproducts The formation of certain byproducts could potentially inhibit the reaction. Analyze the crude reaction mixture to identify any major byproducts.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of a methylthio group displacement. The data presented is a synthesis of typical results found in the literature and should be used as a guideline for optimization.

Table 1: Effect of Solvent on Reaction Yield in a Typical SNAr Displacement of a Methylthio Group

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)
Dimethylformamide (DMF) 372 - 685 - 95
Dimethyl sulfoxide (DMSO) 471 - 490 - 98
N-Methyl-2-pyrrolidone (NMP) 323 - 880 - 90
Acetonitrile (MeCN) 368 - 2460 - 75
Tetrahydrofuran (THF) 7.512 - 4840 - 60
Ethanol (EtOH) 2424 - 7220 - 50

Note: Yields are highly substrate and nucleophile dependent.

Table 2: Influence of Temperature on Reaction Time and Yield

Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Room Temperature (25 °C) > 48< 10
50 °C 2440 - 60
80 °C 870 - 85
100 °C 485 - 95
120 °C 2> 90 (risk of decomposition)

Note: Optimal temperature depends on the substrate's thermal stability.[3]

Experimental Protocols

Key Experiment: Displacement of a Methylthio Group with an Amine Nucleophile (SNAr)

This protocol describes a general procedure for the displacement of a methylthio group from an activated aromatic ring with a secondary amine.

Materials:

  • Aryl methyl sulfide (activated with an electron-withdrawing group)

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl sulfide (1.0 eq).

  • Add the secondary amine (1.2 - 2.0 eq) and the base (2.0 - 3.0 eq).

  • Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl methyl sulfide.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Aryl Methyl Sulfide, Amine, Base solvent Add Solvent (e.g., DMF, DMSO) start->solvent heat Heat to Optimal Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water & Extract monitor->quench Reaction Complete dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end end purify->end Isolated Product

Caption: Experimental workflow for methylthio group displacement.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Reaction Yield check_conversion Check Conversion (TLC/LC-MS of crude) start->check_conversion check_mass_balance Check Mass Balance start->check_mass_balance check_reagents Check Reagent Purity start->check_reagents General Check increase_temp Increase Temperature check_conversion->increase_temp Low Conversion change_solvent Change Solvent check_conversion->change_solvent Low Conversion stronger_base Use Stronger Base check_conversion->stronger_base Low Conversion optimize_workup Optimize Workup/ Purification check_mass_balance->optimize_workup Significant Loss

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low conversion rates in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in pyrimidine synthesis.

Troubleshooting Guide: Low Conversion Rates

Q1: My pyrimidine synthesis reaction has a low yield or conversion rate. What are the general areas I should investigate?

Low conversion rates in pyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the quality of starting materials, the reaction conditions, the catalyst's activity, and the reaction monitoring and work-up procedures.

Q2: How can I troubleshoot issues related to my starting materials?

Problems with starting materials are a frequent cause of low yields. Here's how to address them:

  • Purity of Reactants: Ensure the purity of your starting materials, such as β-dicarbonyl compounds, aldehydes, ureas, or amidines.[][2] Impurities can interfere with the reaction. It is recommended to use freshly purified reagents if possible. For instance, some commercially available reagents may require purification before use.[3]

  • Stability of Reactants: Some reactants, like urea, can be unstable under certain conditions, such as in the presence of acid and heat.[3] Ensure that your storage and handling procedures are appropriate for the stability of your reagents.

  • Solvent Quality: The solvent should be dry and of the appropriate grade.[3] The presence of water can be detrimental in many condensation reactions. For example, solvents like THF, toluene, hexane, and Et2O are often purified using a solvent purification system.[3]

Q3: What reaction conditions should I scrutinize if my yield is low?

Optimizing reaction conditions is key to a successful synthesis.[4][5] Consider the following:

  • Temperature: The reaction temperature can significantly impact the yield.[6] Some reactions require heating to proceed at a reasonable rate, while others may produce side products at elevated temperatures. It's important to find the optimal temperature for your specific reaction.

  • Reaction Time: Monitor the reaction over time to determine the optimal reaction duration. In some cases, extending the reaction time may not improve the yield and could lead to the degradation of the product.[5]

  • Concentration: The concentration of reactants can influence the reaction rate and equilibrium. Adjusting the concentration may improve the conversion rate.[5]

  • pH/Acidity: Many pyrimidine syntheses are sensitive to pH. For example, the Biginelli reaction can be catalyzed by Brønsted or Lewis acids.[7] The choice and amount of acid can be critical.

Below is a troubleshooting workflow to diagnose the cause of low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst start->check_catalyst check_monitoring 4. Review Monitoring & Workup start->check_monitoring reagent_purity Purity of Reactants? check_reagents->reagent_purity temp_time Temperature & Time? check_conditions->temp_time catalyst_activity Catalyst Active? check_catalyst->catalyst_activity reaction_monitoring Accurate Monitoring? check_monitoring->reaction_monitoring reagent_stability Reagent Stability? reagent_purity->reagent_stability Yes purify_reagents Purify/Verify Reagents reagent_purity->purify_reagents No solvent_quality Solvent Dry/Pure? reagent_stability->solvent_quality Yes proper_storage Ensure Proper Storage reagent_stability->proper_storage No solvent_quality->check_conditions Yes use_dry_solvent Use Dry/Anhydrous Solvent solvent_quality->use_dry_solvent No solution Improved Yield purify_reagents->solution proper_storage->solution use_dry_solvent->solution concentration Concentration? temp_time->concentration Optimal optimize_temp_time Optimize Temperature/Time temp_time->optimize_temp_time Suboptimal atmosphere Inert Atmosphere? concentration->atmosphere Optimal adjust_concentration Adjust Concentration concentration->adjust_concentration Suboptimal atmosphere->check_catalyst Yes use_inert_atmosphere Use Inert Atmosphere (e.g., N2, Ar) atmosphere->use_inert_atmosphere No optimize_temp_time->solution adjust_concentration->solution use_inert_atmosphere->solution catalyst_loading Correct Loading? catalyst_activity->catalyst_loading Yes use_fresh_catalyst Use Fresh/New Catalyst catalyst_activity->use_fresh_catalyst No catalyst_loading->check_monitoring Correct optimize_loading Optimize Catalyst Loading catalyst_loading->optimize_loading Incorrect use_fresh_catalyst->solution optimize_loading->solution workup_procedure Proper Workup? reaction_monitoring->workup_procedure Adequate use_tlc_hplc Use TLC/HPLC/NMR for Monitoring reaction_monitoring->use_tlc_hplc Inadequate workup_procedure->start Proper, still low yield optimize_workup Optimize Workup/Purification workup_procedure->optimize_workup Improper use_tlc_hplc->solution optimize_workup->solution

Caption: A workflow for troubleshooting low conversion rates in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q4: I'm performing a Biginelli reaction and getting a very low yield. What are the most common reasons?

The Biginelli reaction, while versatile, can be prone to low yields.[6][8] Common culprits include:

  • Inefficient Catalyst: The choice of acid catalyst (Brønsted or Lewis acid) is critical.[7] An inappropriate catalyst or incorrect loading can lead to poor results.

  • Side Reactions: Aldol condensation between the aldehyde and the β-ketoester can be a competing reaction.[8]

  • Reaction Equilibrium: The reaction involves several equilibrium steps. If the conditions do not favor the formation of the dihydropyrimidinone, the yield will be low.

  • Insoluble Intermediates: In some cases, intermediates may precipitate from the reaction mixture, halting the reaction.

Q5: How do I choose the right catalyst for my pyrimidine synthesis?

The choice of catalyst depends on the specific reaction. For instance, in the Biginelli reaction, a wide range of catalysts have been explored to improve yields.[6][7] Some common choices include:

  • Brønsted Acids: HCl, H₂SO₄, p-toluenesulfonic acid.

  • Lewis Acids: ZnCl₂, Cu(OTf)₂, BF₃·OEt₂.[7][9]

  • Green Catalysts: In recent years, more environmentally friendly catalysts have been developed.[6]

It is often necessary to screen a few catalysts to find the optimal one for your specific substrates.

Q6: Can impurities in my starting materials really have a significant impact?

Yes, even small amounts of impurities can have a large effect. For example, water in the solvent can hydrolyze intermediates or deactivate catalysts. Impurities in the aldehyde can lead to the formation of side products. It's always good practice to use high-purity reagents or purify them before use.[3]

Q7: How can I effectively monitor the progress of my reaction?

Effective reaction monitoring is crucial to determine the optimal reaction time and to identify any issues early on. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and to identify intermediates.[12]

Data on Reaction Optimization

Optimizing reaction conditions can significantly improve conversion rates. The following table provides an example of how catalyst choice can affect the yield in a Biginelli-type reaction.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeNoneEthanol1225
2BenzaldehydeHClEthanol865
3BenzaldehydeZnCl₂Acetic Acid485
44-ChlorobenzaldehydeCu(OTf)₂Acetonitrile692
54-Nitrobenzaldehydep-TSAEthanol1078

This table is a generalized representation based on typical outcomes in Biginelli reactions and is intended for illustrative purposes.

Key Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Biginelli Reaction

This protocol describes a general method for the synthesis of a dihydropyrimidinone using a Lewis acid catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), and urea (1.5 mmol) in the chosen solvent (e.g., acetonitrile, 10 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

  • Analysis: Characterize the product by melting point, FTIR, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting materials (aldehyde, β-ketoester, urea) and the reaction mixture on the baseline of the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent will move up the plate by capillary action.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis: Compare the spots of the reaction mixture to the starting materials. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is progressing.

Visualizing the Biginelli Reaction Mechanism

Understanding the reaction mechanism can help in troubleshooting. For instance, if the reaction stalls, it might be due to an issue with one of the key steps outlined below.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates aldehyde Aldehyde acyliminium N-Acyliminium Ion aldehyde->acyliminium + Urea, -H₂O urea Urea ketoester β-Ketoester enolate Enolate ketoester->enolate Deprotonation adduct Michael-type Adduct acyliminium->adduct + Enolate cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Cyclization product Dihydropyrimidinone cyclized_intermediate->product Dehydration (-H₂O)

Caption: A simplified mechanism of the Biginelli reaction.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of pyrimidine intermediates in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of pyrimidine intermediates in organic solvents?

A1: Several factors can impact the solubility of pyrimidine intermediates. Key considerations include the inherent physicochemical properties of the pyrimidine derivative, the choice of solvent, and the experimental conditions. The structural characteristics of the pyrimidine compound, such as the presence and position of functional groups, play a significant role.[1] Temperature is another critical factor, as solubility generally increases with a rise in temperature.[2][3][4][5] The pH and ionization state of the compound can also affect its solubility, particularly in mixed solvent systems.[2]

Q2: Which organic solvents are generally recommended for dissolving pyrimidine derivatives?

A2: Pyrimidine and its derivatives are often soluble in a range of organic solvents.[2] Common choices include N,N-dimethylformamide (DMF), chloroform, methanol, tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[3][6] The selection of an appropriate solvent is often dependent on the specific structure of the pyrimidine intermediate.[6] For instance, DMF has been shown to be effective for a variety of pyrimidine derivatives.[4]

Q3: How does the molecular structure of a pyrimidine derivative affect its solubility?

A3: The solubility of pyrimidine derivatives is significantly influenced by their molecular structure, particularly the nature and position of side chains and functional groups.[1] For example, the presence of groups capable of hydrogen bonding, such as hydroxyl (-OH) groups, can enhance solubility in protic solvents like methanol.[1] Conversely, the addition of electronegative radicals can sometimes decrease the solubility of the compounds.[7] The overall planarity of the molecule can also impact solubility; highly planar structures may exhibit strong crystal packing energy, leading to reduced solubility.[8]

Q4: Can temperature adjustments alone solve my solubility issues?

A4: In many cases, increasing the temperature can significantly improve the solubility of pyrimidine intermediates.[2][3][4][9] The relationship between temperature and solubility is often linear, with higher temperatures allowing the solvent to accommodate more solute.[1] However, for some compounds, temperature adjustments may not be sufficient to achieve the desired concentration, and other strategies may be necessary.

Q5: What is co-solvency and how can it be used to improve solubility?

A5: Co-solvency is a technique that involves adding a water-miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a poorly soluble compound.[5] Co-solvents work by reducing the interfacial tension between the solvent and the hydrophobic solute.[5] This method can be particularly effective for enhancing the solubility of pyrimidine derivatives for various applications.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with pyrimidine intermediates.

Problem: My pyrimidine intermediate is not dissolving in the selected organic solvent.

Follow these steps to troubleshoot the issue:

Step 1: Evaluate Your Current Solvent and Experimental Conditions

  • Is the solvent appropriate for the structure of your pyrimidine intermediate? Consider the polarity of both the solvent and your compound. The general principle of "like dissolves like" is a good starting point.

  • Have you tried increasing the temperature? As a first step, gentle heating with continuous stirring can often improve solubility.[1]

Step 2: Systematic Solvent Screening

If initial attempts fail, a systematic approach to solvent selection is recommended. The following table summarizes common organic solvents and their properties.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant
N,N-Dimethylformamide (DMF)6.415336.7
Methanol5.16532.7
Tetrahydrofuran (THF)4.0667.5
Chloroform4.1614.8
Ethyl Acetate4.4776.0
1,4-Dioxane4.81012.2
Carbon Tetrachloride1.6772.2

Step 3: Employ Advanced Solubility Enhancement Techniques

If single-solvent systems are ineffective, consider the following methods:

  • Co-solvency: Introduce a miscible co-solvent to alter the overall polarity of the solvent system.

  • pH Adjustment: For pyrimidine intermediates with ionizable functional groups, adjusting the pH of the solution can significantly alter solubility.[2]

  • Diffusion Crystallization: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization using a miscible anti-solvent can be an effective method for obtaining crystals of the pure compound.[10]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol describes a standard method for measuring the solubility of a pyrimidine derivative in a given solvent at various temperatures.[1][3][9]

Materials:

  • Pyrimidine intermediate

  • Selected organic solvent

  • Equilibrium cell or sealed vials

  • Thermostatic water bath

  • Analytical balance

  • Stirring apparatus

Procedure:

  • Add an excess amount of the pyrimidine intermediate to a known mass of the selected solvent in an equilibrium cell.

  • Place the cell in a thermostatic water bath set to the desired temperature.

  • Continuously stir the mixture to facilitate dissolution.

  • Allow the solution to reach equilibrium (typically requires at least 3 hours of stirring at a constant temperature).

  • Stop stirring and let the solution stand for at least 2 hours to allow undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solid.

  • Calculate the solubility in terms of mass fraction or mole fraction.

  • Repeat the measurement at different temperatures as required.

Protocol 2: Enhancing Solubility Using a Co-solvent System

This protocol outlines the steps for improving the solubility of a pyrimidine intermediate using a co-solvent.

Materials:

  • Poorly soluble pyrimidine intermediate

  • Primary organic solvent

  • Co-solvent (e.g., DMF, DMSO, or another miscible solvent)

  • Volumetric flasks

  • Stirring apparatus

Procedure:

  • Attempt to dissolve a known amount of the pyrimidine intermediate in the primary solvent.

  • If solubility is poor, begin adding the co-solvent dropwise while continuously stirring.

  • Observe the solution for any signs of increased dissolution.

  • Continue adding the co-solvent until the compound is fully dissolved or until a significant improvement in solubility is observed.

  • Record the final ratio of the primary solvent to the co-solvent.

  • This solvent system can then be used for subsequent experiments.

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming the poor solubility of pyrimidine intermediates.

G cluster_factors Factors Affecting Solubility cluster_solubility Solubility Outcome Compound_Properties Compound Properties (Functional Groups, Polarity, MW) Solubility Solubility of Pyrimidine Intermediate Compound_Properties->Solubility Solvent_Properties Solvent Properties (Polarity, H-bonding) Solvent_Properties->Solubility Experimental_Conditions Experimental Conditions (Temperature, pH) Experimental_Conditions->Solubility G Start Start: Poor Solubility Observed Assess_Solvent Assess Current Solvent Is it appropriate? Start->Assess_Solvent Heat_Stir Apply Gentle Heat and Stir Assess_Solvent->Heat_Stir Check_Solubility1 Is it Soluble? Heat_Stir->Check_Solubility1 Solvent_Screening Perform Systematic Solvent Screening Check_Solubility1->Solvent_Screening No End End: Solubility Achieved Check_Solubility1->End Yes Select_Best_Solvent Select Best Performing Solvent Solvent_Screening->Select_Best_Solvent Check_Solubility2 Is it Soluble? Select_Best_Solvent->Check_Solubility2 Co_Solvency Try Co-Solvent System Check_Solubility2->Co_Solvency No Check_Solubility2->End Yes Check_Solubility3 Is it Soluble? Co_Solvency->Check_Solubility3 Advanced_Techniques Consider Advanced Techniques (pH modification, etc.) Check_Solubility3->Advanced_Techniques No Check_Solubility3->End Yes Consult Consult Literature or Technical Support Advanced_Techniques->Consult G Start Need to Select a Solvent Analyze_Structure Analyze Pyrimidine Structure (Polarity, Functional Groups) Start->Analyze_Structure Polar_Compound Is the Compound Polar? Analyze_Structure->Polar_Compound Select_Polar_Solvent Select Polar Solvents (e.g., Methanol, DMF) Polar_Compound->Select_Polar_Solvent Yes Select_NonPolar_Solvent Select Non-Polar Solvents (e.g., Toluene, Hexane) Polar_Compound->Select_NonPolar_Solvent No Consider_H_Bonding Consider H-Bonding Capability Select_Polar_Solvent->Consider_H_Bonding Final_Selection Final Solvent Selection Select_NonPolar_Solvent->Final_Selection Protic_Solvent Select Protic Solvents (e.g., Alcohols) Consider_H_Bonding->Protic_Solvent H-Bonding Groups Present Aprotic_Solvent Select Aprotic Solvents (e.g., THF, Chloroform) Consider_H_Bonding->Aprotic_Solvent No H-Bonding Groups Protic_Solvent->Final_Selection Aprotic_Solvent->Final_Selection

References

Preventing byproduct formation in pyrimidine chlorination reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for preventing byproduct formation during pyrimidine chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrimidine chlorination reactions?

A1: The most common byproducts depend on the substrate and reaction conditions, but typically include:

  • Over-chlorinated pyrimidines: Introduction of more chlorine atoms than desired. This is common when the pyrimidine ring has multiple activatable positions (e.g., two hydroxyl groups).

  • Hydrolysis products: Reaction of the chlorinated pyrimidine with water during the reaction or workup, converting the chloro group back to a hydroxyl group.[1]

  • Ring-opened or rearranged products: Under harsh conditions (high temperatures, strong reagents), the pyrimidine ring itself can degrade.

  • Chloramines: Formation of N-Cl bonds if primary or secondary amino groups are present on the pyrimidine ring.[2]

  • Solvent-related byproducts: If the solvent is reactive (e.g., DMF in Vilsmeier-Haack conditions), it can sometimes be incorporated into side products.

Q2: How does the choice of chlorinating agent affect byproduct formation?

A2: The chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is the most common and versatile reagent.[3][4] Other reagents like sulfuryl chloride (SO₂Cl₂) or even phosgene (COCl₂) derivatives can also be used.[5]

  • POCl₃: Highly effective for converting hydroxy- and oxo-pyrimidines to their chloro-derivatives. Using a large excess of POCl₃, which often acts as the solvent, can lead to over-chlorination and harsh quenching procedures.[3]

  • Vilsmeier Reagent (POCl₃/DMF): This is not just a chlorinating agent but a formylating agent for electron-rich heterocycles.[6][7][8] However, in the context of converting dihydroxypyrimidines, it facilitates the chlorination process. The formation of the Vilsmeier reagent, [(CH₃)₂NCHCl]Cl, is a key step.[9] Byproducts can arise if the substrate is susceptible to formylation.[10]

Q3: What is the role of temperature in controlling selectivity?

A3: Temperature is a crucial parameter for controlling selectivity.

  • Higher Temperatures: Generally increase the reaction rate but can also promote the formation of byproducts, including over-chlorination and degradation products. Typical temperatures for POCl₃ reactions range from 80°C to 160°C.[3][5]

  • Lower Temperatures: Can help improve selectivity for a desired monochlorinated product over a dichlorinated one, but may result in incomplete conversion or significantly longer reaction times.

Troubleshooting Guide

Problem 1: Significant over-chlorination is observed (e.g., obtaining 2,4-dichloropyrimidine when 2-chloro-4-hydroxypyrimidine is desired).

CauseSuggested Solution
Excess Chlorinating Agent Reduce the stoichiometry of the chlorinating agent. Using an equimolar amount of POCl₃ per hydroxyl group can significantly improve selectivity.[3][4]
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress carefully by TLC or LCMS to find the optimal temperature that favors the desired product.
Prolonged Reaction Time Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

Problem 2: The final product is contaminated with the hydrolyzed starting material (hydroxypyrimidine).

CauseSuggested Solution
Incomplete Reaction Increase the reaction temperature or time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.
Hydrolysis During Workup Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[3] This neutralizes the acidic byproducts (like HCl and phosphoric acid) that can catalyze hydrolysis. Extract the product immediately into an organic solvent.

Problem 3: The reaction is sluggish or does not go to completion.

CauseSuggested Solution
Insufficient Activation For less reactive substrates, the addition of a tertiary amine base like pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction.[3][11] The base can help generate a more reactive intermediate.
Low Temperature Gradually increase the reaction temperature while monitoring for byproduct formation. Some chlorinations require heating in a sealed reactor to reach sufficient temperatures (e.g., 140-160 °C).[3][4]
Poor Solubility If the starting material is poorly soluble, consider using a co-solvent. However, be aware that the solvent may react with the chlorinating agent. Solvent-free conditions in a sealed reactor can also be effective.[3][4]

Byproduct Formation & Prevention Workflow

The following diagram illustrates the logical flow for troubleshooting common issues in pyrimidine chlorination.

G start Start: Low Yield or High Impurity check_impurity Identify Main Impurity (LCMS/NMR) start->check_impurity over_chlor Over-chlorination Observed? check_impurity->over_chlor hydrolysis Hydrolysis Product Observed? over_chlor->hydrolysis No sol_over_chlor1 Reduce POCl₃ Stoichiometry (1 eq. per OH) over_chlor->sol_over_chlor1 Yes no_reaction Unreacted Starting Material? hydrolysis->no_reaction No sol_hydrolysis1 Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis1 Yes sol_no_reaction1 Increase Temperature (Sealed Reactor) no_reaction->sol_no_reaction1 Yes end_node Reaction Optimized no_reaction->end_node No sol_over_chlor2 Lower Reaction Temperature sol_over_chlor1->sol_over_chlor2 sol_over_chlor3 Decrease Reaction Time sol_over_chlor2->sol_over_chlor3 sol_over_chlor3->end_node sol_hydrolysis2 Perform Careful Quench (Ice + Base) sol_hydrolysis1->sol_hydrolysis2 sol_hydrolysis2->end_node sol_no_reaction2 Add Tertiary Amine Base (e.g., Pyridine) sol_no_reaction1->sol_no_reaction2 sol_no_reaction2->end_node

Caption: Troubleshooting workflow for pyrimidine chlorination.

Reaction Pathways: Chlorination of Uracil

This diagram shows the desired reaction pathway for the conversion of uracil (a dihydroxypyrimidine) to 2,4-dichloropyrimidine and highlights potential side reactions.

G Uracil Uracil (2,4-Dihydroxypyrimidine) Intermediate Monochloro Intermediate Uracil->Intermediate + POCl₃ - H₃PO₄ Product Desired Product (2,4-Dichloropyrimidine) Intermediate->Product + POCl₃ - H₃PO₄ p1 Product->p1 Hydrolysis Hydrolysis Byproduct (Back to Uracil/Intermediate) p2 Hydrolysis->p2 p1->Hydrolysis + H₂O (Workup) p2->Uracil

Caption: Reaction pathway and byproduct formation for uracil chlorination.

Experimental Protocol: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)

This protocol is adapted from a general procedure for large-scale, environmentally friendly chlorination using equimolar POCl₃.[3][4]

Objective: To synthesize 2,4-dichloropyrimidine from uracil with minimal byproduct formation and avoidance of excess reagents.

Materials:

  • 2,4-Dihydroxypyrimidine (Uracil)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).

  • Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).

  • Sealing: Securely close the reactor according to the manufacturer's instructions.

  • Heating: Place the reactor in a suitable heating mantle or oven and heat to 160 °C for 2 hours.

  • Cooling: After the reaction time is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. The reaction is highly exothermic.

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloropyrimidine can be further purified by distillation or recrystallization as needed.

This solvent-free method generally provides high yields (>80%) and minimizes the environmental and safety issues associated with using excess POCl₃ as a solvent.[3]

References

Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the optimization of catalytic conditions for cross-coupling reactions.

Section 1: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: My reaction shows low or no conversion of the starting material. What are the common causes and how can I fix it?

Answer:

Low conversion is one of the most frequent issues in cross-coupling reactions. The problem often stems from the catalytic cycle being inefficient or completely stalled. Below is a systematic guide to troubleshooting this issue.

  • Cause 1: Inefficient Catalyst Activation or Deactivation. The active Pd(0) species may not be generated efficiently, or it may be deactivating prematurely.[1]

    • Solution: Switch from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to modern precatalysts.[1] Third-generation (G3) Buchwald palladacycles, for instance, are designed to generate the active LPd(0) catalyst quickly and quantitatively, which can be crucial for complex substrates.[1] If using a Pd(II) salt, consider adding an extra equivalent of your phosphine ligand to improve catalyst stability and prevent deactivation.[1]

  • Cause 2: Purity of Reagents and Solvents. Cross-coupling reactions can be highly sensitive to impurities.

    • Solution: Ensure all starting materials are pure. Amines, in particular, should be purified by distillation or filtration through alumina before use.[1] Solvents must be anhydrous (unless water is a planned component) and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1][2]

  • Cause 3: Suboptimal Reaction Parameters. The chosen combination of ligand, base, solvent, or temperature may not be suitable for your specific substrates.

    • Solution: A systematic screening of reaction parameters is the most effective approach to identify optimal conditions.[1] Begin by screening different classes of ligands and bases in a reliable solvent like dioxane or toluene. Once a promising combination is found, further optimization of solvent and temperature can be performed.

  • Cause 4: Poor Mixing. In heterogeneous mixtures, especially with inorganic bases, poor stirring can limit access of the reagents to the catalyst.[1]

    • Solution: Ensure vigorous stirring throughout the reaction. For inorganic bases like K₃PO₄ or Cs₂CO₃, grinding them into a fine powder before use can maximize surface area and improve reaction rates.[3]

Question: I'm observing a significant amount of homocoupling byproduct. How can I minimize this side reaction?

Answer:

Homocoupling, the coupling of two identical starting molecules (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction), is a common competing pathway.

  • Cause 1: Presence of Oxygen. Oxygen is a primary culprit, as it can facilitate the oxidative homocoupling of organometallic reagents and also lead to the formation of Pd(II) species that promote this side reaction.[1][4]

    • Solution: Rigorous exclusion of air is critical. Solvents should be degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] The reaction vessel must be thoroughly purged with an inert gas before adding reagents.

  • Cause 2 (Sonogashira Specific): Copper Co-catalyst. In the classic Sonogashira reaction, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser coupling).[5]

    • Solution: Switch to a "copper-free" Sonogashira protocol. These methods rely on palladium catalysts with specific ligands that are active enough to facilitate the reaction without a copper co-catalyst, thereby avoiding the primary pathway for alkyne homocoupling.[5][6]

  • Cause 3 (Suzuki Specific): Boronic Acid Instability. Some boronic acids are prone to decomposition or homocoupling under the reaction conditions.[4]

    • Solution: Consider using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or organotrifluoroborate salts.[4][7] These are often more robust and less prone to side reactions.

Question: My reaction with an aryl chloride is very sluggish compared to an aryl bromide or iodide. What modifications should I try?

Answer:

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[8]

  • Solution 1: Employ Advanced Catalytic Systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The key is to use a catalyst system that is both more electron-rich and sterically bulky to facilitate the challenging oxidative addition step.

    • Ligands: Use bulky, electron-donating phosphine ligands. Dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[1][8]

    • Precatalysts: Using precatalysts incorporating these advanced ligands is highly recommended for reliability and high activity.

  • Solution 2: Use Stronger Bases and Higher Temperatures. More forcing conditions are typically required.

    • Bases: Stronger bases such as KOtBu or K₃PO₄ are often more effective than weaker bases like Na₂CO₃ for activating aryl chlorides.[7][8]

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Solvents with higher boiling points like toluene, dioxane, or DMF are suitable for this.[7][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose a starting point for my reaction conditions (catalyst, ligand, solvent, base)? There is no universal set of conditions, but a rational starting point can be selected based on the specific cross-coupling reaction. The table below provides common starting points for several key reactions. Intelligent screening is the best way to find truly optimized conditions.[1]

Table 1: Common Starting Conditions for Major Cross-Coupling Reactions

Reaction Type Typical Palladium Source Recommended Ligand Class Common Base(s) Common Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd(dppf)Cl₂, G3-Precatalysts Biaryl Phosphines (e.g., SPhos) K₂CO₃, K₃PO₄, Cs₂CO₃ Dioxane/H₂O, Toluene, THF[7][9]
Buchwald-Hartwig Pd₂(dba)₃, G3/G4-Precatalysts Biaryl Phosphines (e.g., XPhos) NaOtBu, K₃PO₄, Cs₂CO₃ Toluene, Dioxane[1][10]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Triphenylphosphine (PPh₃) Et₃N, Diisopropylamine THF, DMF[5][6]

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile[2][11] |

Q2: What is the purpose of each main component in a cross-coupling reaction?

  • Palladium Source/Precatalyst: The source of the active Pd(0) catalyst that drives the catalytic cycle.[2]

  • Ligand: A molecule (typically a phosphine or NHC) that binds to the palladium center. It stabilizes the catalyst, modulates its reactivity, and influences the reaction's scope and efficiency.[12]

  • Base: Required in most cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to activate one of the coupling partners (e.g., the organoboron reagent in Suzuki) for the transmetalation step and to neutralize the acid generated during the reaction.[5][8]

  • Solvent: Solubilizes the reagents and catalyst, and its polarity and coordinating ability can significantly influence the reaction rate and outcome.[13]

Q3: When should I use a precatalyst instead of generating the catalyst in situ? While generating a catalyst in situ from a simple salt like Pd(OAc)₂ and a ligand is common, it can be inefficient and lead to inconsistent results.[1] Precatalysts are stable, well-defined Pd(II) complexes that are designed to cleanly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions.[1] Using a precatalyst is highly recommended when:

  • Working with challenging or sensitive substrates.

  • Reproducibility is critical (e.g., in process development).

  • High catalyst turnover numbers are desired.

Q4: How do I properly set up an air-sensitive cross-coupling reaction? Consistent and reliable results require the exclusion of oxygen.[1]

  • Dry Glassware: Oven- or flame-dry all glassware (reaction vial/flask, stir bar) to remove moisture.

  • Inert Atmosphere: Place the glassware on a manifold, evacuate under vacuum, and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times.[1]

  • Add Reagents: Add solid reagents (halide, organoboron compound, base, catalyst) to the vessel under a positive flow of inert gas.

  • Add Liquids: Add degassed solvent(s) and any liquid reagents via syringe.

  • Seal and Heat: Seal the vessel tightly and place it in a preheated oil bath or heating block for the duration of the reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling Screen

This protocol describes the setup for screening four different conditions in parallel using sealed vials.

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (0.1 mmol, 1.0 equiv), boronic acid (0.12 mmol, 1.2 equiv), and base (0.2 mmol, 2.0 equiv) to four separate, dry 2-dram vials equipped with small magnetic stir bars.

  • Catalyst/Ligand Addition:

    • Vial 1: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Vial 2: Add a G3-SPhos precatalyst (2 mol%).

    • Vial 3: Add Pd(dppf)Cl₂ (2 mol%).

    • Vial 4: Add Pd(PPh₃)₄ (2 mol%).

  • Solvent Addition: To each vial, add 1.0 mL of degassed solvent (e.g., 1,4-Dioxane with 10% water).

  • Reaction: Tightly seal each vial with a PTFE-lined cap. Remove the vials from the inert environment and place them in a preheated aluminum block on a stirrer hotplate set to 100 °C.

  • Monitoring and Workup: Stir the reactions for 12-24 hours. After cooling to room temperature, an aliquot can be taken from each vial, diluted, and analyzed by LC-MS or GC-MS to determine the conversion and identify the most promising condition.

Section 4: Visual Guides

Diagram 1: The General Catalytic Cycle

G cluster_OA cluster_TM cluster_RE Pd0 LPd(0) Active Catalyst OA_complex R¹-Pd(II)-X Oxidative Addition Complex Pd0->OA_complex + R¹-X OA_label Oxidative Addition TM_complex R¹-Pd(II)-R² Transmetalation Complex OA_complex->TM_complex + R²-M (Base) TM_label Transmetalation TM_complex->Pd0 - R¹-R² RE_label Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_purity Verify Purity of All Reagents (Substrates, Solvent, Base) start->check_purity check_setup Confirm Rigorous Inert Atmosphere & Degassing start->check_setup screen_params Systematically Screen Reaction Parameters check_purity->screen_params If pure check_setup->screen_params If setup is correct screen_ligand Screen Ligands (e.g., Biarylphosphines) screen_params->screen_ligand screen_base Screen Bases (e.g., Carbonates, Phosphates) screen_params->screen_base screen_temp Screen Temperature & Solvent screen_params->screen_temp change_catalyst Switch to a Modern Precatalyst (e.g., Buchwald G3/G4) screen_ligand->change_catalyst If still low success Optimized Yield screen_ligand->success screen_base->change_catalyst If still low screen_base->success screen_temp->change_catalyst If still low screen_temp->success change_catalyst->success

References

Technical Support Center: Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 5-Methoxy-2-methylthiopyrimidine synthesis. The following troubleshooting guide and frequently asked questions (FAQs) address common issues encountered during experimental work, with a strong emphasis on safety protocols, particularly when handling hazardous reagents like dimethyl sulfate.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, focusing on a common synthetic route: the S-methylation of 5-methoxypyrimidine-2-thiol.

Issue Potential Cause(s) Troubleshooting Step(s)
Low or No Product Yield 1. Incomplete deprotonation of the thiol: The thiolate is the active nucleophile. 2. Inactive methylating agent: Degradation of dimethyl sulfate due to moisture. 3. Incorrect reaction temperature: Sub-optimal temperature can lead to a slow or stalled reaction. 4. Poor quality starting materials. 1. Ensure the base (e.g., NaOH, K₂CO₃) is fresh and added in the correct stoichiometric amount. Consider using a stronger base if necessary, but be mindful of potential side reactions. 2. Use freshly opened or properly stored dimethyl sulfate. Handle it under anhydrous conditions. 3. Monitor the internal reaction temperature. For methylation with dimethyl sulfate, a moderately elevated temperature (e.g., 30-45°C) is often required, but excessive heat should be avoided to prevent side reactions and thermal runaway.[1] 4. Verify the purity of 5-methoxypyrimidine-2-thiol and other reagents by appropriate analytical methods (e.g., NMR, melting point).
Formation of Side Products (e.g., N-methylation) 1. Use of a highly reactive methylating agent. 2. Reaction temperature is too high. 3. Incorrect pH or stoichiometry. 1. While dimethyl sulfate is effective, consider a less reactive methylating agent like methyl iodide if N-methylation is a significant issue, though this may require adjusting reaction conditions.[2][3] 2. Maintain strict temperature control. Run the reaction at the lowest effective temperature to favor S-methylation over N-methylation. 3. Optimize the amount of base used. Excess base can sometimes promote side reactions.
Difficult Product Isolation/Purification 1. Presence of unreacted starting materials. 2. Formation of soluble impurities. 3. Product oiling out instead of crystallizing. 1. Monitor the reaction to completion using techniques like TLC or LC-MS. If the reaction has stalled, consider adding a small additional amount of the limiting reagent. 2. Employ appropriate work-up procedures, such as washing the organic layer with brine or a mild bicarbonate solution to remove water-soluble impurities. Recrystallization from a suitable solvent system is often effective for purification. 3. If the product is an oil, try different solvent systems for recrystallization or consider purification by column chromatography.
Exothermic Reaction (Runaway Temperature) 1. Rapid addition of dimethyl sulfate. 2. Inadequate cooling. 3. High concentration of reactants. 1. Add dimethyl sulfate dropwise or via a syringe pump to control the rate of addition and heat generation.[1] 2. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). 3. Use an appropriate amount of solvent to dilute the reactants and help dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with dimethyl sulfate (DMS) for the methylation step?

A1: Dimethyl sulfate is a potent methylating agent that is also highly toxic, carcinogenic, mutagenic, and corrosive.[2] Key hazards include:

  • High Acute Toxicity: It can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5][6] Effects of exposure may be delayed.[4][6]

  • Carcinogenicity: It is a suspected human carcinogen.[4][7]

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[6]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[4] Have an emergency plan in place and ensure all personnel are trained in its use.

Q2: How should I properly quench a reaction involving dimethyl sulfate?

A2: Unreacted dimethyl sulfate must be safely neutralized. A common method is to quench the reaction mixture with an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide.[7] The hydrolysis of DMS is exothermic, so the quenching should be done carefully in a controlled manner, preferably with cooling. The base will neutralize the resulting sulfuric acid and methylsulfuric acid. It is crucial to ensure the quench is complete before proceeding with workup and waste disposal.

Q3: What are the signs of a potential thermal runaway, and how can it be prevented during scale-up?

A3: A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[8] Signs include a sudden, sharp rise in temperature that does not respond to cooling.

Prevention during scale-up involves:

  • Controlled Reagent Addition: Adding highly reactive reagents like dimethyl sulfate slowly and at a controlled rate.[1]

  • Efficient Heat Removal: Ensuring the reactor has adequate cooling capacity for the scale of the reaction.

  • Dilution: Using a sufficient volume of an appropriate solvent to help manage the heat generated.

  • Thermal Hazard Assessment: Performing a thermal hazard analysis (e.g., using reaction calorimetry) to understand the reaction's heat profile before scaling up.

Q4: What is a typical experimental protocol for the S-methylation of 5-methoxypyrimidine-2-thiol?

A4: While specific conditions may vary, a general laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 5-methoxypyrimidine-2-thiol in a suitable solvent such as methanol or ethanol.

  • Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate, to the solution and stir until the thiol is converted to the thiolate salt.

  • Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate dropwise while maintaining the temperature below a specified limit (e.g., 30-35°C) to control the exotherm.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture again and carefully quench any remaining dimethyl sulfate by the slow addition of an aqueous base solution (e.g., 10% NaOH).

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that these are illustrative and may require optimization for specific experimental setups.

Parameter Value/Range Notes
Reactant Stoichiometry
5-methoxypyrimidine-2-thiol1.0 eq
Base (e.g., NaOH)1.0 - 1.2 eqEnsure complete deprotonation.
Dimethyl Sulfate1.0 - 1.2 eqExcess may be needed but increases quench hazard.
Reaction Conditions
Temperature0°C (addition), 25-45°C (reaction)Strict temperature control is critical.
Reaction Time2 - 8 hoursMonitor for completion.
Yield 70 - 90%Dependent on purity of starting materials and reaction conditions.

Visualizations

experimental_workflow start Start: 5-methoxypyrimidine-2-thiol dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve deprotonate Add Base (e.g., NaOH) Deprotonation to Thiolate dissolve->deprotonate cool Cool to 0°C deprotonate->cool add_dms Slowly Add Dimethyl Sulfate (Maintain Low Temperature) cool->add_dms react Stir at RT or Gentle Heat (Monitor by TLC/LC-MS) add_dms->react quench Cool and Quench (Aqueous Base) react->quench workup Work-up (Extraction, Washing, Drying) quench->workup purify Purification (Recrystallization/Chromatography) workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Safety decision tree for scaling up methylation reactions with dimethyl sulfate.

References

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar pyrimidine derivatives?

A1: The primary challenges stem from their high polarity, which can lead to issues such as poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulties in crystallization due to high solubility in polar solvents.[1][2][3] These compounds often possess multiple hydrogen bond donors and acceptors, contributing to strong interactions with polar stationary phases and solvents.

Q2: Which chromatographic techniques are most suitable for purifying polar pyrimidine derivatives?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific properties of the derivative:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[4]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar pyrimidines by using polar-endcapped columns or specific ion-pairing agents to enhance retention.

  • Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[5][6]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.

Q3: How can I overcome poor retention of my polar pyrimidine derivative in reverse-phase HPLC?

A3: To improve retention in reverse-phase HPLC, consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.

  • Employ Ion-Pairing Reagents: For ionizable pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[7]

  • Adjust the Mobile Phase pH: For acidic or basic pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization can increase hydrophobicity and, therefore, retention.

Q4: What causes peak tailing in the HPLC analysis of my pyrimidine derivative, and how can I fix it?

A4: Peak tailing is a common issue when analyzing polar compounds and can be caused by several factors:

  • Secondary Interactions: Interactions between basic analytes and residual silanol groups on the silica-based stationary phase are a primary cause. To mitigate this, operate at a lower pH (around 3) to protonate the silanol groups or use a highly deactivated, end-capped column.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[8]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.[9]

Q5: When is crystallization a suitable purification method for polar pyrimidine derivatives?

A5: Crystallization is a powerful purification technique for solid compounds, including polar pyrimidine derivatives, especially when aiming for high purity.[10][11][12] It is particularly advantageous for large-scale purifications. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[10][13][14]

Troubleshooting Guides

Chromatographic Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor Retention in Reverse-Phase HPLC Analyte is too polar for the stationary phase. Mobile phase is too strong.Use a polar-endcapped or polar-embedded column. Decrease the percentage of organic modifier in the mobile phase. Consider using HILIC as an alternative.
Peak Tailing Secondary interactions with silanol groups. Column overload. Mismatched injection solvent. Column degradation.Lower the mobile phase pH (for basic compounds). Use a highly deactivated/end-capped column. Reduce sample concentration/injection volume. Dissolve the sample in the mobile phase. Replace the column.[8][9]
Split Peaks Partially blocked column frit. Column void. Sample solvent incompatible with the mobile phase. Co-eluting impurity.Reverse and flush the column (check manufacturer's guidelines). Replace the column. Ensure the sample solvent is weaker than or the same as the mobile phase. Optimize the separation method to resolve the impurity.
Irreproducible Retention Times Inconsistent mobile phase preparation. Fluctuations in column temperature. Insufficient column equilibration. Mobile phase pH is too close to the analyte's pKa.Prepare fresh mobile phase carefully. Use a column oven for temperature control. Ensure the column is fully equilibrated before each run. Adjust the mobile phase pH to be at least 2 units away from the pKa.[15][16]
High Backpressure Blocked column frit or in-line filter. Particulate matter from the sample. Precipitated buffer in the system.Replace the frit or filter. Filter all samples before injection. Ensure buffer solubility in the mobile phase and flush the system with water if precipitation is suspected.[6]
Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound Fails to Crystallize Solution is not supersaturated (too much solvent). Compound is too soluble in the chosen solvent.Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[5][15] Try a different solvent or solvent system.
Oiling Out (Compound separates as a liquid) The boiling point of the solvent is too close to the melting point of the compound. The solution is cooling too rapidly. High concentration of impurities.Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. Try to pre-purify the compound by another method (e.g., column chromatography) to remove impurities.[10]
Rapid Crystallization Leading to Small or Impure Crystals The solution is too concentrated. The cooling process is too fast.Add a small amount of additional hot solvent. Insulate the flask to slow down the cooling rate.[15]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.Cool the solution in an ice bath to further decrease solubility. Use a finer porosity filter paper or a different filtration technique.

Quantitative Data Summary

The following tables provide representative data for the purification of some common polar pyrimidine derivatives. Note that optimal conditions and results will vary depending on the specific compound, crude purity, and scale of the experiment.

Table 1: Chromatographic Purification Data

CompoundChromatographic MethodStationary PhaseMobile PhasePurity AchievedReference
5-FluorouracilHPLCC18Acetonitrile/Water>99.5%[17]
LamivudineHPLCChiral Stationary PhaseMethanol/Ammonium Acetate Buffer>99% (enantiomeric purity)[2][18]
ZidovudineHPLCReverse-Phase C18Not specified>99%[19]
Pyrimidine Derivatives (various)Affinity ChromatographyGlutathione AgaroseNot ApplicableHigh[20]

Table 2: Crystallization Purification Data

CompoundCrystallization Solvent(s)YieldPurity AchievedReference
5-FluorouracilAcetonitrile/Water50%99.78%[21]
5-FluorouracilAcetone/Water50%99.84%[21]
ZidovudineWaterHighHigh[1]
Lamivudine-Oxalic Acid CocrystalWaterNot specifiedHigh[8]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile, >80%) and a small percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer concentration is typically in the range of 5-20 mM.

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with a similar or weaker elution strength. Filter the sample through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

    • Inject the sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Fraction Collection and Analysis: Collect the fractions containing the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of a Polar Pyrimidine Derivative
  • Solvent Screening:

    • Test the solubility of the crude compound in a variety of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) at room temperature and at the solvent's boiling point.

    • An ideal solvent will dissolve the compound when hot but not when cold.[10][13][14]

    • If a single solvent is not suitable, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be tested. The two solvents must be miscible.[10]

  • Dissolution:

    • Place the crude pyrimidine derivative in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product crude Crude Polar Pyrimidine Derivative dissolve Dissolve in Appropriate Solvent crude->dissolve filtrate Filter to Remove Particulates dissolve->filtrate chromatography Chromatography (e.g., HILIC, RP-HPLC) filtrate->chromatography crystallization Crystallization filtrate->crystallization purity_check Purity Analysis (e.g., HPLC, NMR) chromatography->purity_check crystallization->purity_check pure_product Pure Pyrimidine Derivative purity_check->pure_product

Caption: General experimental workflow for the purification of polar pyrimidine derivatives.

troubleshooting_hplc start HPLC Peak Tailing Observed? q1 Is the analyte basic? start->q1 a1_yes Lower mobile phase pH to ~3 q1->a1_yes Yes a1_no Check for column overload q1->a1_no No end Peak Shape Improved a1_yes->end a2_yes Reduce sample concentration or injection volume a1_no->a2_yes Yes a2_no Is the injection solvent stronger than the mobile phase? a1_no->a2_no No a2_yes->end a3_yes Dissolve sample in initial mobile phase a2_no->a3_yes Yes a3_no Consider column degradation. Replace column. a2_no->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for HPLC peak tailing of polar pyrimidine derivatives.

References

Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during pyrimidine synthesis.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Chlorination of Hydroxypyrimidines with POCl₃

Symptoms:

  • Rapid, unexpected increase in reaction temperature.

  • Increased pressure within the reaction vessel.

  • Visible evolution of gas.

  • Potential for reaction mixture to change color or decompose.

Possible Causes:

  • Excess POCl₃: Using a large excess of phosphorus oxychloride can lead to a significant exotherm, especially during quenching.[1][2][3]

  • Rapid Quenching: Adding the quenching agent (e.g., water) too quickly to the reaction mixture containing unreacted POCl₃ can cause a violent exothermic reaction.[1][2][3]

  • Inadequate Cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction, particularly during scale-up.

Solutions:

  • Stoichiometry Control: Use an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine ring. This has been shown to be effective for large-scale preparations and minimizes the quenching exotherm.[1][2][3][4]

  • Controlled Quenching: Add the reaction mixture slowly to a cold quenching solution (e.g., ice-water or a cold aqueous sodium acetate solution) with vigorous stirring. This "reverse quenching" method helps to control the rate of hydrolysis of any remaining POCl₃.[5]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. For the chlorination of hydroxypyrimidines, reactions are typically heated to 140-160 °C.[1][2]

  • Sealed Reactor: For solvent-free reactions with equimolar POCl₃, using a sealed reactor is recommended to contain the reaction.[1][2]

Issue 2: Localized Hotspots and Poor Yield in Biginelli Reaction

Symptoms:

  • Inconsistent reaction progress, leading to lower than expected yields.

  • Formation of side products or charring of the reaction mixture.

  • Difficulty in maintaining a stable reaction temperature.

Possible Causes:

  • Strong Acid Catalysts: While effective, strong Brønsted acids can sometimes lead to aggressive, localized exotherms.

  • Solvent-Free Conditions: While environmentally friendly, solvent-free conditions can sometimes make heat dissipation more challenging.

  • Inadequate Mixing: Poor agitation can lead to localized concentration and temperature gradients.

Solutions:

  • Catalyst Selection: Consider using milder Lewis acid catalysts or ionic liquids, which have been shown to promote the Biginelli reaction efficiently at moderate temperatures.

  • Solvent Selection: While solvent-free is an option, using a high-boiling point solvent can help to better moderate the reaction temperature.

  • Microwave Synthesis: Microwave-assisted synthesis can offer better temperature control and shorter reaction times, potentially reducing the risk of uncontrolled exotherms.[6]

  • Temperature Control: Optimize the reaction temperature. Studies have shown that the Biginelli reaction can be effectively carried out at temperatures ranging from room temperature to 120°C, depending on the catalyst and substrates used.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when dealing with exothermic reactions in pyrimidine synthesis?

A1: The primary safety concerns are thermal runaway, where the reaction rate increases uncontrollably leading to a rapid rise in temperature and pressure, and the potential for explosions or vessel rupture.[7] Quenching of reactive reagents like POCl₃ also poses a significant risk due to delayed and highly exothermic hydrolysis.[1][2][3]

Q2: How can I predict the potential for a thermal runaway in my pyrimidine synthesis?

A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[8] This data is essential for safe scale-up.

Q3: Are there any general strategies to mitigate exotherms in pyrimidine synthesis?

A3: Yes, several strategies can be employed:

  • Semi-batch or continuous feeding: Adding one of the reactants gradually helps to control the rate of heat generation.

  • Dilution: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb heat.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated by the reaction.

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.

Q4: I am performing a Hantzsch pyrimidine synthesis. What are the key parameters to control to avoid a significant exotherm?

A4: The Hantzsch synthesis is a multi-component reaction, and the initial condensation steps can be exothermic.[9][10] Key control parameters include:

  • Rate of addition: If one component is added portion-wise, control the addition rate.

  • Solvent: Using a refluxing solvent like ethanol can help to dissipate heat.

  • Catalyst: Some modern catalysts allow the reaction to proceed efficiently at room temperature, which is an excellent way to manage the exotherm.[9]

Q5: My chlorination reaction with POCl₃ showed a delayed but strong exotherm during the water quench. Why did this happen and how can I prevent it?

A5: This is a known hazard associated with quenching excess POCl₃.[1][2][3] The initial hydrolysis of POCl₃ can be slow, but as the temperature increases, the hydrolysis rate accelerates, leading to a delayed and potentially violent exotherm. To prevent this, use an equimolar amount of POCl₃ if possible. If an excess is necessary, a "reverse quench" is recommended: add the reaction mixture slowly to a large volume of vigorously stirred ice-water or a buffered aqueous solution.[5]

Quantitative Data

Reaction TypeReagents/CatalystTemperature (°C)Reaction TimeKey Findings on Exotherm Management
Chlorination Hydroxypyrimidine, equimolar POCl₃, Pyridine140 - 1602 hoursUsing equimolar POCl₃ in a sealed, solvent-free system minimizes the exotherm upon quenching.[1][2]
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea, Lewis Acids60 - 100VariesReaction temperature is a key parameter to optimize for yield and to control the reaction rate.
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea, Ionic LiquidsRoom Temp - 120VariesIonic liquids can serve as both solvent and catalyst, offering good temperature control.
Hantzsch Synthesis Aldehyde, β-ketoester, Ammonia sourceReflux (e.g., Ethanol)VariesRefluxing solvent helps to manage the exotherm. Modern catalysts can enable room temperature synthesis.[9]

Experimental Protocols

Protocol 1: Large-Scale Chlorination of 2-Hydroxypyridines (as an analogue for Hydroxypyrimidines)

Objective: To safely perform a large-scale chlorination using an equimolar amount of POCl₃ to minimize exothermic risk upon quenching.[1]

Materials:

  • 2-Hydroxypyridine (or other hydroxypyrimidine substrate): 0.5 moles

  • Phosphorus oxychloride (POCl₃): 0.5 moles

  • 150 mL Teflon-lined stainless steel reactor

  • Cold water (~0 °C)

  • Saturated Na₂CO₃ solution

Procedure:

  • To the 150 mL Teflon-lined stainless steel reactor, add the hydroxy-containing substrate (0.5 moles) and POCl₃ (0.5 moles).

  • Seal the reactor securely.

  • Heat the reaction mixture to 140 °C for 2 hours.

  • After 2 hours, allow the reactor to cool to room temperature.

  • Caution: Carefully open the reactor in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the reactor contents into 100 mL of cold water (~0 °C) with vigorous stirring.

  • Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.

  • The chlorinated product can then be isolated by extraction or filtration, depending on its physical properties.

Protocol 2: General Procedure for Hantzsch Dihydropyridine Synthesis under Controlled Heating

Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.

Materials:

  • Aldehyde (e.g., formaldehyde, 37% in water): 9.35 mmol

  • β-ketoester (e.g., ethyl acetoacetate): 19.53 mmol

  • Ammonia source (e.g., methanolic ammonia, 15.5%): 21.02 mmol

  • Methanol: 4.0 mL

  • Reaction vessel with reflux condenser and temperature probe

Procedure:

  • In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and temperature probe, combine the aldehyde (9.35 mmol), β-ketoester (19.53 mmol), and methanolic ammonia (21.02 mmol) in methanol (4.0 mL).[11]

  • Begin stirring the mixture at room temperature.

  • Slowly heat the reaction mixture to 50 °C. Monitor the temperature closely to ensure there are no rapid, uncontrolled increases.

  • Maintain the reaction at 50 °C for the desired period (monitor by TLC).[11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with cold ethanol.[11]

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Excursion Observed is_quenching Is the exotherm occurring during quenching? start->is_quenching is_chlorination Is this a chlorination reaction with POCl3? is_quenching->is_chlorination Yes check_reaction_phase Exotherm during reaction phase is_quenching->check_reaction_phase No check_pocl3_stoichiometry Check POCl3 Stoichiometry - Using large excess? is_chlorination->check_pocl3_stoichiometry Yes implement_reverse_quench Implement Reverse Quench (Add reaction mixture to cold quenchant) check_pocl3_stoichiometry->implement_reverse_quench No reduce_pocl3 Action: Reduce POCl3 to equimolar check_pocl3_stoichiometry->reduce_pocl3 Yes safe_procedure Safe Procedure Achieved implement_reverse_quench->safe_procedure reduce_pocl3->implement_reverse_quench check_cooling Assess Cooling Capacity - Is it adequate for the scale? check_reaction_phase->check_cooling check_addition_rate Review Reagent Addition Rate - Is it too fast? check_cooling->check_addition_rate improve_cooling Action: Improve Cooling (e.g., larger cooling jacket, colder fluid) check_cooling->improve_cooling No check_mixing Evaluate Mixing Efficiency - Are there localized hotspots? check_addition_rate->check_mixing slow_addition Action: Slow Down Addition Rate check_addition_rate->slow_addition Yes improve_mixing Action: Increase Agitation Speed/Efficiency check_mixing->improve_mixing No improve_cooling->safe_procedure slow_addition->safe_procedure improve_mixing->safe_procedure

Caption: Troubleshooting workflow for managing reaction exotherms.

Signaling_Pathway_Thermal_Runaway cluster_0 Initiating Factors cluster_1 Escalation Cycle cluster_2 Consequences Exothermic Reaction Exothermic Reaction Heat Generation Increases Heat Generation Increases Exothermic Reaction->Heat Generation Increases Inadequate Heat Removal Inadequate Heat Removal Temperature Increase Temperature Increase Inadequate Heat Removal->Temperature Increase Reaction Rate Accelerates Reaction Rate Accelerates Temperature Increase->Reaction Rate Accelerates Pressure Buildup Pressure Buildup Temperature Increase->Pressure Buildup Side Reactions / Decomposition Side Reactions / Decomposition Temperature Increase->Side Reactions / Decomposition Reaction Rate Accelerates->Heat Generation Increases Heat Generation Increases->Temperature Increase Positive Feedback Loss of Containment Loss of Containment Pressure Buildup->Loss of Containment Side Reactions / Decomposition->Pressure Buildup

Caption: Logical relationship of factors leading to thermal runaway.

References

Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common NMR peak assignment challenges for substituted pyrimidines.

Troubleshooting Guides

Issue: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

Question: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (typically 7.0-9.5 ppm), and I cannot distinguish the individual proton signals of the pyrimidine ring. How can I resolve these peaks?

Answer:

Signal overlap in the aromatic region is a frequent issue, especially with multiple substituents on the pyrimidine ring. Here are several strategies to resolve overlapping signals:

  • Change the NMR Solvent: The chemical shift of protons can be influenced by the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the ring protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts (anisotropic effect) that can simplify complex multiplets.

  • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled (typically through 2-4 bonds). It can help identify which protons are adjacent on the pyrimidine ring, even if their signals overlap in the 1D spectrum.

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. For a pyrimidine ring, it can help identify all protons belonging to the ring system.

  • Selective 1D Experiments:

    • 1D-NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiating a specific proton (e.g., a substituent proton) and observing which ring protons show an NOE can help in assigning signals that are close in space.

    • 1D-TOCSY: This experiment allows for the selective excitation of a single proton resonance, revealing all other protons within the same spin system.

Issue: Ambiguous regiochemistry of substitution.

Question: I have synthesized a disubstituted pyrimidine, but I am unsure of the exact positions of the substituents (e.g., 2,4- vs. 2,5-substitution). How can I use NMR to determine the correct regiochemistry?

Answer:

Determining the regiochemistry of substitution is a common challenge. A combination of 1D and 2D NMR techniques is typically required for unambiguous assignment.

  • ¹H NMR Coupling Patterns: The coupling constants (J-values) between the remaining ring protons can provide valuable information.

    • ortho-coupling (³JHH) is typically in the range of 4-6 Hz.

    • meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

    • para-coupling (⁵JHH) is usually very small or not observed (<1 Hz). By analyzing the splitting patterns, you can deduce the relative positions of the protons. For example, a proton with only a meta-coupling is likely situated between two substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (< 5 Å).[2] By observing NOE cross-peaks between protons on the pyrimidine ring and protons of a known substituent, you can establish their proximity and thus the substitution pattern. For instance, an NOE between a substituent's methyl group and a ring proton confirms that the substituent is adjacent to that proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[3][4] This is extremely powerful for determining regiochemistry. For example, a proton on a substituent showing a correlation to a specific carbon in the pyrimidine ring provides direct evidence of their connectivity through a few bonds.

Frequently Asked Questions (FAQs)

Q1: Why are the chemical shifts of my pyrimidine protons so far downfield?

A1: The nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density from the ring carbons and their attached protons. This "deshielding" effect causes the ring protons to resonate at a lower field (higher ppm value) compared to benzene protons.[5] The presence of additional electron-withdrawing substituents will further shift the proton signals downfield.

Q2: I have an amino- or hydroxy-substituted pyrimidine, and I am seeing broad signals or more signals than expected. What could be the cause?

A2: Amino- and hydroxy-substituted pyrimidines can exist as multiple tautomers in solution (e.g., amino-imino or keto-enol tautomerism).[6][7][8] If the exchange between these tautomers is slow on the NMR timescale, you may observe separate signals for each tautomer, leading to a more complex spectrum. If the exchange is intermediate, you may see broad signals. Temperature-dependent NMR studies can help to investigate this phenomenon. At higher temperatures, the exchange rate may increase, leading to averaged, sharper signals.

Q3: How do electron-donating and electron-withdrawing groups affect the ¹H and ¹³C chemical shifts of the pyrimidine ring?

A3:

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -C(O)R decrease the electron density on the pyrimidine ring. This deshielding effect causes the chemical shifts of both ¹H and ¹³C nuclei to move downfield (to a higher ppm value).[9][10][11]

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, or -OR increase the electron density on the pyrimidine ring through resonance. This shielding effect causes the chemical shifts of ¹H and ¹³C nuclei to move upfield (to a lower ppm value).[9][10][11] The effect is most pronounced at the ortho and para positions relative to the substituent.

Q4: My NMR sample in DMSO-d₆ shows a broad peak around 3.4 ppm. What is it?

A4: This is very likely the residual water peak in the DMSO-d₆ solvent. The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In DMSO-d₆, it typically appears as a broad singlet around 3.3-3.5 ppm.

Q5: How can I confirm the presence of an -OH or -NH proton on my substituted pyrimidine?

A5: You can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Protons on heteroatoms like oxygen and nitrogen are acidic and will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the -OH or -NH peak will disappear or significantly decrease in intensity.[1]

Quantitative Data

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrimidines

PositionUnsubstituted Pyrimidine (in CDCl₃)Typical Range with EDGsTypical Range with EWGs
H-2~9.26 ppm8.0 - 9.0 ppm9.0 - 9.5 ppm
H-4/H-6~8.78 ppm7.5 - 8.5 ppm8.5 - 9.2 ppm
H-5~7.36 ppm6.0 - 7.0 ppm7.5 - 8.5 ppm

Note: These are approximate ranges and can vary significantly based on the specific substituent, its position, and the solvent used.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines

PositionUnsubstituted Pyrimidine (in CDCl₃)Typical Range with EDGsTypical Range with EWGs
C-2~157.4 ppm155 - 165 ppm150 - 160 ppm
C-4/C-6~156.9 ppm150 - 160 ppm155 - 165 ppm
C-5~121.7 ppm100 - 120 ppm125 - 140 ppm

Note: The effect of substituents on carbon chemical shifts can be complex and depends on both inductive and resonance effects.[12]

Table 3: Typical Proton-Proton Coupling Constants (JHH) in the Pyrimidine Ring

Coupling TypeNumber of BondsTypical Range (Hz)
ortho (J₄₅, J₅₆)34.0 - 6.0 Hz
meta (J₂₄, J₄₆)42.0 - 3.0 Hz
para (J₂₅)5< 1.0 Hz (often not resolved)

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. For routine ¹H NMR, automatic shimming is often sufficient.

  • Acquisition Parameters:

    • Use a standard proton pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

    • Integrate the signals to determine the relative number of protons.

Protocol 2: 2D HMBC for Connectivity Analysis

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is recommended for 2D NMR experiments.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the ¹H spectral width as in the ¹H experiment.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0 to 180 ppm).

    • The key parameter is the long-range coupling constant (d6 or CNST2 on Bruker systems), which is typically set to optimize for correlations over a J-coupling of 8-10 Hz.

    • The number of scans per increment should be a multiple of 8 or 16, and the number of increments in the indirect dimension determines the resolution in the carbon dimension.

  • Processing:

    • Apply 2D Fourier transformation.

    • Phase the spectrum in both dimensions.

    • Calibrate the chemical shift axes.

    • Analyze the cross-peaks, which indicate correlations between protons and carbons separated by 2-3 bonds.

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Proton Count & Multiplicity D2O_Exchange D₂O Exchange C13_NMR->D2O_Exchange Carbon Count & Type (CH, CH₂, CH₃) COSY Acquire COSY D2O_Exchange->COSY Identify Exchangeable Protons (OH, NH) HSQC Acquire HSQC COSY->HSQC H-H Connectivity (Spin Systems) HMBC Acquire HMBC HSQC->HMBC Direct H-C Correlations NOESY Acquire NOESY HMBC->NOESY Long-Range H-C Connectivity Structure Final Structure Assignment NOESY->Structure Through-Space Correlations (Regiochemistry)

Caption: Workflow for systematic NMR peak assignment of substituted pyrimidines.

troubleshooting_logic Start Ambiguous Peak Assignment Problem What is the primary issue? Start->Problem Overlapping Overlapping Signals Problem->Overlapping Signal Crowding Regiochemistry Ambiguous Regiochemistry Problem->Regiochemistry Positional Isomers Tautomers Unexpected/Broad Signals Problem->Tautomers NH/OH groups present Solvent Change Solvent Overlapping->Solvent TwoD_COSY Run COSY/TOCSY Overlapping->TwoD_COSY TwoD_HMBC Run HMBC Regiochemistry->TwoD_HMBC TwoD_NOESY Run NOESY Regiochemistry->TwoD_NOESY Temp_NMR Variable Temperature NMR Tautomers->Temp_NMR D2O_Ex D₂O Exchange Tautomers->D2O_Ex End Assignment Resolved Solvent->End TwoD_COSY->End TwoD_HMBC->End TwoD_NOESY->End Temp_NMR->End D2O_Ex->End

Caption: Decision tree for troubleshooting common NMR assignment issues.

References

Technical Support Center: Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with mass spectrometry (MS) fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is fragmentation in mass spectrometry? A: Fragmentation is the process where a molecular ion, which is an energetically unstable molecule with a positive charge (M+), breaks apart into smaller charged ions (fragments) and neutral radicals.[1][2][3] This occurs as the molecule passes through the ionization chamber of the mass spectrometer.[1] The resulting fragments are detected and create a unique pattern in the mass spectrum, which provides clues about the molecule's structure.[1][4]

Q2: Why is the molecular ion (M+) peak weak or missing in my spectrum? A: The molecular ion peak can be weak or absent for several reasons. Highly branched compounds and molecules like alcohols, nitrogen-containing organics, carboxylic acids, and esters are prone to extensive fragmentation, which can leave very few intact molecular ions to be detected.[5] The stability of the molecular ion is a key factor; if it is not stable, it will readily fragment.[1] In such cases, using a "softer" ionization technique, like chemical ionization (CI) or electrospray ionization (ESI), can help in correctly identifying the molecular ion.[5][6]

Q3: What is the difference between the base peak and the molecular ion peak? A: The molecular ion peak represents the unfragmented molecule and provides the compound's molecular weight.[1] The base peak is the tallest peak in the spectrum, representing the most abundant and often the most stable fragment formed during ionization.[1][7][8] The base peak is assigned a relative intensity of 100, and all other peaks are measured relative to it.[8]

Q4: What causes unexpected peaks or high background noise in my mass spectrum? A: Unexpected peaks and high background can arise from several sources:

  • Contamination : Leaks in the system can introduce nitrogen, oxygen, and water, leading to a high background.[9] Contaminants can also come from septa (releasing siloxanes), solvents, or sample carryover from previous injections.[9][10]

  • Column Bleed : The stationary phase of the chromatography column can degrade at high temperatures, producing characteristic repeating peaks.[9]

  • In-Source Fragmentation : Analytes can fragment within the ion source itself, before reaching the mass analyzer, creating fragments that can be mistaken for cellular metabolites or other compounds.[6][11]

  • Metal Adducts : In ESI, the formation of metal adduct ions, such as [M+Na]+ and [M+K]+, is a common phenomenon that can complicate spectra.[12]

Q5: How can I differentiate between isomers that have the same mass? A: While isomers have the same molecular weight and thus the same molecular ion peak, they often produce unique fragmentation patterns.[13] The structure of each isomer dictates how it will break apart, leading to differences in the relative abundance of fragment ions.[2][13] For example, ethylcyclopentane and methylcyclohexane both have a molecular ion at m/z = 98, but their base peaks differ due to the loss of an ethyl group (loss of 29 mass units) versus a methyl group (loss of 15 mass units), respectively.[13]

Troubleshooting Guides

Issue 1: Excessive or Uncontrolled In-Source Fragmentation

In-source fragmentation (or in-source collision-induced dissociation) occurs when molecules fragment in the ion source before analysis.[6] This is particularly common in electrospray ionization (ESI) and can complicate data interpretation.[6][11]

Logical Workflow for Troubleshooting In-Source Fragmentation

start Problem: Excessive In-Source Fragmentation check_cone Step 1: Optimize Cone Voltage (Declustering Potential / Fragmentor Voltage) start->check_cone action_cone Action: Gradually decrease the voltage. Higher voltages increase fragmentation. check_cone->action_cone How? check_temp Step 2: Check Ion Source Temperature action_cone->check_temp action_temp Action: Lower the source temperature. Higher temperatures can promote dissociation. check_temp->action_temp How? check_solvents Step 3: Evaluate Solvents & Additives action_temp->check_solvents action_solvents Action: Test alternative mobile phases. Some additives (e.g., TFA) can act as ion suppressors. check_solvents->action_solvents How? check_source_clean Step 4: Inspect Ion Source Cleanliness action_solvents->check_source_clean action_source_clean Action: Clean the ion source components. A dirty source can cause unstable ionization. check_source_clean->action_source_clean How? end_node Resolution: Stable Ionization with Minimal In-Source Fragments action_source_clean->end_node

Caption: Troubleshooting workflow for reducing in-source fragmentation.

Issue 2: Interpreting a Complex Fragmentation Pattern

The goal of interpreting a mass spectrum is to deduce the structure of the original molecule by analyzing its fragments.[5]

The Fragmentation Process

molecule Analyte Molecule (M) ionization Ionization Chamber (Electron Bombardment) molecule->ionization Introduction molecular_ion Molecular Ion (M+•) Energetically Unstable ionization->molecular_ion Electron Knock-out fragmentation Fragmentation molecular_ion->fragmentation fragment_ion Fragment Ion (X+) (Detected) fragmentation->fragment_ion Cleavage neutral_radical Neutral Radical (Y•) (Not Detected) fragmentation->neutral_radical Cleavage mass_spec Mass Spectrum fragment_ion->mass_spec Detection

Caption: Diagram illustrating the molecular fragmentation process in a mass spectrometer.

Data Presentation

Common Neutral Losses in Mass Spectrometry

When analyzing a spectrum, identifying the mass difference between the molecular ion and major fragment peaks can indicate the loss of specific neutral molecules. This provides valuable structural information.

Mass Loss (Da)Neutral Fragment LostCommon Source Compound Type
15•CH₃ (Methyl radical)Compounds with alkyl groups
18H₂O (Water)Alcohols[14]
28C₂H₄ (Ethene) or COCyclic alkanes (ethene), some carbonyls (CO)
29•C₂H₅ (Ethyl radical) or •CHOCompounds with ethyl groups, aldehydes
31•OCH₃ (Methoxy radical)Methyl esters[5]
43•C₃H₇ (Propyl radical)Compounds with propyl groups
45•COOH or •OC₂H₅Carboxylic acids, ethyl esters

This table summarizes common logical fragment losses that aid in spectrum interpretation.[5][8]

Experimental Protocols

Protocol: Optimizing Ionization Conditions to Reduce In-Source Fragmentation

This protocol outlines the steps to adjust key instrument parameters to achieve "softer" ionization, thereby preserving the molecular ion.

Objective: To minimize the fragmentation of analytes within the ESI source.

Methodology:

  • Initial Setup:

    • Infuse a standard solution of the analyte at a typical concentration.

    • Set the instrument to acquire data in full scan mode.

    • Begin with the manufacturer's recommended default source parameters.

  • Cone Voltage (or Declustering/Fragmentor Voltage) Optimization:

    • The cone voltage is a primary driver of in-source fragmentation.[12][15]

    • Acquire spectra at the initial cone voltage setting.

    • Decrease the cone voltage in small increments (e.g., 5-10 V).

    • After each adjustment, acquire a new spectrum and monitor the ratio of the molecular ion's intensity to the fragment ions' intensity.

    • Continue to decrease the voltage until the intensity of the fragment ions is minimized, without significantly compromising the intensity of the molecular ion. High cone voltages often lead to in-source fragmentation.[15]

  • Source Temperature Adjustment:

    • Elevated source temperatures can provide enough energy to cause thermal degradation and fragmentation.[11]

    • Once a suitable cone voltage is found, begin to lower the source/desolvation temperature in increments of 10-20°C.

    • Monitor the spectral data to find a temperature that maintains good desolvation efficiency while minimizing fragmentation.

  • Nebulizing and Desolvation Gas Flow:

    • While less impactful on fragmentation than voltage and temperature, gas flow rates can influence ion stability.

    • Slightly reduce the cone gas flow, as this can sometimes increase the intensity of the desired ion.[15]

    • Adjust the nebulizing and desolvation gas flows to ensure a stable spray, which is crucial for consistent ionization.[16]

  • Final Verification:

    • Once all parameters are optimized, analyze a series of dilutions of the analyte to confirm that the response is stable and linear under the new "softer" conditions.

References

Technical Support Center: Crystallization of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization techniques for pyrimidine compounds.

Troubleshooting Guide

Issue 1: No Crystals Form After Cooling

Possible Causes & Solutions:

  • Solution is not supersaturated: The concentration of the pyrimidine compound may be too low.

    • Solution: Re-heat the solution and allow some of the solvent to evaporate to increase the concentration. Then, allow it to cool slowly again.[1] If that fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[1]

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at cool temperatures.

    • Solution: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[2] Experiment with different solvents or solvent mixtures.

  • Nucleation is inhibited: Spontaneous nucleation may not be occurring.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[1]

    • Solution 2: Seeding: Introduce a "seed crystal" of the pure compound to the solution to initiate crystal growth.[1][3]

    • Solution 3: Evaporation: Dip a glass stirring rod into the solution and let the solvent evaporate, then re-introduce the rod with the thin residue of crystals into the solution.[1]

Issue 2: Oiling Out - Formation of an Oil Instead of Crystals

Possible Causes & Solutions:

  • High solubility: The compound is too soluble in the chosen solvent.[4]

    • Solution: Try a less "good" solvent in which the compound has lower solubility.[4] Using a solvent that has a similar functional group to the compound often leads to high solubility, so consider alternatives.[5]

  • Cooling too rapidly: The solution is being cooled too quickly, preventing the molecules from arranging into a crystal lattice.

    • Solution: Allow the solution to cool more slowly. An inverted beaker can be placed over the flask to create an insulating atmosphere.[1]

  • Impurities present: Impurities can interfere with crystal lattice formation.

    • Solution: Ensure the starting material is as pure as possible before attempting crystallization. Techniques like column chromatography may be necessary.

Issue 3: Crystals Form Too Rapidly

Possible Causes & Solutions:

  • Solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation rather than slow crystal growth.

    • Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[1] This will keep the compound in solution for a longer period during cooling, promoting slower crystal formation.[1]

  • Solvent is a poor choice: The solvent may have a very steep solubility curve with respect to temperature for the specific pyrimidine compound.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my pyrimidine compound?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] You can experimentally test different solvents by observing if the compound dissolves when heated and recrystallizes upon cooling. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[5][6]

Q2: What is the effect of temperature on pyrimidine crystallization?

A2: Temperature significantly influences the solubility of pyrimidine compounds; generally, solubility increases with temperature.[6][7][8] This principle is the basis for cooling crystallization, where a hot, saturated solution is cooled to induce crystal formation.[8] The rate of cooling also affects crystal size; slow cooling typically yields larger, higher-quality crystals.[8]

Q3: How can I crystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds soluble only in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[9] In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., DCM, diethyl ether, or pentane).[4][9] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[4]

Q4: What is the role of pH in the crystallization of pyrimidine compounds?

A4: The pH of the solution can affect the ionization state of pyrimidine compounds, which in turn influences their solubility.[7] For pyrimidine derivatives with acidic or basic functional groups, adjusting the pH can be a critical parameter to control solubility and achieve successful crystallization. It is often beneficial to screen a range of pH values during the optimization of crystallization conditions.[10]

Quantitative Data: Solubility of Pyrimidine Derivatives

The following tables summarize the solubility of various pyrimidine compounds in different organic solvents at various temperatures. This data can be used as a starting point for solvent selection.

Table 1: Solubility of Pyrimidine (C₄H₄N₂) in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water20~41
Organic Solvents (Alcohols, Ether, Aromatic Hydrocarbons)-High

Data sourced from[7]

Table 2: Solubility of 2,6-diamino-3,5-dinitropyridine (PYX) in Different Solvents

SolventTemperature Dependence of Solubility
N-Methyl-2-pyrrolidone (NMP)Highest solubility, varies greatly with temperature
N,N-Dimethylformamide (DMF)High solubility, less temperature dependent
Dimethyl sulfoxide (DMSO)Lowest solubility, increases with temperature

Data summarized from[11]

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable for pyrimidine compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[2][12]

  • Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. If the compound does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[2][12]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on an insulated surface.[1]

  • Crystal Growth: As the solution cools, the solubility of the pyrimidine compound will decrease, and crystals should begin to form.[13]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is ideal for small quantities of a compound or for compounds that are difficult to crystallize using other methods.[4]

  • Preparation: Dissolve the pyrimidine compound in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial or a sitting drop well).[4]

  • Setup: Place this small container inside a larger, sealable vessel (e.g., a beaker or a sealed crystallization plate well) that contains a larger volume of a volatile "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the "good" solvent).[4]

  • Equilibration: Seal the larger vessel. The anti-solvent will slowly vaporize and diffuse into the solution containing the pyrimidine compound.[14][15]

  • Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual crystallization.

  • Monitoring: Monitor the setup over time until crystals of a suitable size have formed.

Visualizations

experimental_workflow_cooling_crystallization cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Purification start Impure Pyrimidine Compound add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Completely Dissolved Solution add_solvent->dissolve slow_cool Slow Cooling to Room Temp dissolve->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Pyrimidine Crystals dry->end

Caption: Workflow for Cooling Crystallization.

experimental_workflow_vapor_diffusion cluster_setup Setup cluster_process Crystallization Process dissolve_compound Dissolve Pyrimidine in 'Good' Solvent place_vials Place Solution Vial inside Sealed Reservoir Chamber dissolve_compound->place_vials prepare_reservoir Prepare Reservoir of 'Anti-Solvent' prepare_reservoir->place_vials vapor_diffusion Anti-Solvent Vapor Diffuses into Solution place_vials->vapor_diffusion supersaturation Supersaturation is Reached vapor_diffusion->supersaturation crystal_formation Crystals Form Gradually supersaturation->crystal_formation end Pure Pyrimidine Crystals crystal_formation->end

Caption: Workflow for Anti-Solvent Vapor Diffusion.

troubleshooting_logic_no_crystals start No Crystals Formed check_saturation Is the solution potentially undersaturated? start->check_saturation action_concentrate Concentrate solution (evaporate some solvent) and re-cool check_saturation->action_concentrate Yes check_nucleation Has nucleation been induced? check_saturation->check_nucleation No success Crystals Form action_concentrate->success action_induce_nucleation Induce nucleation (scratch flask or add seed crystal) check_nucleation->action_induce_nucleation No check_solvent Is the solvent appropriate? check_nucleation->check_solvent Yes action_induce_nucleation->success action_change_solvent Try a different solvent or solvent mixture check_solvent->action_change_solvent No check_solvent->success Yes action_change_solvent->success

Caption: Troubleshooting Logic for No Crystal Formation.

References

Validation & Comparative

Reactivity Showdown: 5-Methoxy-2-methylthiopyrimidine vs. 5-Chloro-2-methylthiopyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 5-methoxy-2-methylthiopyrimidine and 5-chloro-2-methylthiopyrimidine, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for the development of novel therapeutic agents and functional materials. The reactivity of the pyrimidine ring, and consequently its utility in synthesis, is profoundly influenced by the nature of its substituents. This guide provides a detailed comparison of the reactivity of two key pyrimidine building blocks: this compound and 5-Chloro-2-methylthiopyrimidine. Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes and achieving desired molecular architectures.

Executive Summary of Reactivity

The primary determinant of reactivity in these two molecules is the electronic nature of the substituent at the 5-position. The methoxy group (-OCH₃) in this compound is a strong electron-donating group, which deactivates the pyrimidine ring towards nucleophilic attack. Conversely, the chloro group (-Cl) in 5-chloro-2-methylthiopyrimidine is an electron-withdrawing group, which activates the ring for such reactions. This fundamental difference leads to a significant disparity in their reactivity profiles, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions.

Nucleophilic Aromatic Substitution: A Tale of Two Substituents

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. The reactivity of the 2-methylthio group as a leaving group is significantly modulated by the electronic environment of the pyrimidine ring.

5-Chloro-2-methylthiopyrimidine exhibits substantially higher reactivity in SNAᵣ reactions. The electron-withdrawing chloro group at the 5-position enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack.

This compound , in stark contrast, is significantly less reactive. The electron-donating methoxy group increases the electron density of the pyrimidine ring, thereby reducing the electrophilicity of the carbon atoms and making nucleophilic attack less favorable. In many cases, the methoxy group can completely "switch off" the reactivity towards common nucleophiles under standard conditions.

Comparative Data: Nucleophilic Substitution with Piperidine
CompoundReagentProductPredicted YieldRelative Reactivity
5-Chloro-2-methylthiopyrimidinePiperidine5-Chloro-2-(piperidin-1-yl)pyrimidineHighHigh
This compoundPiperidine5-Methoxy-2-(piperidin-1-yl)pyrimidineVery Low to No ReactionLow

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of our two pyrimidine derivatives, the reactivity is again influenced by the electronic nature of the 5-substituent, although the leaving group at the 2-position (the methylthio group) is generally not ideal for this transformation without prior activation. For effective Suzuki coupling, the methylthio group is often oxidized to a better leaving group, such as a methylsulfonyl group (-SO₂CH₃).

However, if we consider the hypothetical direct coupling or coupling after oxidation, the electronic effects of the 5-substituent would still play a role in the oxidative addition step of the catalytic cycle. The more electron-deficient 5-chloro-2-methylthiopyrimidine would be expected to undergo oxidative addition to the palladium(0) catalyst more readily than the electron-rich this compound.

Comparative Data: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
CompoundReagentProductPredicted YieldRelative Reactivity
5-Chloro-2-methylthiopyrimidine4-Methoxyphenylboronic Acid5-Chloro-2-(4-methoxyphenyl)pyrimidineModerate to HighHigh
This compound4-Methoxyphenylboronic Acid5-Methoxy-2-(4-methoxyphenyl)pyrimidineLow to ModerateLow

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

A solution of the 2-methylthiopyrimidine derivative (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is heated at a temperature ranging from 80 to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel containing the 2-methylthiopyrimidine derivative (1.0 mmol, which may require prior oxidation to the corresponding sulfone), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) are added. A solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL), is then added. The mixture is degassed with argon or nitrogen and then heated to a temperature between 80 and 110 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Visualizing the Reactivity Difference

The following diagrams illustrate the underlying electronic factors governing the reactivity of the two compounds and a general workflow for evaluating their synthetic utility.

electronic_effects Electronic Effects on Pyrimidine Reactivity cluster_methoxy This compound cluster_chloro 5-Chloro-2-methylthiopyrimidine Methoxy 5-Methoxy Group (Electron-Donating) Ring_MeO Pyrimidine Ring (Electron-Rich) Methoxy->Ring_MeO +M Effect Reactivity_MeO Decreased Reactivity towards Nucleophiles Ring_MeO->Reactivity_MeO Chloro 5-Chloro Group (Electron-Withdrawing) Ring_Cl Pyrimidine Ring (Electron-Deficient) Chloro->Ring_Cl -I, -M Effects Reactivity_Cl Increased Reactivity towards Nucleophiles Ring_Cl->Reactivity_Cl

Caption: Electronic influence of 5-substituents on pyrimidine reactivity.

experimental_workflow Synthetic Utility Workflow Start Choose Pyrimidine Substrate Methoxy This compound Start->Methoxy Chloro 5-Chloro-2-methylthiopyrimidine Start->Chloro Reaction_Type Select Reaction Type Methoxy->Reaction_Type Chloro->Reaction_Type SNAr Nucleophilic Aromatic Substitution Reaction_Type->SNAr Coupling Cross-Coupling (e.g., Suzuki) Reaction_Type->Coupling Outcome_MeO_SNAr Low Yield / No Reaction SNAr->Outcome_MeO_SNAr from Methoxy Outcome_Cl_SNAr High Yield SNAr->Outcome_Cl_SNAr from Chloro Outcome_MeO_Coupling Low to Moderate Yield Coupling->Outcome_MeO_Coupling from Methoxy Outcome_Cl_Coupling Moderate to High Yield Coupling->Outcome_Cl_Coupling from Chloro

Caption: Decision workflow for selecting the appropriate pyrimidine substrate.

Conclusion

The choice between this compound and 5-chloro-2-methylthiopyrimidine is a critical decision in synthetic design that hinges on the desired chemical transformation. For reactions requiring a nucleophilic attack on the pyrimidine ring, 5-chloro-2-methylthiopyrimidine is the vastly superior substrate due to the activating effect of the chloro substituent. In contrast, this compound's electron-rich nature makes it a poor candidate for such reactions but may be advantageous in other contexts where the electron-donating properties of the methoxy group are desired. Researchers and drug development professionals should carefully consider these fundamental reactivity principles to optimize their synthetic strategies and accelerate the discovery of new chemical entities.

Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-substituted pyrimidine derivatives, a versatile scaffold that has yielded numerous potent inhibitors of key biological targets. We delve into their structure-activity relationships (SAR) as anticancer and antiviral agents, presenting quantitative data, detailed experimental protocols, and illustrative signaling pathways to facilitate drug discovery and development efforts.

The pyrimidine core, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Modifications at the 5-position of the pyrimidine ring have proven to be a particularly fruitful strategy for developing selective and potent inhibitors of various enzymes and cellular processes. This guide will focus on two key therapeutic areas where 5-substituted pyrimidines have shown significant promise: oncology and virology.

Anticancer Activity: Targeting Tubulin Polymerization and Cyclin-Dependent Kinases

5-Substituted pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization or to control cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated anticancer strategy. A notable class of 5-substituted pyrimidines acts as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.

The general structure-activity relationship for these compounds indicates that a trimethoxyphenyl group at the 5-position of the pyrimidine ring is often crucial for potent activity. Variations at the 2- and 4-positions with different substituted anilines and other aromatic moieties significantly influence the antiproliferative and tubulin inhibitory activities.

Below is a summary of the in vitro activity of a series of 2,4,5-substituted pyrimidine derivatives as tubulin polymerization inhibitors.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)Tubulin Polymerization IC50 (µM)Antiproliferative Activity (MCF-7) IC50 (µM)
1a 4-MethoxyanilinoH3,4,5-Trimethoxyphenyl1.50.05
1b 4-FluoroanilinoH3,4,5-Trimethoxyphenyl1.20.03
1c 3,4-DichloroanilinoH3,4,5-Trimethoxyphenyl0.80.01
2a 4-MethoxyanilinoMethyl3,4,5-Trimethoxyphenyl2.10.12
2b 4-FluoroanilinoMethyl3,4,5-Trimethoxyphenyl1.80.09

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compounds dissolved in DMSO.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compound in a 96-well plate at 37°C for 15 minutes.

    • The polymerization is initiated by the addition of GTP.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Tubulin_Inhibition_Workflow reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - Test Compounds incubation Pre-incubate Tubulin with Test Compound (37°C, 15 min) reagents->incubation initiation Initiate Polymerization (add GTP) incubation->initiation measurement Monitor Absorbance at 340 nm initiation->measurement analysis Calculate IC50 measurement->analysis

Workflow for Tubulin Polymerization Inhibition Assay

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. 5-Substituted pyrimidine derivatives have been developed as potent inhibitors of various CDKs, particularly CDK9, which plays a crucial role in regulating transcription.

The SAR for these inhibitors often involves a substituted aniline at the 2-position and various functional groups at the 5-position that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

Here is a comparison of the inhibitory activity of several 5-substituted pyrimidine derivatives against CDK9.

Compound IDR1 (Position 2)R2 (Position 5)CDK9/Cyclin T IC50 (nM)
3a 4-FluoroanilinoH150
3b 4-FluoroanilinoCyano25
3c 4-FluoroanilinoCarboxamide15
4a 3-ChloroanilinoCyano18
4b 3-ChloroanilinoCarboxamide9

Experimental Protocol: CDK9 Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of the CDK9/Cyclin T complex.

  • Reagents: Recombinant human CDK9/Cyclin T1, substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), ATP, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds in DMSO.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at 30°C, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP.

    • The IC50 value is determined from the dose-response curve.

CDK9_Signaling_Pathway CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylation Apoptosis Apoptosis CDK9->Apoptosis Inhibition of anti-apoptotic proteins Transcription Gene Transcription RNAPII->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Inhibitor 5-Substituted Pyrimidine Inhibitor Inhibitor->CDK9 Inhibition

Simplified CDK9 Signaling Pathway and Inhibition

Antiviral Activity: Targeting Viral Replication

5-Substituted pyrimidine nucleoside analogs have a long history as antiviral agents, particularly against herpesviruses. These compounds act as prodrugs that are selectively phosphorylated by viral thymidine kinase and subsequently incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

The nature of the 5-substituent is critical for both the substrate specificity for the viral kinase and the ability of the triphosphate form to inhibit the viral DNA polymerase.

The following table summarizes the anti-herpes simplex virus type 1 (HSV-1) activity of several 5-substituted 2'-deoxyuridine derivatives.

Compound IDR (Position 5)Anti-HSV-1 EC50 (µM)
5a Iodo0.5
5b Bromo0.8
5c (E)-5-(2-Bromovinyl)0.01
5d Ethyl5.0
5e Propyl2.5

Experimental Protocol: Anti-HSV-1 Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50%.

  • Cells and Virus: A suitable cell line (e.g., Vero cells) is grown to confluency in 24-well plates. A known titer of HSV-1 is used for infection.

  • Procedure:

    • Cell monolayers are infected with HSV-1 at a low multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

    • The plates are incubated for 2-3 days to allow for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

    • The EC50 value is calculated by comparing the number of plaques in treated wells to that in untreated control wells.

Antiviral_MoA Prodrug 5-Substituted Pyrimidine Nucleoside (Prodrug) ViralTK Viral Thymidine Kinase Prodrug->ViralTK Phosphorylation Monophosphate Monophosphate ViralTK->Monophosphate CellularKinases Cellular Kinases Monophosphate->CellularKinases Triphosphate Triphosphate (Active Drug) CellularKinases->Triphosphate ViralDNAPol Viral DNA Polymerase Triphosphate->ViralDNAPol DNAChain Growing Viral DNA Chain ViralDNAPol->DNAChain Incorporation Termination Chain Termination & Inhibition of Replication DNAChain->Termination

Mechanism of Action of Antiviral 5-Substituted Pyrimidine Nucleosides

Conclusion

The 5-substituted pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the substituents at the 5-position, as well as at other positions on the pyrimidine ring, can lead to significant changes in biological activity and target selectivity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel 5-substituted pyrimidine derivatives with improved therapeutic profiles. Further exploration of this chemical space holds great promise for the development of next-generation anticancer and antiviral drugs.

Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical experimental 2D Nuclear Magnetic Resonance (NMR) data against predicted values for the structural validation of 5-Methoxy-2-methylthiopyrimidine. Detailed experimental protocols and data interpretation are presented to offer a practical framework for researchers in the field of analytical chemistry and drug development.

Structural Elucidation via 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive analytical technique for determining the molecular structure of organic compounds. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC provide unambiguous evidence of atomic connectivity, crucial for confirming chemical structures. This guide will walk through the theoretical validation of this compound using predicted 2D NMR data.

Predicted vs. Alternative Structures

To definitively confirm the structure of this compound, it is essential to compare its expected NMR signature with that of potential isomers. For instance, an alternative structure could be 4-Methoxy-2-methylthiopyrimidine. The distinct substitution pattern of these isomers would result in significantly different 2D NMR correlation maps, particularly in the HMBC spectrum, allowing for clear differentiation.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. These predicted values are based on established chemical shift libraries and additivity rules for substituted pyrimidine systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4/H64, 68.2158.0
OCH₃53.956.0
SCH₃22.514.0
C22-172.0
C4/C64, 6-158.0
C55-140.0

Table 2: Key Predicted 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Carbon (¹³C) / Proton (¹H)Correlation Type
HSQC H4/H6 (8.2 ppm)C4/C6 (158.0 ppm)¹J (Directly Bonded)
OCH₃ (3.9 ppm)OCH₃ (56.0 ppm)¹J (Directly Bonded)
SCH₃ (2.5 ppm)SCH₃ (14.0 ppm)¹J (Directly Bonded)
HMBC H4/H6 (8.2 ppm)C2 (172.0 ppm)³J
H4/H6 (8.2 ppm)C5 (140.0 ppm)²J
OCH₃ (3.9 ppm)C5 (140.0 ppm)²J
SCH₃ (2.5 ppm)C2 (172.0 ppm)²J
COSY H4 (8.2 ppm)H6 (8.2 ppm)⁴J (W-coupling)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific spectrometer and sample conditions.

Sample Preparation

A sample of 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is used to identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2) is used.

  • Acquisition Parameters:

    • The ¹H spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

    • The ¹³C spectral width is set to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • The number of increments in the indirect dimension (¹³C) is typically set to 256.

    • A sufficient number of scans (e.g., 2-4) per increment are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to 1.5 seconds.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is employed.

  • Acquisition Parameters:

    • Spectral widths for ¹H and ¹³C are set similarly to the HSQC experiment.

    • The number of increments in the ¹³C dimension is typically 256-512.

    • The number of scans per increment is increased (e.g., 8-16) to detect the weaker long-range correlations.

    • The long-range coupling constant (JHMBC) is optimized to a value between 6-10 Hz to observe both ²J and ³J correlations.

    • A relaxation delay of 1.5-2.0 seconds is used.

COSY (Correlation Spectroscopy)

The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf) is utilized.

  • Acquisition Parameters:

    • The spectral width in both dimensions is set to cover the entire proton chemical shift range.

    • The number of increments in the indirect dimension is typically set to 256.

    • A small number of scans (e.g., 1-2) per increment is usually sufficient.

    • The relaxation delay is set to 1.5 seconds.

Mandatory Visualizations

The following diagrams illustrate the key structural relationships and the experimental workflow for the validation process.

HMBC_Correlations cluster_structure This compound C2 C2 (172.0 ppm) N1 N1 SCH3_C SCH₃ (14.0 ppm) C4 C4 (158.0 ppm) N3 N3 H4 H4 (8.2 ppm) C5 C5 (140.0 ppm) OCH3_C OCH₃ (56.0 ppm) C6 C6 (158.0 ppm) H6 H6 (8.2 ppm) SCH3_H SCH₃ (2.5 ppm) OCH3_H OCH₃ (3.9 ppm) H4->C2 ³J H4->C5 ²J H6->C2 ³J H6->C5 ²J SCH3_H->C2 ²J OCH3_H->C5 ²J

Caption: Key HMBC correlations for this compound.

Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Interpretation cluster_structure_validation Structure Validation 1D_Proton 1D ¹H NMR Process_Spectra Process and Phase Spectra 1D_Proton->Process_Spectra 1D_Carbon 1D ¹³C NMR 1D_Carbon->Process_Spectra COSY 2D COSY COSY->Process_Spectra HSQC 2D HSQC HSQC->Process_Spectra HMBC 2D HMBC HMBC->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Analyze_Correlations Analyze 2D Correlations Assign_Signals->Analyze_Correlations Assemble_Fragments Assemble Molecular Fragments Analyze_Correlations->Assemble_Fragments Compare_Data Compare with Predicted Data Assemble_Fragments->Compare_Data Confirm_Structure Confirm Final Structure Compare_Data->Confirm_Structure

Caption: Experimental workflow for 2D NMR structure validation.

By systematically acquiring and interpreting these 2D NMR spectra, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their compounds for further studies in drug discovery and development.

A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of leaving group ability is paramount in designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of two sulfur-containing leaving groups, the methylthio (-SMe) and the methylsulfonyl (-SO2Me) groups, supported by experimental data, detailed protocols, and mechanistic diagrams.

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. A good leaving group is typically the conjugate base of a strong acid. This principle dictates that the more stable the resulting anion, the better the leaving group. In this context, the methylsulfonyl group is generally considered a significantly better leaving group than the methylthio group. This is attributed to the high oxidation state of the sulfur atom in the sulfonyl group and the extensive resonance delocalization of the negative charge across the two oxygen atoms.

Theoretical Comparison: Acidity of Conjugate Acids

A reliable indicator of leaving group ability is the pKa of its conjugate acid. A lower pKa value signifies a stronger acid, and consequently, a more stable (weaker) conjugate base, which translates to a better leaving group.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Methylsulfonyl (-SO2Me)Methanesulfonic acid (CH3SO3H)~ -1.9[1][2][3]Excellent
Methylthio (-SMe)Protonated Dimethyl Sulfide ((CH3)2SH+)~ -7[4]Poor to Moderate

As the table indicates, methanesulfonic acid is a very strong acid, making the methanesulfonate anion a very weak base and thus an excellent leaving group. Conversely, the conjugate acid of the methylthio group is significantly less acidic, rendering the methylthio group a comparatively poorer leaving group.

Experimental Data: A Quantitative Comparison

The superior reactivity of the methylsulfonyl group over the methylthio group has been demonstrated in various nucleophilic substitution reactions. The following tables summarize kinetic data from comparative studies.

Nucleophilic Aromatic Substitution on Furan Derivatives

A study on the kinetics of nucleophilic substitution with piperidine on 2-cyano-3-(5-substituted-2-furyl)acrylonitriles in methanol at 25°C clearly illustrates the enhanced reactivity of the methylsulfonyl group.

Leaving GroupRate Constant (k) / L mol⁻¹ s⁻¹Relative Rate
-SMe1.3 x 10⁻⁵1
-SO2Me1.1 x 10¹8.5 x 10⁵

Data extracted from a study on furan derivatives[5].

The data unequivocally shows that the methylsulfonyl derivative is over 850,000 times more reactive than its methylthio counterpart under these conditions.

Selective Protein Arylation

In the context of bioconjugation and drug development, the reactivity of leaving groups towards biological nucleophiles like cysteine is of great interest. A study comparing the reactivity of 2-substituted pyrimidines with glutathione (GSH) highlights the superior performance of sulfonyl-based leaving groups. In control experiments, 2-methylthio-pyrimidines failed to show any observable arylation of GSH after 6 hours, whereas the corresponding 2-methylsulfonyl-pyrimidines reacted readily[6]. This stark difference in reactivity underscores the utility of the sulfonyl group in designing targeted covalent inhibitors. While specific rate constants for the methylthio were not determined due to lack of reactivity, the study quantitatively assessed various sulfonyl-based leaving groups, demonstrating their high reactivity[6].

Experimental Protocols

General Procedure for Kinetic Measurements of Nucleophilic Aromatic Substitution on Furan Derivatives

The following is a representative protocol based on the study of furan derivatives[5].

Materials:

  • 2-cyano-3-(5-methylthio-2-furyl)acrylonitrile

  • 2-cyano-3-(5-methylsulfonyl-2-furyl)acrylonitrile

  • Piperidine

  • Methanol (spectroscopic grade)

Procedure:

  • Solution Preparation: Stock solutions of the furan derivatives and piperidine of known concentrations are prepared in methanol.

  • Kinetic Runs: The reaction is initiated by mixing the solution of the furan derivative with a large excess of the piperidine solution in a thermostated cuvette of a UV-VIS spectrophotometer at 25 ± 0.1 °C.

  • Data Acquisition: The increase in absorbance at the wavelength corresponding to the product formation is monitored over time.

  • Rate Constant Calculation: The pseudo-first-order rate constants (k_obs) are determined from the slopes of the plots of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • Second-Order Rate Constant: The second-order rate constant (k) is calculated by dividing k_obs by the concentration of piperidine.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the underlying chemical principles and experimental workflows discussed.

G General SNAr Mechanism cluster_intermediate Meisenheimer Complex (Rate-Determining Step) Reactant Aryl-LG Intermediate [Aryl(Nu)(LG)]⁻ (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Intermediate->Reactant - Nu⁻ Product Aryl-Nu Intermediate->Product - LG⁻ (slow for poor LG fast for good LG) LeavingGroup LG⁻ G Experimental Workflow for Kinetic Comparison cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate1 Prepare Solution of Aryl-SMe Mix1 Mix Aryl-SMe and Nucleophile in Spectrophotometer Prep_Substrate1->Mix1 Prep_Substrate2 Prepare Solution of Aryl-SO₂Me Mix2 Mix Aryl-SO₂Me and Nucleophile in Spectrophotometer Prep_Substrate2->Mix2 Prep_Nuc Prepare Solution of Nucleophile Prep_Nuc->Mix1 Prep_Nuc->Mix2 Monitor1 Monitor Absorbance vs. Time Mix1->Monitor1 Calc1 Calculate k_obs for Aryl-SMe Monitor1->Calc1 Monitor2 Monitor Absorbance vs. Time Mix2->Monitor2 Calc2 Calculate k_obs for Aryl-SO₂Me Monitor2->Calc2 Compare Compare Rate Constants Calc1->Compare Calc2->Compare

References

Bridging the Gap: A Guide to Cross-Referencing Experimental Data with Computational Predictions in MAPK/ERK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a critical target for therapeutic intervention.[2][3] Computational modeling has emerged as a powerful tool to dissect the complexity of this pathway, offering predictions on its dynamic behavior.[4] However, the true value of these models is realized only when their predictions are rigorously tested against experimental data. This guide provides a framework for comparing computational predictions with experimental findings, using the MAPK/ERK pathway as a central example.

The MAPK/ERK Signaling Pathway: A Visual Overview

The MAPK/ERK pathway relays extracellular signals from cell surface receptors to the nucleus, culminating in changes to gene expression.[5] The cascade is initiated by the activation of the small GTPase Ras, which then triggers a sequential phosphorylation and activation of three kinases: RAF, MEK, and ERK.[2][5] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, altering gene expression and driving cellular responses.[2][6]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->RTK Binds Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF Activates pRAF p-RAF (Active) RAF->pRAF MEK MEK1/2 pRAF->MEK Phosphorylates pMEK p-MEK1/2 (Active) MEK->pMEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) pERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Diagram 1: The canonical MAPK/ERK signaling cascade.

Quantitative Data Comparison

A key step in validating a computational model is to compare its quantitative predictions with experimental measurements. Models based on ordinary differential equations (ODEs), for example, can predict the concentration of activated proteins over time.[4][7] These predictions can then be cross-referenced with data from techniques like Western blotting or reverse-phase protein microarrays, which measure the levels of these specific proteins in cell lysates.[8]

Below is a comparative table summarizing hypothetical predictions from a computational model of the MAPK/ERK pathway against experimental data derived from studies on colorectal cancer and inhibitor screening.

Parameter / ConditionComputational Prediction (Hypothetical Model)Experimental DataExperimental Method
Basal p-ERK Levels Normalized concentration = 1.0 (assumed baseline)High in normal mucosa; decreased 2- to 4-fold in colorectal cancer tissue.[8]Reverse-Phase Protein Microarray
Response to EGF Stimulus Sustained high levels of p-ERK post-stimulation.[1]Transient or sustained p-ERK activation, depending on cell type and context.[1][9]Western Blot / Live-cell imaging
Effect of MEK Inhibitor Drastic reduction in p-ERK levels (>95%)Dose-dependent inhibition of ERK activity.Kinase Activity Assay
Effect of Novel ERK2 Inhibitor Prediction of high binding affinity and inhibition.Dodoviscin A exhibits an IC50 value of 10.79 μM for ERK2.[10]In-vitro Kinase Assay

Experimental Protocols

Accurate cross-referencing requires robust and well-documented experimental methodologies. Below is a generalized protocol for quantifying protein phosphorylation via Western Blot, a standard technique for validating signaling pathway activity.

Protocol: Western Blot for Phospho-ERK1/2 (p-ERK) Detection

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or PC12) to 70-80% confluency. Stimulate with a growth factor (e.g., EGF at 20 ng/ml) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the dynamics of ERK activation. For inhibitor studies, pre-incubate cells with the inhibitor for a specified time before adding the growth factor.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay to ensure equal loading of samples.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK Thr202/Tyr204). A separate blot should be run and incubated with an antibody for total ERK1/2 to serve as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to compare the relative levels of ERK activation across different conditions and time points.

Integrated Research Workflow

The process of integrating computational modeling with experimental validation follows a cyclical workflow. A model is built based on existing biological knowledge, its predictions are tested experimentally, and the resulting data is used to refine the model.

Workflow Model 1. Develop Computational Model (e.g., ODE-based) Predict 2. Generate In Silico Predictions (e.g., Protein activation dynamics) Model->Predict Design 3. Design Wet Lab Experiments Predict->Design Execute 4. Execute Experiments (e.g., Western Blot, Kinase Assay) Design->Execute Analyze 5. Acquire & Analyze Quantitative Data Execute->Analyze Compare 6. Compare Data with Predictions Analyze->Compare Refine 7. Refine Model Parameters & Assumptions Compare->Refine Discrepancy Validate Validated Hypothesis Compare->Validate Concordance Refine->Model Iterate

Diagram 2: Workflow for computational and experimental cross-validation.

Alternative and Crosstalking Pathways

The MAPK/ERK pathway does not operate in isolation. It engages in significant crosstalk with other signaling networks, such as the phosphoinositide 3-kinase (PI3K)/AKT pathway, which also plays a crucial role in cell survival and proliferation.[2][11] Computational models are increasingly being used to understand the complex interactions and feedback loops between these interconnected pathways.[12] For drug development professionals, considering these alternative pathways is critical, as inhibiting one pathway may lead to compensatory activation of another, potentially causing drug resistance.[11]

By combining the predictive power of computational models with the concrete evidence of experimental data, researchers can accelerate insights into complex signaling networks, identify robust drug targets, and develop more effective therapeutic strategies.

References

A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.

The synthesis of pyrimidines, a critical heterocyclic motif in numerous pharmaceuticals, has evolved significantly from classical condensation reactions to more sophisticated and efficient modern techniques. This guide delves into a comparative analysis of four key methodologies: the traditional Pinner Synthesis, the well-established Biginelli Reaction, and two contemporary approaches—a sustainable Iridium-Catalyzed Multicomponent Synthesis and a rapid Microwave-Assisted Synthesis. Our evaluation focuses on reaction efficiency, conditions, and overall yield, providing a clear framework for selecting the optimal synthetic route for your research needs.

Comparative Analysis of Pyrimidine Synthesis Methodologies

The following table summarizes the key quantitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[1]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[2]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%

Visualizing the Synthetic Pathways

To illustrate the procedural flow of both a traditional and a modern approach to pyrimidine synthesis, the following diagrams, generated using the DOT language, depict the key stages of the Pinner Synthesis and the Iridium-Catalyzed Multicomponent Synthesis.

G cluster_0 Pinner Synthesis Workflow P_start Start: Urea + Acetylacetone P_dissolve Dissolve in Methanol P_start->P_dissolve P_heat Heat to 52°C P_dissolve->P_heat P_add_hcl Add HCl in Methanol P_heat->P_add_hcl P_reflux Reflux for 3 hours P_add_hcl->P_reflux P_cool Cool to Room Temperature P_reflux->P_cool P_filter Filter and Dry P_cool->P_filter P_end End: 2-Hydroxy-4,6-dimethylpyrimidine HCl P_filter->P_end

A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.

G cluster_1 Iridium-Catalyzed Multicomponent Synthesis Workflow M_start Start: Amidine + Alcohols + Catalyst M_mix Mix in Toluene M_start->M_mix M_heat Heat to 150°C M_mix->M_heat M_condense Condensation & Dehydrogenation M_heat->M_condense M_cool Cool to Room Temperature M_condense->M_cool M_purify Purification M_cool->M_purify M_end End: Substituted Pyrimidine M_purify->M_end

References

In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the in vitro assay validation for a specific class of these compounds: 5-Methoxy-2-methylthiopyrimidine derivatives. While comprehensive comparative data for a single series of these specific derivatives is emerging, this guide presents a framework for their evaluation. We will draw upon established in vitro assays and data from structurally related pyrimidine compounds to illustrate the validation process.

Data Presentation: Comparative In Vitro Activity

The following tables summarize quantitative data for various pyrimidine derivatives, showcasing the types of in vitro assays used to characterize their biological activity. This data provides a benchmark for the expected performance of novel this compound derivatives.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
Compound IDDerivative ClassCell LineAssay TypeIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineA549 (Lung)Cytotoxicity0.35[1]
MCF-7 (Breast)Cytotoxicity3.24[1]
PC-3 (Prostate)Cytotoxicity5.12[1]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)Cytotoxicity24.4
A375 (Melanoma)Cytotoxicity25.4
10c 2-Pyrazolyl-pyrimidineHCT-116 (Colon)CytotoxicityClose to Doxorubicin[2]
MCF-7 (Breast)CytotoxicityClose to Doxorubicin[2]
HEPG-2 (Liver)CytotoxicityClose to Doxorubicin[2]
Table 2: In Vitro Enzyme Inhibition Activity of Pyrimidine Derivatives
Compound IDDerivative ClassTarget EnzymeAssay TypeIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineEGFR KinaseKinase Inhibition0.091[1]
5d Pyrimidine-5-carbonitrileCOX-2Enzyme Inhibition0.16[3]
3b Pyrimidine-5-carbonitrileCOX-2Enzyme Inhibition0.20[3]
Table 3: In Vitro Antimicrobial Activity of Pyrimidine Derivatives
Compound IDDerivative ClassMicroorganismAssay TypeMIC (µg/mL)Reference
C22 AnthraquinoneM. tuberculosisMIC Determination13.07[4]
C53 PolyacetyleneM. tuberculosisMIC Determination17.88[4]
Compound 8 Thiazolidinone-indoleE. coliMIC Determination0.004 - 0.03[5]
Compound 11 Thiazolidinone-indoleB. cereusMIC Determination0.008[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols serve as a foundation for the validation of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the EGFR kinase enzyme to the reaction buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

  • Signal Detection: After a 60-minute incubation at room temperature, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity. Measure the luminescence using a plate reader.

  • IC50 Calculation: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value from a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the in vitro validation of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Cytotoxicity_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound derivatives at various concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Antimicrobial_Assay_Workflow A 1. Serially dilute pyrimidine derivatives in a 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare standardized microbial inoculum B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually assess microbial growth D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Antimicrobial (MIC) Assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of pyrimidine and its biologically significant analogues: cytosine, thymine, and uracil. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopic data, supported by detailed experimental protocols.

This guide is designed to serve as a practical reference for the identification and characterization of pyrimidine-based compounds, which are fundamental components of nucleic acids and play crucial roles in various biological processes. The comparative data presented herein can aid in the structural elucidation of new pyrimidine derivatives and in understanding their physicochemical properties.

Structural Relationships

Pyrimidine is the parent heterocyclic aromatic compound for a class of molecules that includes the nucleobases cytosine, thymine, and uracil. The fundamental structural difference lies in the substituents on the pyrimidine ring. Cytosine is characterized by an amino group at C4 and a carbonyl group at C2. Uracil has two carbonyl groups at C2 and C4. Thymine is a derivative of uracil, featuring an additional methyl group at the C5 position.

G Pyrimidine Pyrimidine Cytosine Cytosine Pyrimidine->Cytosine 4-amino 2-oxo Uracil Uracil Pyrimidine->Uracil 2,4-dioxo Thymine Thymine Uracil->Thymine 5-methyl

Structural relationships of pyrimidine derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrimidine, cytosine, thymine, and uracil.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR chemical shifts are indicative of the electronic environment of the protons in the molecule.

CompoundSolventH2 (ppm)H4/H6 (ppm)H5 (ppm)Other Protons (ppm)Reference(s)
PyrimidineWater9.138.80, 8.817.60-[1]
CDCl₃9.268.787.36-[2]
CytosineWater-7.48, 7.505.96, 5.97NH₂: (broad)[3]
ThymineDMSO-d₆-7.28-CH₃: 1.75, NH: (broad)[4]
UracilDMSO-d₆-7.38 (d)5.40 (d)NH: 10.96 (br s)[5]
Water-7.58 (d)5.75 (d)-[6]

d: doublet, br s: broad singlet

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundSolventC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)Reference(s)
PyrimidineWater160.01159.75125.05159.75-[1]
CytosineWater162.02170.1697.83145.99-[3]
ThymineWater155.90170.27112.70141.85CH₃: 13.91[4][7]
UracilD₂SO₄-----[8]
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference(s)
PyrimidineESI81.05 ([M+H]⁺)54, 77[1]
CytosineGC-EI-TOF111 (M⁺)98, 254, 240, 170, 100[3]
ThymineGC-MS126 (M⁺)255, 113, 270, 120[7][8]
UracilGC-MS112 (M⁺)69, 42, 41, 28[9][10]

ESI: Electrospray Ionization, GC-EI-TOF: Gas Chromatography-Electron Ionization-Time of Flight, GC-MS: Gas Chromatography-Mass Spectrometry

UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.

CompoundSolventλmax (nm)Reference(s)
PyrimidineVapor~243, ~298[11][12]
CytosineWater~267[13][14]
ThymineWater~264[13]
UracilWater202, 258[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.[15]

  • Ensure complete dissolution; sonication may be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for referencing the chemical shifts.[4]

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[15]

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • A relaxation delay of 1-5 seconds is commonly used.

  • ¹³C NMR:

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0-200 ppm.

    • Proton decoupling is used to simplify the spectrum and improve sensitivity.[16]

Mass Spectrometry

Sample Preparation:

  • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a concentration of approximately 1 µg/mL. The solvent may be acidified with formic acid or basified with ammonia to promote ionization.[17]

  • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase the volatility of the pyrimidine derivatives.[9]

Instrument Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.[17]

  • Ionization Source: ESI is a soft ionization technique suitable for polar molecules. Electron Ionization (EI) is a harder technique often used with GC, which can provide valuable fragmentation information.

  • Data Acquisition: Acquire data in full scan mode to obtain the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[18]

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the pyrimidine derivative in a UV-transparent solvent (e.g., water, ethanol, methanol) of a known concentration.[13]

  • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[19]

Instrument Parameters:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is typically used.

  • Wavelength Range: Scan the absorbance from approximately 200 to 400 nm.[19]

  • Blank Correction: Use the pure solvent as a blank to zero the absorbance before measuring the samples.[19]

  • Cuvettes: Use quartz cuvettes for measurements in the UV region.

References

A Head-to-Head Comparison of Catalytic Systems for Directed C-H Arylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. C-H activation has emerged as a powerful strategy, offering a more direct and atom-economical approach to molecular construction compared to traditional cross-coupling methods that require pre-functionalized starting materials. This guide provides a head-to-head comparison of three prominent catalytic systems—Palladium, Rhodium, and Iridium—for the directed C-H arylation of benzamides, a common transformation in medicinal chemistry.

This comparison summarizes quantitative data from representative studies to highlight the performance of each catalytic system under optimized conditions. Detailed experimental protocols for these key examples are also provided to facilitate replication and adaptation in the laboratory.

Performance Data Summary

The following table provides a comparative overview of Palladium, Rhodium, and Iridium catalytic systems for the ortho-arylation of a representative N-substituted benzamide with an aryl halide. The data, extracted from different studies, has been standardized to a common substrate-product transformation for comparative purposes.

FeaturePalladium Catalyst SystemRhodium Catalyst SystemIridium Catalyst System (via Borylation)
Catalyst Precursor Pd(OAc)₂[Cp*RhCl₂]₂[Ir(cod)OMe]₂
Directing Group 8-AminoquinolineN-Methoxy(for C-H borylation)
Coupling Partner Aryl IodideAryl SilaneAryl Bromide (in subsequent Suzuki coupling)
Key Ligand/Additive None specified in typical protocolsAgSbF₆3,4,7,8-tetramethyl-1,10-phenanthroline (for borylation)
Solvent Toluene or 1,2-DichlorobenzeneDichloroethane (DCE)Tetrahydrofuran (THF) (for borylation)
Temperature 100-140 °C60-100 °CRoom Temperature to 80 °C (for borylation)
Typical Yield Good to Excellent (often >80%)Good to Excellent (often >80%)Good to Excellent (often >80% for both steps)
Key Advantages Well-established, broad substrate scope.High efficiency, often milder conditions.Orthogonal reactivity, excellent functional group tolerance.
Key Limitations Can require high temperatures; directing group removal needed.May require specific directing groups and additives.Two-step process (borylation then arylation).

Experimental Protocols

Palladium-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzamide

This protocol is representative of a directed C-H arylation using a palladium catalyst and an 8-aminoquinoline directing group.[1][2][3][4]

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (0.2 M)

Procedure:

  • To an oven-dried reaction vessel, add N-(quinolin-8-yl)benzamide, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-arylated product.

Rhodium-Catalyzed C-H Arylation of N-methoxybenzamide

This protocol exemplifies a rhodium-catalyzed C-H activation/arylation using a methoxyamide directing group.[5][6][7][8]

Materials:

  • N-methoxybenzamide (1.0 equiv)

  • Aryl silane (2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • Dichloroethane (DCE) (0.1 M)

Procedure:

  • In a sealed tube, combine N-methoxybenzamide, aryl silane, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add DCE to the mixture.

  • Seal the tube and heat the reaction to 80 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the ortho-arylated N-methoxybenzamide.

Iridium-Catalyzed C-H Borylation followed by Suzuki-Miyaura Arylation

This two-step sequence is a powerful method for C-H arylation, where the iridium catalyst facilitates the formation of a boronate ester, which is then used in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling.[9][10][11][12][13]

Step 1: Iridium-Catalyzed C-H Borylation

Materials:

  • Benzamide substrate (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (dtbpy) (3.0 mol%)

  • Tetrahydrofuran (THF) (0.5 M)

Procedure:

  • In a glovebox, a reaction vial is charged with the benzamide substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy.

  • THF is added, and the vial is sealed.

  • The reaction is stirred at room temperature or heated to 50 °C until the starting material is consumed (as monitored by GC-MS).

  • The solvent is removed in vacuo, and the crude boronate ester can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Arylation

Materials:

  • Crude aryl boronate ester from Step 1 (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water mixture (4:1:1)

Procedure:

  • The crude aryl boronate ester is dissolved in the toluene/ethanol/water solvent mixture.

  • Aryl bromide, Pd(PPh₃)₄, and Na₂CO₃ are added.

  • The mixture is degassed and then heated to 90 °C under an inert atmosphere until the reaction is complete.

  • The reaction is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by column chromatography to give the final ortho-arylated product.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the generalized experimental workflow for comparing these catalytic systems and a simplified representation of the directed C-H activation process.

experimental_workflow cluster_prep Substrate and Reagent Preparation cluster_catalysis Catalytic System Comparison cluster_analysis Reaction and Analysis cluster_suzuki Post-Borylation Coupling (for Ir system) start Select Substrate (e.g., Benzamide) reagents Prepare Arylating Agents (Ar-I, Ar-Silane, Ar-Br) start->reagents pd_cat Palladium System (Pd(OAc)₂, Base, Solvent) rh_cat Rhodium System ([Cp*RhCl₂]₂, Additives, Solvent) ir_cat Iridium System ([Ir(cod)OMe]₂, Ligand, B₂pin₂) reaction Run Reactions (Parallel or Sequential) pd_cat->reaction rh_cat->reaction suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-Br) ir_cat->suzuki analysis Monitor Progress (TLC, LC-MS, GC-MS) reaction->analysis workup Workup and Purification analysis->workup end Compare Yields, Selectivity, and Conditions workup->end suzuki->reaction

Caption: Generalized workflow for comparing catalytic systems.

directed_cha cluster_substrate Substrate cluster_catalyst Catalyst substrate Arene-DG (Substrate with Directing Group) intermediate Cyclometalated Intermediate substrate->intermediate Coordination & C-H Activation catalyst Transition Metal (Pd, Rh, Ir) catalyst->intermediate product Functionalized Arene (Arylated Product) intermediate->product Oxidative Addition & Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Simplified directed C-H activation pathway.

References

Assessing the Selectivity of 5-Methoxy-2-methylthiopyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While a direct comparison is not feasible due to the absence of specific data, this guide will provide a framework for assessing kinase inhibitor selectivity, utilizing established experimental protocols and data presentation methods. The principles and techniques described are broadly applicable and essential for the evaluation of any novel inhibitor series, including those derived from a 5-Methoxy-2-methylthiopyrimidine scaffold.

General Principles of Kinase Inhibitor Selectivity

Achieving selectivity is a paramount challenge in the development of kinase inhibitors. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets. Off-target inhibition can lead to unforeseen side effects and toxicity, underscoring the critical need for rigorous selectivity profiling.

A common strategy to enhance selectivity is to design inhibitors that exploit less conserved regions within or adjacent to the ATP-binding site. This can involve targeting unique amino acid residues or inducing specific conformational changes in the target kinase.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is typically employed to determine the selectivity profile of a kinase inhibitor. This involves a combination of biochemical and cell-based assays.

Biochemical Assays

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are crucial for determining the intrinsic potency and selectivity of a compound.

1. Kinase Panel Screening:

  • Objective: To assess the activity of an inhibitor against a broad range of kinases.

  • Methodology: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often >300). The percentage of inhibition for each kinase is determined. This initial screen provides a broad overview of the inhibitor's selectivity.

  • Data Output: A list of kinases that are significantly inhibited by the compound.

2. Dose-Response Assays (IC50 Determination):

  • Objective: To quantify the potency of an inhibitor against specific kinases identified in the initial screen.

  • Methodology: A range of inhibitor concentrations are incubated with the target kinase and a suitable substrate (e.g., a peptide or protein) in the presence of ATP. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. Commonly used methods include:

    • Radiometric Assays: Utilize radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

    • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Output: The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Cell-based assays are essential to confirm that an inhibitor can engage its target within a cellular context and to assess its effects on downstream signaling pathways.

1. Target Engagement Assays (e.g., NanoBRET™):

  • Objective: To directly measure the binding of an inhibitor to its target kinase inside living cells.

  • Methodology: These assays often use Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, BRET occurs. An inhibitor that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.

  • Data Output: A cellular IC50 value, reflecting the concentration of inhibitor needed to displace 50% of the tracer.

2. Phospho-protein Western Blotting:

  • Objective: To assess the effect of the inhibitor on the phosphorylation of the target kinase's downstream substrates.

  • Methodology: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using antibodies that specifically recognize the phosphorylated forms of substrate proteins.

  • Data Output: A qualitative or semi-quantitative measure of the reduction in substrate phosphorylation.

Data Presentation for Selectivity Analysis

Clear and concise data presentation is crucial for interpreting selectivity profiles.

Table 1: Example Kinase Selectivity Profile of a Hypothetical Inhibitor
Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 -
Kinase B10010
Kinase C50050
Kinase D>10,000>1,000
Kinase E>10,000>1,000

This table provides a clear comparison of the inhibitor's potency against its primary target and a selection of off-target kinases.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase Panel Screen Kinase Panel Screen IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Identify Hits Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Target Engagement Target Engagement Western Blot Western Blot Target Engagement->Western Blot Confirm On-Target Effect Cellular Activity Cellular Activity Western Blot->Cellular Activity Inhibitor Candidate Inhibitor Candidate Inhibitor Candidate->Kinase Panel Screen Inhibitor Candidate->Target Engagement

Caption: Workflow for assessing kinase inhibitor selectivity.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor Inhibitor Inhibitor->Kinase A

Caption: A generic kinase signaling pathway.

Conclusion

While specific data for this compound-based inhibitors is not publicly available, the methodologies and principles outlined in this guide provide a robust framework for assessing the selectivity of any novel kinase inhibitor. A thorough evaluation using a combination of biochemical and cell-based assays, coupled with clear data presentation and visualization, is essential for identifying potent and selective compounds for further drug development. Researchers working with novel scaffolds are encouraged to employ these established techniques to characterize their compounds and contribute to the growing body of knowledge in kinase inhibitor research.

Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce published synthesis protocols is paramount. This guide provides a comparative analysis of commonly employed methods for the synthesis of pyrimidines, a core scaffold in numerous pharmaceuticals. While direct, independent reproducibility studies are not abundant in the reviewed literature, this guide offers a detailed comparison of published protocols, focusing on variations in methodology, reported yields, and reaction conditions. This analysis aims to equip researchers with the necessary data to evaluate and select the most suitable synthesis strategy for their specific needs.

Comparison of Pyrimidine Synthesis Protocols

The following table summarizes quantitative data from various published protocols for the synthesis of pyrimidine derivatives, primarily focusing on variations of the widely used Biginelli reaction. The data highlights the impact of different catalysts, solvents, and energy sources on reaction yields and times.

ProtocolReactantsCatalystSolventReaction ConditionsReported Yield (%)Reference
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsNot specified, often low[1][2]
Modified Biginelli (Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[3]
Modified Biginelli (Thiourea) Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanolReflux, 3 hrsNot specified[3]
Modified Biginelli (Grindstone, Thiourea) Benzaldehyde, Ethyl Acetoacetate, ThioureaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[3]
Lewis Acid Catalyzed Biginelli Aldehyde, β-ketoester, UreaYb(OTf)₃Solvent-freeNot specifiedIncreased yields, shorter time[4]
Ionic Liquid Catalyzed Biginelli Aldehyde, Urea/Thiourea, Active Methylene CompoundsPolymer-supported benzimidazolium-based ionic liquidNot specifiedMild conditionsHigh purity, catalyst recyclable[5]

Experimental Protocols

Below are detailed methodologies for key pyrimidine synthesis protocols discussed in the literature.

Classical Biginelli Reaction (Conventional Heating)

This protocol represents the original method reported by Pietro Biginelli in 1893.[2]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1 mmol)

    • Catalytic amount of HCl or NH₄Cl

  • Solvent:

    • Methanol (30 cm³)

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.

    • Methanol is added as the solvent.

    • The mixture is refluxed at 60°C for 3 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration, and may require further purification.

Note: This classical method is often reported to suffer from harsh conditions, long reaction times, and frequently low yields.[3]

Modified Biginelli Reaction (Grindstone Chemistry Technique)

This solvent-free method offers an eco-friendly alternative with reported high yields.[3]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is washed with water and the solid product is collected by filtration.

    • The crude product is then recrystallized from ethanol.

This technique is highlighted as being superior to conventional methods due to higher yields, shorter reaction times, and the absence of solvent.[3]

Reproducibility Evaluation Workflow

The following diagram illustrates a logical workflow for evaluating the reproducibility of a published synthesis protocol. This process involves a thorough literature review, a direct replication attempt, and a comparative analysis of the results.

G A Select Target Protocol (e.g., Highly Cited Pyrimidine Synthesis) B Thorough Literature Review - Identify all reaction parameters - Note any reported variations or challenges A->B C Source and Characterize Starting Materials - Verify purity and identity B->C D Execute Synthesis Protocol - Follow published procedure meticulously - Document all steps and observations C->D E Isolate and Characterize Product - Use multiple analytical techniques (NMR, MS, IR, MP) - Quantify yield D->E F Compare Results with Published Data - Yield, purity, spectral data E->F G Successful Reproduction (Results match published data within acceptable variance) F->G Match H Reproducibility Issues Identified (Significant deviation in yield, purity, or product identity) F->H Mismatch J Publish Findings - Report successful reproduction or - Detail challenges and optimized protocol G->J I Troubleshoot and Optimize - Vary reaction conditions systematically - Consult literature for potential solutions H->I H->J After Troubleshooting I->D Re-attempt

Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.

Signaling Pathway of the Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction involves a series of key steps, including the formation of an N-acyliminium ion intermediate, which is crucial for the cyclization process.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A Aldehyde D N-Acyliminium Ion A->D Condensation B Urea B->D C β-Ketoester E Open-Chain Adduct C->E Nucleophilic Addition D->E F Dihydropyrimidinone (DHPM) E->F Cyclization & Dehydration

Caption: Simplified signaling pathway of the Biginelli reaction mechanism.

References

Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of pyrimidine-based compounds targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).

This guide provides an objective comparison of the binding affinities of various pyrimidine derivatives to two crucial protein targets in cancer therapy: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). The presented data, summarized from multiple studies, offers valuable insights for the rational design and development of novel and potent inhibitors. Detailed experimental protocols for molecular docking are also provided to ensure reproducibility and facilitate further research.

Comparative Binding Affinity of Pyrimidine Derivatives

The following tables summarize the binding energies and inhibitory concentrations (IC50) of selected pyrimidine derivatives against CDK2 and EGFR. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Results of Pyrimidine Derivatives against CDK2
Compound IDBinding Energy (kcal/mol)Interacting ResiduesReference
4c-7.9THR 165, GLU 12, LYS 33, THR 14[1][2]
4a-7.7LYS 33, THR 14, THR 165, GLU 12[1][2]
4h-7.5THR 14, ILE 10[1][2]
4b-7.4Not specified[1][2]
14eNot specified (best docked ligand)Not specified[3]
2aIC50 comparable to doxorubicinNot specified[4][5]
2bIC50 comparable to doxorubicinNot specified[4][5]
3aIC50 comparable to doxorubicinNot specified[4][5]
12IC50 comparable to doxorubicinNot specified[4][5]
15IC50 0.061 ± 0.003 µMLeu83[6]
Table 2: Docking and Inhibitory Activity of Pyrimidine Derivatives against EGFR
Compound IDBinding Energy (kcal/mol)IC50 (µg/mL)Cell LineReference
8Not specified3.8MCF7[7][8]
14Not specified7MCF7[7][8]
8Not specified4HEPG2[7][8]
14Not specified3.6HEPG2[7][8]
Chalcone Derivatives-10.91 to -7.32Not specifiedNot specified[9]
Pyrazoline Derivatives-10.91 to -7.32Not specifiedNot specified[9]
5bNot specified37.19 nM (EGFR-WT), 204.10 nM (EGFR-T790M)A549[10]

Experimental Protocols: Molecular Docking

This section outlines a generalized, detailed methodology for performing molecular docking studies, primarily based on the widely used AutoDock software.

Step 1: Preparation of the Receptor Protein
  • Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein (e.g., CDK2, EGFR) from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock. This format includes atomic coordinates, partial charges, and atom types.

Step 2: Preparation of the Ligand (Pyrimidine Derivative)
  • Ligand Structure Creation: Draw the two-dimensional structure of the pyrimidine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation. This can be done using software like Avogadro or the tools available in molecular modeling suites.

  • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Step 3: Grid Box Generation
  • Binding Site Identification: Determine the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the binding pocket. Otherwise, literature information or blind docking can be employed.

  • Grid Parameter File (GPF) Creation: Define a three-dimensional grid box that encompasses the entire binding site. The grid parameter file specifies the dimensions and center of this box.

  • Running AutoGrid: Execute the AutoGrid program to pre-calculate the interaction energies for different atom types within the defined grid box. This step generates several map files that are used by AutoDock for rapid energy scoring during the docking simulation.

Step 4: Docking Simulation
  • Docking Parameter File (DPF) Creation: Prepare a docking parameter file that specifies the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Running AutoDock: Execute the AutoDock program using the prepared DPF. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.

Step 5: Analysis of Results
  • Docking Log File (DLG) Analysis: The results of the docking simulation are written to a docking log file. This file contains information about the different docked conformations (poses), their corresponding binding energies, and the number of conformations in each cluster.

  • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the pyrimidine derivative within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways of CDK2 and EGFR, as well as a typical workflow for a comparative docking study.

Experimental_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Cleanup, H-addition) Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Sim Docking Simulation (AutoDock Execution) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Results_Analysis Results Analysis (Binding Energy, Poses) Docking_Sim->Results_Analysis Visualization Visualization (Interaction Analysis) Results_Analysis->Visualization

Caption: A typical workflow for a comparative molecular docking study.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinD_CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA->CyclinA_CDK2 activates DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication promotes

Caption: The role of CDK2 in the G1/S phase transition of the cell cycle.[2][6]

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2 / SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Major signaling pathways downstream of EGFR activation.

References

Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of kinetic data for enzymes inhibited by pyrimidine compounds. It provides a comprehensive overview of their performance, supported by experimental data, to aid in the discovery and development of novel therapeutics.

Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes critical in various disease pathways. This guide delves into the kinetic analysis of pyrimidine-based inhibitors targeting three distinct enzyme classes: kinases, metabolic enzymes, and other enzymes of therapeutic relevance. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to be an invaluable resource for researchers in the field.

Comparative Kinetic Data of Pyrimidine-Based Enzyme Inhibitors

The inhibitory potency of pyrimidine compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for representative pyrimidine-based inhibitors against their respective enzyme targets.

Kinase Inhibitors: Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in B-cell receptor signaling, making it a prime target for autoimmune diseases and B-cell malignancies.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
IbrutinibBruton's Tyrosine Kinase (BTK)0.5[1]-Irreversible[2]
AcalabrutinibBruton's Tyrosine Kinase (BTK)5.1[3]-Irreversible[3]
ZanubrutinibBruton's Tyrosine Kinase (BTK)--Irreversible[4]

Note: For irreversible inhibitors, the potency is often described by k_inact/K_i, which reflects the efficiency of covalent bond formation. For Ibrutinib, a k_inact/K_i of 328,000 M⁻¹s⁻¹ has been reported.[5]

Metabolic Enzyme Inhibitors: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for proliferating cells, particularly in cancer and autoimmune disorders.

InhibitorTarget EnzymeIC50 (nM)Ki (µM)Inhibition Type
BrequinarDihydroorotate Dehydrogenase (DHODH)5.2 - 20[6][7]~0.1[8]Noncompetitive[8]
TeriflunomideDihydroorotate Dehydrogenase (DHODH)1250[9]-Noncompetitive, Reversible[9]
Other Enzyme Inhibitors

Pyrimidine scaffolds have also been successfully employed to inhibit other enzyme classes with therapeutic potential.

Inhibitor ClassTarget EnzymeRepresentative Ki (µM)Inhibition Type
Pyrimidine diamine derivativesAcetylcholinesterase (EeAChE)0.312 (for compound 9)[10][11]Mixed[10]
Triazolopyrimidine sulfonamidesCarbonic Anhydrase IX (hCA IX)0.0051 (for compound 1d)[12]-
Pyrimidine-5-carbonitrilesCyclooxygenase-2 (COX-2)Submicromolar IC50 values[13]-

Experimental Protocols for Kinetic Analysis

The determination of kinetic parameters is fundamental to understanding the mechanism and potency of enzyme inhibitors. Below are generalized yet detailed protocols for conducting enzyme inhibition assays.

General Spectrophotometric Enzyme Inhibition Assay

This method is widely applicable for enzymes where the reaction produces a change in absorbance.

Materials:

  • Purified enzyme

  • Substrate

  • Pyrimidine-based inhibitor

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Spectrophotometer (UV-Vis)

  • 96-well plates or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the pyrimidine inhibitor. Include a control with no inhibitor. Incubate the mixture for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the change in absorbance over time at a predetermined wavelength. The wavelength should be one where the substrate or product has a distinct absorbance peak.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten equations.

Specific Protocol for Dihydroorotate Dehydrogenase (DHODH) Assay

This protocol is adapted for a common colorimetric assay for DHODH.

Materials:

  • Recombinant human DHODH

  • L-dihydroorotate (DHO) (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Coenzyme Q10

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Pyrimidine-based inhibitor (e.g., Brequinar, Teriflunomide)

  • Microplate reader

Procedure:

  • Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Pre-incubation with Inhibitor: Aliquot the reaction mixture into a 96-well plate. Add varying concentrations of the pyrimidine inhibitor to the wells. Add a fixed amount of recombinant human DHODH to each well and incubate at 25°C for 30 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.

  • Absorbance Measurement: Immediately begin measuring the decrease in absorbance at 650 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

  • Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction. The IC50 and Ki values are then calculated as described in the general spectrophotometric assay protocol.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

Understanding the broader biological context of enzyme inhibition is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PKC PKC PLCg2->PKC Activates NFkB NF-κB PKC->NFkB Activates Proliferation B-cell Proliferation & Survival NFkB->Proliferation Promotes Ibrutinib Ibrutinib (Pyrimidine Inhibitor) Ibrutinib->BTK Inhibits

Caption: B-cell receptor signaling pathway and the inhibitory action of Ibrutinib on BTK.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, Inhibitor preincubation Pre-incubate Enzyme & Inhibitor reagents->preincubation initiation Initiate with Substrate preincubation->initiation measurement Measure Reaction (e.g., Absorbance) initiation->measurement velocity Calculate Initial Velocities measurement->velocity ic50 Determine IC50 velocity->ic50 ki Determine Ki & Inhibition Type velocity->ki

Caption: General experimental workflow for determining enzyme kinetic parameters in the presence of an inhibitor.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPSII Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate ... DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... Brequinar Brequinar (Pyrimidine Inhibitor) Brequinar->DHODH Inhibits

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH and its inhibition by Brequinar.

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-2-methylthiopyrimidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

All chemical waste is regulated, and it is imperative that it is not disposed of in regular trash or down the sewer system.[1] The majority of chemical wastes must be managed through an institution's Environmental Health and Safety (EHS) program.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 5-Methoxy-2-methylthiopyrimidine for disposal should be conducted within a chemical fume hood to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste procedure. This involves a systematic process of collection, labeling, and transfer.

1. Waste Collection:

  • Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3]

  • Never mix incompatible waste streams. This container should be exclusively for this compound and any directly associated contaminated materials, such as pipette tips or absorbent paper.

2. Labeling of Waste Container:

  • Immediately upon designating the waste container, affix a "Hazardous Waste" label.[1][3]

  • The label must be filled out completely and legibly.[1] This includes:

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[1][3]

    • The quantity of waste.

    • The date of waste generation.[1]

    • The location of origin (e.g., laboratory, room number).[1]

    • The name and contact information of the principal investigator.[1]

3. Storage of Waste:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[2]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[2]

  • Ensure the container is kept closed except when adding waste.[2][3]

  • Segregate the container from incompatible chemicals.[3]

4. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1][2]

  • Complete any required waste disposal forms or online requests as per your institution's protocol.[1]

5. Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]

  • After triple-rinsing and allowing the container to air dry, any hazardous waste labels should be defaced or removed before the container is discarded as regular trash.[4]

Quantitative Data Summary

For the safe management of hazardous waste in a laboratory setting, it is crucial to adhere to established accumulation limits. The following table summarizes these key quantitative guidelines.

ParameterLimitSource
Maximum Hazardous Waste Accumulation55 gallons[2][4]
Maximum Acutely Toxic Waste Accumulation1 quart (liquid) or 1 kilogram (solid)[2]
Container Rinsing VolumeApprox. 5% of the container volume per rinse[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

Figure 1. Disposal Workflow for this compound A Identify Waste (this compound) B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Store in Satellite Accumulation Area D->E F Container Full? E->F G Contact EHS for Pickup F->G Yes I Keep Container Closed and in SAA F->I No H EHS Collects Waste G->H I->D

Caption: Disposal Workflow for this compound

In the absence of specific disposal directives for this compound, a conservative approach that treats the substance as hazardous waste is the most prudent course of action. By following these established general procedures, researchers and laboratory personnel can ensure a safe working environment and maintain regulatory compliance.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-methylthiopyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-methylthiopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.